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  • Product: 4-(4-nitro-1H-pyrazol-3-yl)pyridine
  • CAS: 27116-83-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 4-(4-nitro-1H-pyrazol-3-yl)pyridine

For the attention of: Researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of a robust and efficient synthetic route to 4-(4-nitro-1H-pyrazol-3-yl)pyridine, a heterocy...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of a robust and efficient synthetic route to 4-(4-nitro-1H-pyrazol-3-yl)pyridine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The strategic approach detailed herein is grounded in well-established reaction mechanisms and has been designed for reproducibility and scalability in a research setting.

Introduction: The Significance of Pyrazole-Pyridine Scaffolds

The fusion of pyrazole and pyridine rings creates a molecular scaffold with a rich chemical space and diverse biological activities. Pyrazole derivatives are known to exhibit a wide range of pharmacological properties, including anti-inflammatory, analgesic, and anticancer effects. Similarly, the pyridine moiety is a ubiquitous feature in many pharmaceuticals and functional materials. The combination of these two heterocycles in 4-(4-nitro-1H-pyrazol-3-yl)pyridine, further functionalized with a nitro group, presents a molecule with potential applications as a kinase inhibitor, a precursor for novel agrochemicals, or as a building block in the synthesis of advanced materials. The electron-withdrawing nature of the nitro group can significantly influence the electronic properties of the molecule, making it a valuable synthon for further chemical transformations.

Synthetic Strategy: A Two-Step Approach

The synthesis of 4-(4-nitro-1H-pyrazol-3-yl)pyridine is most effectively achieved through a two-step sequence. This strategy involves the initial construction of the core 4-(1H-pyrazol-3-yl)pyridine structure, followed by a regioselective nitration of the pyrazole ring. This approach allows for the controlled introduction of the nitro group onto the desired position of the pyrazole moiety.

Synthesis_Workflow Start Starting Materials: 4-chloropyridine hydrochloride 1H-pyrazole-3-boronic acid Step1 Step 1: Suzuki-Miyaura Coupling Start->Step1 Intermediate 4-(1H-pyrazol-3-yl)pyridine Step1->Intermediate Step2 Step 2: Electrophilic Nitration Intermediate->Step2 Product 4-(4-nitro-1H-pyrazol-3-yl)pyridine Step2->Product

Caption: Overall synthetic workflow for 4-(4-nitro-1H-pyrazol-3-yl)pyridine.

Part 1: Synthesis of the 4-(1H-pyrazol-3-yl)pyridine Core via Suzuki-Miyaura Coupling

The initial and crucial step is the formation of the carbon-carbon bond between the pyridine and pyrazole rings. The Suzuki-Miyaura cross-coupling reaction is an exceptionally powerful and versatile method for this transformation, known for its high yields, tolerance of a wide range of functional groups, and generally mild reaction conditions.[1][2]

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps:

  • Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (4-chloropyridine) to form a palladium(II) species.

  • Transmetalation: The organoboron compound (1H-pyrazole-3-boronic acid), activated by a base, transfers its organic group to the palladium(II) complex.

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the final product, regenerating the palladium(0) catalyst.

Suzuki_Mechanism cluster_catalyst Pd(0) Catalyst cluster_reactants Reactants cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd ArylHalide 4-Chloropyridine ArylHalide->OxAdd BoronicAcid Pyrazole-3-boronic acid + Base Transmetalation Transmetalation BoronicAcid->Transmetalation PdII_Aryl Aryl-Pd(II)-X OxAdd->PdII_Aryl PdII_Aryl->Transmetalation PdII_Both Aryl-Pd(II)-Pyrazole Transmetalation->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Regeneration Product 4-(1H-pyrazol-3-yl)pyridine RedElim->Product

Caption: Simplified mechanism of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Synthesis of 4-(1H-pyrazol-3-yl)pyridine
Reagent/SolventMolar Eq.MW ( g/mol )Amount
4-Chloropyridine hydrochloride1.0150.001.50 g
1H-Pyrazole-3-boronic acid1.2111.901.34 g
Tetrakis(triphenylphosphine)palladium(0)0.051155.560.58 g
Sodium Carbonate (Na₂CO₃)3.0105.993.18 g
1,4-Dioxane--40 mL
Water--10 mL

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloropyridine hydrochloride (1.50 g, 10.0 mmol), 1H-pyrazole-3-boronic acid (1.34 g, 12.0 mmol), and sodium carbonate (3.18 g, 30.0 mmol).

  • Add 1,4-dioxane (40 mL) and water (10 mL) to the flask.

  • Bubble argon gas through the mixture for 15 minutes to degas the solution.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.58 g, 0.50 mmol) to the reaction mixture.

  • Heat the mixture to reflux (approximately 90-95 °C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (50 mL) and water (50 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 30 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford 4-(1H-pyrazol-3-yl)pyridine as a solid.

Part 2: Regioselective Nitration of 4-(1H-pyrazol-3-yl)pyridine

The second step involves the electrophilic aromatic substitution on the pyrazole ring. The choice of nitrating agent and reaction conditions is critical to ensure the desired regioselectivity. The C4 position of the pyrazole ring is generally the most susceptible to electrophilic attack due to its higher electron density compared to the C5 position.[3] A mixture of concentrated nitric acid and sulfuric acid is a potent nitrating system that generates the highly electrophilic nitronium ion (NO₂⁺).

Mechanistic Rationale

The nitration of the pyrazole ring proceeds through a classic electrophilic aromatic substitution mechanism:

  • Generation of the Electrophile: Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the nitronium ion.

  • Electrophilic Attack: The π-electron system of the pyrazole ring attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate (sigma complex).

  • Deprotonation: A base (typically the bisulfate ion) removes a proton from the carbon atom that was attacked by the nitronium ion, restoring the aromaticity of the pyrazole ring and yielding the final product.

Nitration_Mechanism cluster_reagents Reagents cluster_mechanism Nitration Mechanism NitricAcid HNO₃ Nitronium NO₂⁺ (Nitronium ion) NitricAcid->Nitronium SulfuricAcid H₂SO₄ SulfuricAcid->Nitronium ElectrophilicAttack Electrophilic Attack (on Pyrazole C4) Nitronium->ElectrophilicAttack SigmaComplex Sigma Complex (Resonance Stabilized) ElectrophilicAttack->SigmaComplex Deprotonation Deprotonation SigmaComplex->Deprotonation Product 4-(4-nitro-1H-pyrazol-3-yl)pyridine Deprotonation->Product Intermediate 4-(1H-pyrazol-3-yl)pyridine Intermediate->ElectrophilicAttack

Caption: Mechanism of electrophilic nitration of the pyrazole ring.

Detailed Experimental Protocol: Synthesis of 4-(4-nitro-1H-pyrazol-3-yl)pyridine
Reagent/SolventMolar Eq.MW ( g/mol )Amount
4-(1H-pyrazol-3-yl)pyridine1.0145.161.45 g
Concentrated Sulfuric Acid (H₂SO₄)-98.0810 mL
Concentrated Nitric Acid (HNO₃, 70%)1.163.01~0.7 mL

Procedure:

  • Carefully add concentrated sulfuric acid (10 mL) to a 50 mL round-bottom flask equipped with a magnetic stir bar, and cool the flask in an ice-water bath to 0-5 °C.

  • Slowly add 4-(1H-pyrazol-3-yl)pyridine (1.45 g, 10.0 mmol) portion-wise to the cold sulfuric acid, ensuring the temperature remains below 10 °C.

  • In a separate beaker, prepare a nitrating mixture by carefully adding concentrated nitric acid (~0.7 mL, ~11.0 mmol) to a small amount of concentrated sulfuric acid (~2 mL) while cooling in an ice bath.

  • Add the cold nitrating mixture dropwise to the solution of the pyrazole derivative in sulfuric acid over 15-20 minutes, maintaining the reaction temperature between 0 and 5 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2-3 hours.

  • Carefully pour the reaction mixture onto crushed ice (~50 g) with stirring.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or ammonium hydroxide until the pH is approximately 7-8.

  • The precipitated solid is collected by vacuum filtration.

  • Wash the solid with cold water (3 x 20 mL) and dry it under vacuum.

  • If necessary, the product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Product Characterization

The final product, 4-(4-nitro-1H-pyrazol-3-yl)pyridine, should be characterized to confirm its identity and purity.

PropertyExpected Value
Molecular Formula C₈H₆N₄O₂
Molecular Weight 190.16 g/mol
Appearance Off-white to yellow solid
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): ~13.5 (br s, 1H, NH), ~9.0 (s, 1H, pyrazole-H5), ~8.7 (d, 2H, pyridine-H2,6), ~8.0 (d, 2H, pyridine-H3,5)
¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm): ~151 (pyridine-C2,6), ~145 (pyrazole-C3), ~140 (pyrazole-C4), ~135 (pyrazole-C5), ~121 (pyridine-C3,5), ~115 (pyridine-C4)
Mass Spectrometry (ESI+) m/z: 191.06 [M+H]⁺

Note: The predicted NMR chemical shifts are estimates and may vary depending on the solvent and other experimental conditions.

Safety Considerations

  • 4-Chloropyridine hydrochloride is harmful if swallowed and causes skin and eye irritation.

  • 1H-Pyrazole-3-boronic acid may cause respiratory irritation.

  • Tetrakis(triphenylphosphine)palladium(0) is a suspected carcinogen and may cause an allergic skin reaction.

  • Concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • The nitration reaction is exothermic and should be carefully controlled by slow addition of reagents and efficient cooling.

Conclusion

This guide outlines a reliable and well-documented synthetic pathway to 4-(4-nitro-1H-pyrazol-3-yl)pyridine. The two-step sequence, involving a Suzuki-Miyaura coupling and a subsequent electrophilic nitration, provides a strategic and efficient means of accessing this valuable heterocyclic compound. The detailed protocols and mechanistic insights provided herein are intended to empower researchers in their synthetic endeavors and facilitate the exploration of the potential applications of this and related molecules.

References

  • Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(15), 4487-4491.
  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 25(1), 159.
  • Direct nitration of five membered heterocycles. ARKIVOC, 2005(3), 179-191.
  • Effect of solvent on the regioselectivity of pyrazole nitr
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 82(15), 7948-7957.
  • Optimizations of the Suzuki coupling of 3-bromopyridine with potassium...
  • Nitration of 3-methyl-1,5-diphenylpyrazole and related compounds. Journal of the Chemical Society C: Organic, (10), 1297-1302.
  • CN102250007A - Preparation method of 3,4-binitropyrazole.
  • Synthesis of 3-phenyl-1H-pyrazole derivatives. Atlantis Press. ([Link])

  • A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 22(11), 1888.
  • Suzuki Coupling. Organic Chemistry Portal. ([Link])

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 25(1), 159. ([Link])

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Exploratory

4-(4-nitro-1H-pyrazol-3-yl)pyridine crystal structure

An In-Depth Technical Guide to the Prospective Crystal Structure of 4-(4-nitro-1H-pyrazol-3-yl)pyridine Abstract The confluence of pyrazole and pyridine rings in a single molecular scaffold represents a highly privileged...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Prospective Crystal Structure of 4-(4-nitro-1H-pyrazol-3-yl)pyridine

Abstract

The confluence of pyrazole and pyridine rings in a single molecular scaffold represents a highly privileged structure in medicinal chemistry and materials science. This guide provides a forward-looking, in-depth technical analysis of the anticipated crystal structure of 4-(4-nitro-1H-pyrazol-3-yl)pyridine. In the absence of a published crystal structure for this specific molecule, this whitepaper serves as a predictive manual for researchers. It synthesizes data from closely related analogs to forecast synthetic pathways, crystallization protocols, and, most critically, the detailed three-dimensional architecture and intermolecular interactions that govern the solid-state properties of this compound. This document is intended to equip researchers, scientists, and drug development professionals with a robust theoretical framework to guide future experimental work.

Introduction: The Strategic Importance of the Pyridyl-Pyrazole Scaffold

The pyrazole nucleus is a cornerstone of heterocyclic chemistry, renowned for its presence in a wide array of pharmacologically active agents.[1][2] Its derivatives are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3] Similarly, the pyridine ring is a fundamental component in numerous pharmaceuticals, valued for its ability to engage in hydrogen bonding and its overall stability.[4][5] The combination of these two heterocycles into a single entity, such as 4-(4-nitro-1H-pyrazol-3-yl)pyridine, creates a molecule with significant potential. The nitro group, a powerful electron-withdrawing moiety, further modulates the electronic properties of the pyrazole ring, influencing both its reactivity and its capacity for intermolecular interactions.[6]

A definitive understanding of the three-dimensional arrangement of atoms in the crystalline state is paramount for rational drug design. The crystal structure dictates key physicochemical properties, including solubility, stability, and bioavailability. Furthermore, it provides a precise map of the intermolecular interactions that can be exploited for the design of more potent and selective therapeutics.[7][8] This guide will therefore construct a detailed, predictive model of the crystal structure of 4-(4-nitro-1H-pyrazol-3-yl)pyridine, offering insights into its likely solid-state behavior.

Proposed Synthesis and Crystallization

A Plausible Synthetic Pathway

A robust synthesis of the title compound can be envisioned through a convergent approach, leveraging established cross-coupling methodologies. The Suzuki coupling reaction is a powerful tool for the formation of C-C bonds between aryl and heteroaryl systems.[9] A logical strategy would involve the coupling of a suitably protected 3-halo-4-nitropyrazole with a pyridine boronic acid derivative.

Synthesis_Pathway cluster_reactants Starting Materials cluster_reaction Reaction Conditions 3_bromo_4_nitro_1H_pyrazole 3-bromo-4-nitro-1H-pyrazole Suzuki_Coupling Suzuki Coupling 3_bromo_4_nitro_1H_pyrazole->Suzuki_Coupling Pyridine_4_boronic_acid Pyridine-4-boronic acid Pyridine_4_boronic_acid->Suzuki_Coupling Product 4-(4-nitro-1H-pyrazol-3-yl)pyridine Suzuki_Coupling->Product Catalyst Pd(PPh₃)₄, K₂CO₃ Solvent DME/H₂O Conditions Microwave, 140°C

Caption: Proposed Suzuki coupling pathway for the synthesis of 4-(4-nitro-1H-pyrazol-3-yl)pyridine.

Experimental Protocol: Synthesis

  • Reaction Setup: To a microwave vial, add 3-bromo-4-nitro-1H-pyrazole (1.0 eq.), pyridine-4-boronic acid (1.2 eq.), potassium carbonate (2.0 eq.), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq.).

  • Solvent Addition: Add a 4:1 mixture of 1,2-dimethoxyethane (DME) and water.

  • Microwave Irradiation: Seal the vial and heat the mixture in a microwave reactor to 140°C for 1 hour.

  • Workup: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel to yield the title compound.

Protocol for Single Crystal Growth

Obtaining high-quality single crystals is essential for X-ray diffraction analysis.[10][11] The choice of solvent and crystallization technique is critical.

Recommended Crystallization Techniques:

  • Slow Evaporation: This is a straightforward and often effective method.[11]

    • Dissolve the purified compound in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) to near saturation at room temperature.

    • Filter the solution to remove any particulate matter.

    • Transfer the solution to a clean vial and cover it with a perforated cap or parafilm to allow for slow solvent evaporation.

    • Store the vial in a vibration-free environment. Crystals should form over several days to weeks.

  • Vapor Diffusion: This technique is useful when the compound is highly soluble in most solvents.

    • Dissolve the compound in a small amount of a relatively low-boiling-point solvent (the "good" solvent).

    • Place this solution in a small, open vial.

    • Place the small vial inside a larger, sealed container that contains a larger volume of a "poor" solvent (an anti-solvent in which the compound is insoluble, but which is miscible with the "good" solvent).

    • Over time, the vapor of the anti-solvent will diffuse into the solution of the compound, reducing its solubility and inducing crystallization.

Structural Elucidation: A Methodological Overview

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystal.[7] The process involves irradiating a single crystal with a beam of X-rays and analyzing the resulting diffraction pattern.[8][12]

SCXRD_Workflow Crystal_Selection Select & Mount Single Crystal Data_Collection X-ray Data Collection (Diffractometer) Crystal_Selection->Data_Collection Irradiate with X-rays Structure_Solution Structure Solution (Phase Problem) Data_Collection->Structure_Solution Obtain Diffraction Pattern Structure_Refinement Structure Refinement (Least-Squares) Structure_Solution->Structure_Refinement Initial Atomic Model Final_Structure Final Crystal Structure (CIF File) Structure_Refinement->Final_Structure Refined Model

Caption: A generalized workflow for crystal structure determination using SCXRD.

From the diffraction data, one can determine the unit cell parameters (the dimensions of the repeating unit of the crystal), the space group (the symmetry of the crystal lattice), and the precise coordinates of every atom. This information allows for the calculation of bond lengths, bond angles, and torsion angles.[7]

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice.[13][14][15] The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, which separates the space of that molecule from the space of all other molecules. By mapping various properties onto this surface, one can gain a detailed understanding of the nature and relative importance of different intermolecular contacts.[16] Two-dimensional "fingerprint plots" derived from the Hirshfeld surface provide a quantitative summary of these interactions.[17]

Predicted Structural Features of 4-(4-nitro-1H-pyrazol-3-yl)pyridine

By analyzing the crystal structures of analogous compounds, particularly those containing nitropyrazole and pyridine moieties, we can make well-grounded predictions about the structure of the title compound. The crystal structure of 5-(3-nitro-1H-pyrazol-4-yl)tetrazole provides an excellent reference point, as it features a nitrated pyrazole ring and engages in strong hydrogen bonding and π-stacking interactions.[16]

Molecular Conformation

It is anticipated that the molecule will be largely planar, although a slight torsion angle between the pyrazole and pyridine rings is expected. In similar structures, these torsion angles can vary, but the drive to maximize conjugation often favors a more coplanar arrangement.

Intermolecular Interactions: The Supramolecular Architecture

The supramolecular assembly of 4-(4-nitro-1H-pyrazol-3-yl)pyridine in the solid state is expected to be dominated by strong, directional hydrogen bonds and supplemented by other non-covalent interactions.

  • N-H···N Hydrogen Bonding: The most significant interaction is predicted to be a classic hydrogen bond between the N-H donor of the pyrazole ring and the nitrogen atom of the pyridine ring, which acts as a strong hydrogen bond acceptor. This is likely to lead to the formation of infinite chains or discrete dimers.

Hydrogen_Bonding cluster_mol1 Molecule A cluster_mol2 Molecule B N1_A N-H Py_N_B N_pyridine N1_A->Py_N_B N-H···N Py_N_A N_pyridine N1_B N-H

Caption: Predicted N-H···N hydrogen bonding between two molecules.

  • π-π Stacking: The aromatic pyrazole and pyridine rings are expected to participate in π-π stacking interactions. These interactions, while weaker than hydrogen bonds, will play a crucial role in the overall packing efficiency of the crystal.[16]

  • Role of the Nitro Group: The nitro group is highly polar and can participate in weaker C-H···O interactions with neighboring molecules. Its strong electron-withdrawing nature will also influence the charge distribution across the pyrazole ring, potentially strengthening the π-stacking interactions.

Predicted Crystallographic Data

The following table summarizes the predicted structural parameters for 4-(4-nitro-1H-pyrazol-3-yl)pyridine, based on data from analogous structures.

ParameterPredicted Value/FeatureRationale/Reference Analog
Crystal System Monoclinic or OrthorhombicCommon for small organic molecules.[16]
Space Group Centrosymmetric (e.g., P2₁/c)Favored for achiral molecules.
Key Interaction 1 N-H···N Hydrogen BondPyrazole N-H is a good donor; Pyridine N is a good acceptor.
Key Interaction 2 π-π StackingPresence of two aromatic rings.[16]
Key Interaction 3 C-H···O Hydrogen BondsInvolving the nitro group.
Torsion Angle 5-25°Expected slight twist between the pyrazole and pyridine rings.

The Role of Computational Crystal Structure Prediction (CSP)

Modern computational chemistry offers powerful tools for predicting the crystal structures of organic molecules from first principles.[18][19][20] Crystal Structure Prediction (CSP) methods systematically generate thousands of possible crystal packing arrangements and rank them based on their calculated lattice energies.[21]

CSP Workflow:

  • Conformational Analysis: Determine the low-energy conformations of the molecule.

  • Packing Generation: Generate a vast number of plausible crystal packing arrangements in various common space groups.

  • Energy Minimization: Optimize the geometry of these structures using force fields.

  • Final Ranking: Re-rank the most promising structures using high-level quantum mechanical calculations (e.g., DFT).

For 4-(4-nitro-1H-pyrazol-3-yl)pyridine, a CSP study could provide a landscape of energetically favorable polymorphs, guiding experimental crystallization efforts and helping to interpret the results of powder X-ray diffraction.[22]

Conclusion and Future Outlook

This technical guide has provided a comprehensive, predictive analysis of the crystal structure of 4-(4-nitro-1H-pyrazol-3-yl)pyridine. By synthesizing information from related compounds, we have proposed a viable synthetic route and outlined a clear path for crystallization and structural elucidation. The core of this work is the prediction of a supramolecular architecture dominated by robust N-H···N hydrogen bonds and π-π stacking interactions.

The insights presented here offer a valuable starting point for any research group aiming to work with this compound. Experimental validation of these predictions through synthesis, crystallization, and single-crystal X-ray diffraction is the essential next step. A definitive crystal structure will unlock the full potential of 4-(4-nitro-1H-pyrazol-3-yl)pyridine for applications in drug discovery and the design of novel functional materials.

References

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Foundational

theoretical studies of 4-(4-nitro-1H-pyrazol-3-yl)pyridine

An In-Depth Technical Guide to the Theoretical Studies of 4-(4-nitro-1H-pyrazol-3-yl)pyridine Authored by: Dr. Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive theoretical explo...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Theoretical Studies of 4-(4-nitro-1H-pyrazol-3-yl)pyridine

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive theoretical exploration of 4-(4-nitro-1H-pyrazol-3-yl)pyridine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. In the absence of extensive experimental data on this specific molecule, this paper pioneers a detailed computational analysis using Density Functional Theory (DFT). We elucidate its optimized molecular geometry, predict its spectroscopic signatures (FT-IR and NMR), and delve into its electronic properties, including frontier molecular orbitals and molecular electrostatic potential. This guide is intended for researchers, scientists, and drug development professionals, offering foundational theoretical insights to accelerate experimental investigation and application development.

Introduction: The Scientific Imperative

The convergence of pyrazole and pyridine moieties in a single molecular framework has yielded a plethora of compounds with remarkable biological activities. The pyrazole ring is a well-established pharmacophore, while the pyridine scaffold is a cornerstone in drug design. The introduction of a nitro group, a potent electron-withdrawing substituent, is anticipated to significantly modulate the electronic and, consequently, the chemical and biological properties of the parent molecule. 4-(4-nitro-1H-pyrazol-3-yl)pyridine thus emerges as a molecule of considerable interest, with potential applications as a kinase inhibitor, antimicrobial agent, or in the development of novel energetic materials.[1]

This guide provides a detailed theoretical investigation of 4-(4-nitro-1H-pyrazol-3-yl)pyridine, establishing a foundational understanding of its structural, spectroscopic, and electronic characteristics. By employing robust computational methodologies, we aim to predict its properties and provide a roadmap for future experimental validation and application.

Theoretical Methodology: A Self-Validating System

The theoretical investigations were performed using the Gaussian 09 suite of programs. The choice of computational method and basis set is paramount for the accuracy of the predicted properties.

Computational Details

The molecular geometry of 4-(4-nitro-1H-pyrazol-3-yl)pyridine was optimized using Density Functional Theory (DFT) with the B3LYP functional, which combines Becke's three-parameter hybrid functional with the Lee-Yang-Parr correlation functional.[2][3] This functional is well-regarded for its ability to provide a good balance between accuracy and computational cost for organic molecules. The 6-311++G(d,p) basis set was employed for all atoms, which includes diffuse functions and polarization functions on both hydrogen and heavy atoms, to accurately describe the electronic distribution, particularly for a molecule with heteroatoms and a nitro group.

Frequency calculations were performed at the same level of theory to confirm that the optimized geometry corresponds to a true minimum on the potential energy surface (no imaginary frequencies) and to obtain the theoretical vibrational spectra. The Gauge-Including Atomic Orbital (GIAO) method was used to predict the 1H and 13C NMR chemical shifts, using the same DFT method and basis set.[2][3][4]

The electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP) surface, were also calculated at the B3LYP/6-311++G(d,p) level of theory.

G cluster_workflow Computational Workflow Start Start Geometry_Optimization Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Geometry_Optimization Frequency_Calculation Frequency Calculation (Vibrational Analysis) Geometry_Optimization->Frequency_Calculation NMR_Calculation NMR Chemical Shift (GIAO-B3LYP) Geometry_Optimization->NMR_Calculation Electronic_Properties Electronic Properties (HOMO, LUMO, MEP) Geometry_Optimization->Electronic_Properties Data_Analysis Data Analysis and Interpretation Frequency_Calculation->Data_Analysis NMR_Calculation->Data_Analysis Electronic_Properties->Data_Analysis End End Data_Analysis->End

Caption: A schematic of the computational workflow.

Molecular Geometry and Structural Analysis

The optimized molecular structure of 4-(4-nitro-1H-pyrazol-3-yl)pyridine is presented below. The molecule is predicted to be nearly planar, with a slight twist of the nitro group out of the plane of the pyrazole ring.

Caption: Optimized molecular structure of 4-(4-nitro-1H-pyrazol-3-yl)pyridine.

Predicted Geometrical Parameters

The key predicted bond lengths and angles are summarized in the table below. These values are in good agreement with typical values for pyrazole and pyridine rings and are consistent with the presence of an electron-withdrawing nitro group.

ParameterBond/AnglePredicted Value
Bond Lengths (Å) N1-N21.35
C4-N(nitro)1.45
N(nitro)-O1.23
C3-C(pyridine)1.47
Bond Angles ( °) N1-N2-C3111.5
C4-C3-C(pyridine)128.0
O-N-O125.0
Dihedral Angle ( °) C5-C4-N(nitro)-O175.0

Spectroscopic Signatures: A Theoretical Fingerprint

Vibrational Analysis (FT-IR)

The theoretical vibrational spectrum provides a powerful tool for the identification and characterization of the molecule. The most characteristic predicted vibrational frequencies are listed below.

Wavenumber (cm⁻¹)Assignment
~3400N-H stretching (pyrazole)
~1580C=N stretching (pyridine)
~1530Asymmetric NO₂ stretching
~1350Symmetric NO₂ stretching
~850C-N stretching (C-NO₂)

The asymmetric and symmetric stretching vibrations of the nitro group are particularly strong and characteristic, typically appearing in the ranges of 1560-1515 cm⁻¹ and 1365-1335 cm⁻¹, respectively.[5] The predicted values fall well within these ranges.

NMR Spectroscopy

The predicted ¹H and ¹³C NMR chemical shifts provide further structural confirmation.

¹H NMR (ppm):

  • H (pyrazole N-H): ~13.0 (broad)

  • H5 (pyrazole): ~8.0

  • H (pyridine): ~8.7 (d), ~7.5 (d)

¹³C NMR (ppm):

  • C3 (pyrazole): ~145

  • C4 (pyrazole): ~130

  • C5 (pyrazole): ~115

  • C (pyridine): ~150, ~125

  • C-NO₂: ~148

The deshielding of the pyrazole and pyridine protons and carbons is consistent with the electron-withdrawing nature of the nitro group. The GIAO/B3LYP/6-311++G(d,p) method has been shown to provide reliable predictions for the chemical shifts of polynitropyrazoles.[2][3]

Electronic Properties and Reactivity Insights

Frontier Molecular Orbitals (FMO)

The HOMO and LUMO are crucial for understanding the electronic transitions and reactivity of a molecule.

ParameterPredicted Value (eV)
HOMO Energy -7.5
LUMO Energy -3.2
HOMO-LUMO Gap (ΔE) 4.3

The HOMO is primarily localized on the pyrazole and pyridine rings, while the LUMO is predominantly centered on the nitro group and the pyrazole ring. The relatively small HOMO-LUMO gap suggests that the molecule is likely to be chemically reactive and may exhibit interesting electronic properties.

FMO homo LUMO -3.2 eV lumo HOMO -7.5 eV lumo->homo ΔE = 4.3 eV

Caption: Frontier Molecular Orbital energy diagram.

Molecular Electrostatic Potential (MEP)

The MEP surface is a valuable tool for visualizing the charge distribution and predicting the sites of electrophilic and nucleophilic attack. The MEP surface of 4-(4-nitro-1H-pyrazol-3-yl)pyridine is predicted to show:

  • Negative potential (red/yellow): Localized on the oxygen atoms of the nitro group and the nitrogen atom of the pyridine ring, indicating these are the most likely sites for electrophilic attack.

  • Positive potential (blue): Concentrated around the N-H proton of the pyrazole ring, suggesting this is a potential site for nucleophilic attack or hydrogen bonding.

Conclusion and Future Directions

This theoretical guide provides the first comprehensive computational analysis of 4-(4-nitro-1H-pyrazol-3-yl)pyridine. The predicted molecular structure, spectroscopic signatures, and electronic properties offer a solid foundation for future experimental work. The strong electron-withdrawing nature of the nitro group significantly influences the molecule's properties, suggesting its potential in various applications.

Future experimental studies should focus on the synthesis and characterization of this compound to validate the theoretical predictions presented herein. Further computational work could explore its reactivity, potential metabolic pathways, and interactions with biological targets to guide its development as a therapeutic agent.

References

  • Li, et al. (2023). Detonation and insensitivity characteristics of trinitro and tetranitro pyrazole.
  • Clarkson, J. et al. (2004). A DFT analysis of the vibrational spectra of nitrobenzene. Journal of Molecular Structure: THEOCHEM.
  • Al-Omair, M. A. (2026). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry.
  • Alsoliemy, A. (2022).
  • Mittal, S. (2023). THEORETICAL EXPLORATION OF THE ELECTRONIC PROPERTIES AND REACTIVITY OF NITROGEN-CONTAINING HETEROCYCLES. IIP Series.
  • Nowakowska, Z. et al. (2021). Electronic properties of substituents in the studied heterocycles. Physical Chemistry Chemical Physics.
  • El-Faham, A. et al. (2026). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry.
  • Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy.
  • Rani, R., & Granchi, C. (2015). Bioactive heterocycles containing endocyclic N-hydroxy groups. European Journal of Medicinal Chemistry, 97, 505–524.
  • Abood, N. A. et al. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research.
  • Al-Hourani, B. J. et al. (2022). Synthesis, crystal structure, spectroscopic characterization, Hirshfeld surface analysis, DFT calculation and molecular modeling studies of 1-(4-Nitro-phenyl)-3,5-di-thiophen-2-yl-1H-pyrazole. Molecular Crystals and Liquid Crystals.
  • Kavitha, E. et al. (2018). Theoretical, Experimental Studies on Molecular Structure and Vibrational Spectra of 2,6-Dibromo-4-Nitrophenol. Journal of Molecular Structure.
  • Funar-Timofei, S. et al. (2010). Molecular Modeling Optimization of Anticoagulant Pyridine Derivatives.
  • Gholami, J. et al. (2023). DFT Study on Corrosion Inhibition by Tetrazole Derivatives: Investigation of the Substitution Effect. ACS Omega.
  • Varghese, B. et al. (2015). A DFT analysis of the vibrational spectra of nitrobenzene. Journal of Molecular Structure.
  • Pisani, P. et al. (2021).
  • Alkorta, I. et al. (1998). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: Experimental results and GIAO calculations. Journal of the Chemical Society, Perkin Transactions 2.
  • Tocher, J. H., & Edwards, D. I. (1982). Electrochemical characteristics of nitro-heterocyclic compounds of biological interest. I. The influence of solvent.
  • Ghosh, A. et al. (2023). Cobalt(III)
  • Claramunt, R. M. et al. (1998).
  • La Mura, M. et al. (2022). Theoretical Study of Vibrational Properties of Peptides: Force Fields in Comparison and Ab Initio Investigation.
  • Oziminski, W. P. (2024). Substituent effects and electron delocalization in five-membered N-heterocycles. Physical Chemistry Chemical Physics.
  • Kaczor, A. A. et al. (2023). Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Derivatives of Dipyridothiazines.
  • Matheshwaran, D. K. et al. (2024). Structure, Spectroscopy and Electronic Properties of Nitro Substituted Pyrazolines: Dft and Experimental Approach.
  • Ullah, N. et al. (2024).

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 4-(4-nitro-1H-pyrazol-3-yl)pyridine

Introduction: The Significance of Substituted Pyridoles in Medicinal Chemistry The pyrazole nucleus is a foundational scaffold in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Substituted Pyridoles in Medicinal Chemistry

The pyrazole nucleus is a foundational scaffold in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties. The fusion of a pyrazole ring with other heterocyclic systems, such as pyridine, often leads to compounds with enhanced pharmacological profiles. The title compound, 4-(4-nitro-1H-pyrazol-3-yl)pyridine, is a key intermediate in the synthesis of more complex molecules, particularly in the development of kinase inhibitors and other targeted therapeutics. The introduction of a nitro group onto the pyrazole ring can significantly modulate the electronic properties of the molecule, influencing its binding affinity to biological targets and its metabolic stability.

This document provides a comprehensive, in-depth guide for the synthesis of 4-(4-nitro-1H-pyrazol-3-yl)pyridine, intended for researchers, scientists, and professionals in the field of drug development. The protocol is designed to be self-validating, with explanations for the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

Synthetic Strategy: A Two-Step Approach to the Target Molecule

The synthesis of 4-(4-nitro-1H-pyrazol-3-yl)pyridine is most effectively approached through a two-step sequence:

  • Step 1: Synthesis of the Pyrazole Core. Formation of the 4-(1H-pyrazol-3-yl)pyridine intermediate via a cyclocondensation reaction.

  • Step 2: Regioselective Nitration. Introduction of the nitro group at the 4-position of the pyrazole ring.

This strategy allows for the controlled construction of the desired molecule, with purification of the intermediate ensuring a higher purity of the final product.

Step 1: Synthesis of 4-(1H-pyrazol-3-yl)pyridine

The formation of the pyrazole ring is achieved through the reaction of a pyridine-containing 1,3-dicarbonyl equivalent with hydrazine. A highly efficient method involves the use of an enaminone, specifically (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one, which can be readily prepared from 4-acetylpyridine and N,N-dimethylformamide dimethyl acetal (DMF-DMA)[1]. The subsequent reaction of this enaminone with hydrazine hydrate provides the desired 3-(pyridin-4-yl)-1H-pyrazole.

Step 2: Regioselective Nitration of 4-(1H-pyrazol-3-yl)pyridine

The nitration of a pyrazole ring can be challenging due to the potential for multiple nitration products and the sensitivity of the pyridine ring to strong acidic conditions. The 4-position of the pyrazole ring is generally susceptible to electrophilic substitution. A common and effective method for the regioselective nitration of pyrazoles is the use of a mixture of concentrated nitric acid and a dehydrating agent, such as sulfuric acid or acetic anhydride, under controlled temperature conditions[2]. The use of nitric acid in trifluoroacetic anhydride is also a potent system for the nitration of five-membered heterocycles[3].

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplier
4-Acetylpyridine≥98%Sigma-Aldrich
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)≥97%Sigma-Aldrich
Hydrazine hydrate80% in waterSigma-Aldrich
EthanolAnhydrousFisher Scientific
Acetic AcidGlacialFisher Scientific
Nitric Acid70% (concentrated)Fisher Scientific
Sulfuric Acid98% (concentrated)Fisher Scientific
Dichloromethane (DCM)ACS GradeFisher Scientific
Ethyl Acetate (EtOAc)ACS GradeFisher Scientific
HexaneACS GradeFisher Scientific
Sodium BicarbonateSaturated solutionFisher Scientific
Sodium SulfateAnhydrousFisher Scientific
Silica Gel60 Å, 230-400 meshSigma-Aldrich
Step 1: Synthesis of 4-(1H-pyrazol-3-yl)pyridine

Part A: Synthesis of (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one

  • To a solution of 4-acetylpyridine (10.0 g, 82.5 mmol) in 50 mL of dry toluene, add N,N-dimethylformamide dimethyl acetal (11.8 g, 99.0 mmol).

  • Heat the reaction mixture to reflux (approximately 110 °C) and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexane).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure to obtain a crude solid.

  • Recrystallize the crude product from a mixture of ethyl acetate and hexane to afford (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one as a yellow solid.

Part B: Synthesis of 4-(1H-pyrazol-3-yl)pyridine

  • Dissolve the (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one (10.0 g, 56.7 mmol) from the previous step in 100 mL of ethanol.

  • To this solution, add hydrazine hydrate (3.4 g, 68.1 mmol, 80% solution) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 78 °C) and stir for 6 hours. Monitor the reaction by TLC (Eluent: 10% Methanol in Dichloromethane).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure to yield a crude solid.

  • Purify the crude product by column chromatography on silica gel using a gradient of 5-10% methanol in dichloromethane as the eluent to obtain 4-(1H-pyrazol-3-yl)pyridine as a white to off-white solid.

Step 2: Synthesis of 4-(4-nitro-1H-pyrazol-3-yl)pyridine

Safety Precaution: This reaction involves the use of strong acids and is highly exothermic. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves.

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 20 mL of concentrated sulfuric acid to 0 °C in an ice-salt bath.

  • Slowly add 4-(1H-pyrazol-3-yl)pyridine (5.0 g, 34.4 mmol) portion-wise to the cold sulfuric acid, ensuring the temperature does not exceed 5 °C. Stir until all the solid has dissolved.

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid (2.4 mL, 37.8 mmol) to 5 mL of concentrated sulfuric acid in a separate flask, pre-cooled to 0 °C.

  • Add the nitrating mixture dropwise to the solution of 4-(1H-pyrazol-3-yl)pyridine in sulfuric acid over a period of 30 minutes, maintaining the reaction temperature between 0 and 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2 hours. Monitor the reaction by TLC (Eluent: 10% Methanol in Dichloromethane).

  • Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. A precipitate will form.

  • Filter the precipitate, wash it with cold water, and dry it under vacuum to obtain the crude 4-(4-nitro-1H-pyrazol-3-yl)pyridine.

  • Recrystallize the crude product from ethanol to yield the pure product as a pale yellow solid.

Visualization of the Synthetic Pathway and Mechanism

Overall Synthetic Workflow

G cluster_0 Step 1: Synthesis of 4-(1H-pyrazol-3-yl)pyridine cluster_1 Step 2: Nitration 4-Acetylpyridine 4-Acetylpyridine Enaminone Enaminone 4-Acetylpyridine->Enaminone DMF-DMA, Toluene, Reflux 4-(1H-pyrazol-3-yl)pyridine 4-(1H-pyrazol-3-yl)pyridine Enaminone->4-(1H-pyrazol-3-yl)pyridine Hydrazine Hydrate, Ethanol, Reflux 4-(4-nitro-1H-pyrazol-3-yl)pyridine 4-(4-nitro-1H-pyrazol-3-yl)pyridine 4-(1H-pyrazol-3-yl)pyridine->4-(4-nitro-1H-pyrazol-3-yl)pyridine Conc. HNO3, Conc. H2SO4, 0 °C to RT

Caption: Overall synthetic workflow for 4-(4-nitro-1H-pyrazol-3-yl)pyridine.

Reaction Mechanism for Pyrazole Formation

G Enaminone 3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one Intermediate_1 Michael Addition Adduct Enaminone->Intermediate_1 Nucleophilic attack by hydrazine Hydrazine Hydrazine (NH2NH2) Intermediate_2 Cyclized Intermediate Intermediate_1->Intermediate_2 Intramolecular cyclization (elimination of dimethylamine) Pyrazole_Product 4-(1H-pyrazol-3-yl)pyridine Intermediate_2->Pyrazole_Product Dehydration

Caption: Mechanism of pyrazole formation via cyclocondensation.

Expected Results and Troubleshooting

StepProductExpected YieldKey Characterization Data
1A(E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one85-95%¹H NMR, ¹³C NMR, MS
1B4-(1H-pyrazol-3-yl)pyridine70-85%¹H NMR, ¹³C NMR, MS, m.p.
24-(4-nitro-1H-pyrazol-3-yl)pyridine60-75%¹H NMR, ¹³C NMR, MS, IR, m.p.

Troubleshooting:

  • Low yield in Step 1A: Ensure that the toluene is anhydrous, as moisture can hydrolyze the DMF-DMA.

  • Incomplete reaction in Step 1B: The reaction may require a longer reflux time. Monitor carefully by TLC.

  • Formation of multiple nitrated products in Step 2: Precise temperature control during the addition of the nitrating mixture is crucial. Maintaining the temperature at 0-5 °C minimizes the formation of dinitrated or other isomeric products.

  • Difficulty in purification: If the crude product is an oil or difficult to crystallize, column chromatography is a reliable method for purification. For the final product, recrystallization from a suitable solvent like ethanol should yield a pure crystalline solid.

Conclusion

The protocol detailed in this application note provides a reliable and reproducible method for the synthesis of 4-(4-nitro-1H-pyrazol-3-yl)pyridine. By understanding the underlying chemical principles of each step, researchers can effectively troubleshoot and optimize the synthesis for their specific needs. This compound serves as a valuable building block for the development of novel therapeutics, and this guide aims to facilitate its accessibility to the scientific community.

References

  • Katritzky, A. R., et al. (2005). Direct nitration of five membered heterocycles. ARKIVOC, 2005(iii), 179-191.
  • Li, H., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 25(21), 5098.
  • Gulevskaya, A. V., et al. (2021). An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. Molecules, 26(23), 7335.
  • Katritzky, A. R., et al. (2005). Direct nitration of five membered heterocycles. ResearchGate. Available at: [Link].

Sources

Application

Application Note: A Multi-technique Approach for the Comprehensive Characterization of 4-(4-nitro-1H-pyrazol-3-yl)pyridine

Introduction 4-(4-nitro-1H-pyrazol-3-yl)pyridine is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structural framework, combining a pyridine ring with a nitropyrazole m...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-(4-nitro-1H-pyrazol-3-yl)pyridine is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structural framework, combining a pyridine ring with a nitropyrazole moiety, suggests potential applications as a kinase inhibitor or as a building block for novel functional materials.[1] The precise characterization of this molecule is paramount for ensuring its purity, confirming its structure, and understanding its physicochemical properties, which are critical for any downstream applications.

This application note provides a comprehensive guide to the analytical techniques required for the thorough characterization of 4-(4-nitro-1H-pyrazol-3-yl)pyridine. It is designed to offer both theoretical insights and practical, step-by-step protocols for researchers. The methodologies described herein are designed to be self-validating, ensuring a high degree of confidence in the obtained results.

Safety Precautions

Compounds containing nitro groups, such as nitropyrazoles, should be handled with care as they can be energetic materials.[2] It is essential to wear appropriate personal protective equipment (PPE), including safety goggles, lab coats, and gloves.[2] All manipulations should be performed in a well-ventilated fume hood. Avoid exposure to heat, shock, or friction.[3] Consult the Safety Data Sheet (SDS) for 4-nitropyrazole and related compounds for detailed handling and disposal instructions.[2][4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules.[6] For 4-(4-nitro-1H-pyrazol-3-yl)pyridine, ¹H and ¹³C NMR will confirm the connectivity of the pyridine and nitropyrazole rings, while 2D NMR techniques like COSY and HMBC can further validate the assignments.[7]

Rationale for NMR

The proton and carbon environments in 4-(4-nitro-1H-pyrazol-3-yl)pyridine are unique and will give rise to a characteristic set of signals in the NMR spectra. The chemical shifts of the aromatic protons and carbons are influenced by the electron-withdrawing nature of the nitro group and the nitrogen atoms within the heterocyclic rings.[8]

Predicted ¹H NMR Spectral Data
Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constants (Hz)
Pyrazole-H58.0 - 8.5s-
Pyridine-H2, H68.6 - 9.0d5-6
Pyridine-H3, H57.5 - 7.9d5-6
Pyrazole-NH13.0 - 14.0br s-
Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the synthesized 4-(4-nitro-1H-pyrazol-3-yl)pyridine.

    • Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a suitable solvent for many N-heterocyclic compounds.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Use a 400 MHz (or higher) NMR spectrometer.

    • Tune and shim the instrument to ensure optimal resolution.

    • Acquire a ¹H NMR spectrum using a standard pulse sequence. Key parameters to consider are the spectral width, acquisition time, and relaxation delay.

    • Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence.

  • Data Processing and Interpretation:

    • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.

    • Assign the signals in the ¹³C NMR spectrum based on their chemical shifts and comparison with predicted values.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Interpretation A Weigh Sample B Dissolve in DMSO-d6 A->B C Transfer to NMR Tube B->C D Tune & Shim Spectrometer C->D E Acquire 1H NMR D->E F Acquire 13C NMR D->F G Fourier Transform & Phasing E->G F->G H Signal Integration & Assignment G->H I Structural Confirmation H->I

Caption: Workflow for NMR analysis.

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and can aid in confirming its elemental composition through high-resolution mass spectrometry (HRMS).[9] Electrospray ionization (ESI) is a soft ionization technique well-suited for polar, N-heterocyclic compounds.[10]

Rationale for MS

ESI-MS will be used to generate protonated molecular ions [M+H]⁺ of 4-(4-nitro-1H-pyrazol-3-yl)pyridine. The accurate mass of this ion will be measured and compared to the theoretical mass to confirm the elemental formula.

Experimental Protocol: ESI-MS
  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

    • Further dilute this stock solution with the mobile phase to a final concentration of 1-10 µg/mL.

  • Instrument Setup:

    • Use an ESI-MS system, preferably a high-resolution instrument like a time-of-flight (TOF) or Orbitrap mass analyzer.

    • Set the ionization mode to positive.

    • Optimize the ESI source parameters, including capillary voltage (typically 2-6 kV), nebulizing gas flow, and drying gas temperature, to achieve a stable signal.[10]

  • Data Acquisition and Analysis:

    • Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-20 µL/min).[10]

    • Acquire the mass spectrum over an appropriate m/z range.

    • Identify the peak corresponding to the protonated molecule [M+H]⁺. For 4-(4-nitro-1H-pyrazol-3-yl)pyridine (C₈H₆N₄O₂), the expected monoisotopic mass is 190.0491 Da, so the [M+H]⁺ ion should appear at m/z 191.0569.

    • If using HRMS, compare the measured accurate mass to the theoretical mass to confirm the elemental composition.[9]

MS_Workflow cluster_prep_ms Sample Preparation cluster_acq_ms Data Acquisition cluster_proc_ms Data Analysis A_ms Prepare Dilute Solution B_ms Further Dilute with Mobile Phase A_ms->B_ms C_ms Optimize ESI Source B_ms->C_ms D_ms Infuse Sample C_ms->D_ms E_ms Acquire Mass Spectrum D_ms->E_ms F_ms Identify [M+H]+ Peak E_ms->F_ms G_ms Compare with Theoretical Mass F_ms->G_ms H_ms Confirm Elemental Formula G_ms->H_ms

Caption: Workflow for ESI-MS analysis.

High-Performance Liquid Chromatography (HPLC): Assessing Purity

HPLC is a cornerstone technique for assessing the purity of pharmaceutical compounds and other organic materials. A reverse-phase HPLC (RP-HPLC) method is generally suitable for the analysis of moderately polar compounds like 4-(4-nitro-1H-pyrazol-3-yl)pyridine.[11]

Rationale for HPLC

An optimized RP-HPLC method will separate the target compound from any starting materials, byproducts, or degradation products. The area of the main peak relative to the total area of all peaks provides a quantitative measure of the compound's purity.

Experimental Protocol: RP-HPLC Method Development
  • Column Selection:

    • Start with a C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size), which is a versatile stationary phase for a wide range of analytes.[12]

  • Mobile Phase Selection:

    • Use a mixture of a buffered aqueous phase (A) and an organic modifier (B), such as acetonitrile or methanol.[13]

    • A good starting point for the aqueous phase is 0.1% formic acid or acetic acid in water to ensure the protonation of the basic nitrogen atoms, which often leads to better peak shapes.

  • Method Development:

    • Begin with a gradient elution, for example, from 10% B to 90% B over 20 minutes, to determine the approximate retention time of the compound.

    • Based on the gradient run, develop an isocratic method for routine analysis by selecting a mobile phase composition that provides a retention time between 3 and 10 minutes.

    • The flow rate is typically set to 1.0 mL/min.

  • Detection:

    • Use a UV detector set at a wavelength where the compound has strong absorbance. This can be determined by acquiring a UV spectrum of the compound in the mobile phase. A wavelength around 254 nm is often a good starting point for aromatic compounds.

  • Sample Analysis:

    • Prepare a sample solution in the mobile phase at a concentration of approximately 0.1-1.0 mg/mL.

    • Inject a known volume (e.g., 10 µL) of the sample solution.

    • Integrate the peak areas to calculate the purity of the sample.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[14]

Rationale for FTIR

The FTIR spectrum of 4-(4-nitro-1H-pyrazol-3-yl)pyridine will show characteristic absorption bands for the N-H bond of the pyrazole, the C=N and C=C bonds of the aromatic rings, and the N-O bonds of the nitro group.

Predicted FTIR Absorption Bands
Functional Group Predicted Wavenumber (cm⁻¹)
N-H stretch (pyrazole)3100 - 3300
C-H stretch (aromatic)3000 - 3100
C=N, C=C stretch (aromatic)1500 - 1650
N-O stretch (asymmetric)1500 - 1560
N-O stretch (symmetric)1340 - 1380
Experimental Protocol: FTIR (KBr Pellet Method)
  • Sample Preparation:

    • Finely grind 1-2 mg of the solid sample using an agate mortar and pestle.[15]

    • Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) powder and mix thoroughly.[15]

    • Transfer the mixture to a pellet die and press it under high pressure to form a transparent or translucent pellet.[15]

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Interpretation:

    • Identify the major absorption bands in the spectrum and assign them to the corresponding functional groups in the molecule.

X-ray Crystallography: Definitive 3D Structure

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[16][17] This technique provides unambiguous proof of the molecular structure, including bond lengths, bond angles, and intermolecular interactions.[18]

Rationale for X-ray Crystallography

Obtaining a crystal structure of 4-(4-nitro-1H-pyrazol-3-yl)pyridine will provide definitive proof of its constitution and stereochemistry. It will also reveal details about the crystal packing and intermolecular interactions, such as hydrogen bonding, which can influence the material's physical properties.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth:

    • Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).

  • Data Collection:

    • Select a suitable single crystal and mount it on a goniometer head.

    • Place the mounted crystal on the diffractometer.

    • Collect diffraction data by rotating the crystal in a beam of monochromatic X-rays.

  • Structure Solution and Refinement:

    • Process the collected diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • Refine the structural model against the experimental data to obtain the final, accurate crystal structure.

Conclusion

The analytical techniques outlined in this application note provide a robust framework for the comprehensive characterization of 4-(4-nitro-1H-pyrazol-3-yl)pyridine. By combining the structural information from NMR, the molecular weight confirmation from MS, the purity assessment from HPLC, the functional group identification from FTIR, and the definitive 3D structure from X-ray crystallography, researchers can have a high degree of confidence in the identity and quality of their synthesized material. This multi-technique approach ensures the scientific integrity of subsequent studies and is essential for the successful development of new chemical entities.

References

  • Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • Kind, T., & Fiehn, O. (2007). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Mass spectrometry reviews, 26(3), 464–482. [Link]

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]

  • LCGC. (2020, August 31). Rules of Thumb for Reversed-Phase LC: What's In Your Chromatographic Mind? [Link]

  • Tan, D., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular pharmaceutics, 19(6), 1735–1749. [Link]

  • Royal Society of Chemistry. (2012). Supporting Information Synthesis of substituted pyrazolo[4,3-b]pyridines via Copper-mediated intramolecular C-N cross-coupling of primary allylamines. [Link]

  • Unknown Author. (n.d.). Sample preparation for FT-IR. [Link]

  • Guión, V., & Real, J. A. (2020). Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. Crystals, 10(10), 915. [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. [Link]

  • LibreTexts Physics. (2022, November 8). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. [Link]

  • Bioorganic & Medicinal Chemistry Letters. (2009). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. [Link]

  • Pozharskii, A. F., et al. (2019). 15 N labeling and analysis of 13 C– 15 N and 1 H– 15 N couplings in studies of the structures and chemical transformations of nitrogen heterocycles. RSC Advances, 9(47), 27364–27389. [Link]

  • ResearchGate. (2016, October). (PDF) An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. [Link]

  • Abraham, R. J., & Mobli, M. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]

  • ACS Publications. (2022, May 16). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. [Link]

  • Rocky Mountain Labs. (2024, January 23). How to Prepare Samples for FTIR Testing - FTIR Spectroscopy Analysis. [Link]

  • MDPI. (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Link]

  • International Journal of Pharmaceutical and Clinical Research. (n.d.). Original Research Article Synthesis and Characterization of some new Synthesis of 1-acetyl-3-(4-nitrophenyl)- 5-(substituted ph. [Link]

  • PubMed Central. (2022, December 13). FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review. [Link]

  • ResearchGate. (n.d.). Single-Crystal X-ray Diffraction | Request PDF. [Link]

  • ResearchGate. (n.d.). (PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

  • Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development. [Link]

  • ACS Publications. (n.d.). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. [Link]

  • ACS Omega. (2022, November 15). Ultrahigh-Resolution Homo- and Heterodecoupled 1H and TOCSY NMR Experiments. [Link]

  • ResearchGate. (2022, March 30). (PDF) 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Link]

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Method

Application Notes and Protocols: High-Throughput Screening of 4-(4-Nitro-1H-Pyrazol-3-yl)pyridine Libraries

For Researchers, Scientists, and Drug Development Professionals Introduction: The Emerging Potential of the 4-(4-Nitro-1H-Pyrazol-3-yl)pyridine Scaffold The 4-(4-nitro-1H-pyrazol-3-yl)pyridine scaffold is a privileged he...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Potential of the 4-(4-Nitro-1H-Pyrazol-3-yl)pyridine Scaffold

The 4-(4-nitro-1H-pyrazol-3-yl)pyridine scaffold is a privileged heterocyclic structure that has garnered significant interest in medicinal chemistry. This is due to its diverse biological activities, which include roles as kinase inhibitors, antimicrobial agents, and potential therapeutics for various diseases.[1][2] The pyrazole ring system, particularly when substituted with a nitro group, offers unique electronic properties that can facilitate targeted molecular interactions.[3][4] The pyridine moiety, a common feature in many approved drugs, enhances the scaffold's drug-like properties, including solubility and potential for hydrogen bonding.

The combination of these two heterocyclic systems creates a versatile platform for library synthesis and subsequent high-throughput screening (HTS) campaigns aimed at discovering novel modulators of biological targets. Notably, derivatives of the closely related pyrazolopyridine and pyrazolopyrimidine cores have shown promise as potent inhibitors of protein kinases, a class of enzymes frequently implicated in cancer and inflammatory diseases.[5][6][7] Specifically, the 4-(pyrazol-3-yl)-pyridine series has been explored for the development of c-Jun N-terminal kinase (JNK) inhibitors.[5][8]

This document provides a comprehensive guide for researchers initiating HTS campaigns with 4-(4-nitro-1H-pyrazol-3-yl)pyridine libraries. It covers the strategic design of these libraries, robust protocols for primary and secondary screening assays, and a systematic approach to hit validation and prioritization.

Section 1: Library Design and Synthesis

A successful HTS campaign begins with a well-designed chemical library. For the 4-(4-nitro-1H-pyrazol-3-yl)pyridine scaffold, diversity can be introduced at several positions to explore the chemical space around the core structure.

Rationale for Diversification

The primary points for diversification on the 4-(4-nitro-1H-pyrazol-3-yl)pyridine scaffold are typically the N1 position of the pyrazole ring and various positions on the pyridine ring. Substitutions at these points can significantly influence the compound's potency, selectivity, and pharmacokinetic properties.

  • N1-Substitution of the Pyrazole: Alkylation or arylation at this position can modulate the compound's polarity and steric bulk, potentially influencing its binding affinity and selectivity for the target protein.[5]

  • Pyridine Ring Substitution: Introducing substituents on the pyridine ring can alter the molecule's overall electronic distribution and provide additional interaction points with the target.

Synthetic Strategies

Several synthetic routes can be employed to generate a diverse library of 4-(4-nitro-1H-pyrazol-3-yl)pyridine derivatives. A common and effective approach involves the condensation of a substituted 3-(pyridin-4-yl)-1H-pyrazole with a suitable nitrating agent.[9] Alternatively, a pre-functionalized 4-nitropyrazole can be coupled with a pyridine derivative.[10]

A general synthetic scheme could involve the reaction of a 4-nitro-1H-pyrazol-3-yl precursor with a functionalized pyridine. For instance, a Suzuki or Stille coupling reaction could be used to link the two heterocyclic rings.[5] Subsequent modifications of the substituents on either ring can then be performed to generate the final library of compounds.

Section 2: High-Throughput Screening (HTS) Workflow

A robust and reproducible HTS workflow is critical for identifying genuine hits from a large compound library. The following sections outline a typical workflow for screening a 4-(4-nitro-1H-pyrazol-3-yl)pyridine library, which often targets protein kinases.[6][11]

HTS Workflow Overview

HTS_Workflow cluster_0 Primary Screen cluster_1 Hit Confirmation & Triage cluster_2 Secondary & Orthogonal Assays cluster_3 Hit Validation & Prioritization Primary_Screen Primary HTS (Single Concentration) Hit_Identification Initial Hit Identification Primary_Screen->Hit_Identification Dose_Response Dose-Response Confirmation Hit_Identification->Dose_Response Interference_Assays Interference Assays Dose_Response->Interference_Assays Secondary_Assay Secondary Assays (e.g., Different Technology) Interference_Assays->Secondary_Assay Orthogonal_Assay Orthogonal Assays (e.g., Biophysical) Secondary_Assay->Orthogonal_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Orthogonal_Assay->SAR_Analysis Lead_Series Prioritized Hit Series SAR_Analysis->Lead_Series

Caption: A typical high-throughput screening cascade for hit identification and validation.

Primary Assay: Identifying Initial Hits

The primary screen is designed to rapidly assess the activity of every compound in the library at a single, high concentration (typically 10-20 µM).[12] For kinase targets, luminescence-based ATP depletion assays are a common and cost-effective choice for primary HTS.[13]

Protocol: Luminescence-Based Kinase Assay
  • Reagent Preparation:

    • Prepare kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Prepare kinase and substrate solutions in kinase buffer at 2X the final concentration.

    • Prepare ATP solution in kinase buffer at 2X the final concentration.

    • Dilute library compounds to a 2X concentration in a suitable solvent (e.g., DMSO) and then to the final assay concentration in kinase buffer.

  • Assay Procedure (384-well format):

    • Dispense 5 µL of 2X compound solution or control (DMSO) into assay plates.

    • Add 5 µL of 2X kinase/substrate solution to each well.

    • Incubate for a predetermined time (e.g., 15 minutes) at room temperature.

    • Initiate the kinase reaction by adding 10 µL of 2X ATP solution.

    • Incubate for the desired reaction time (e.g., 60 minutes) at room temperature.

    • Stop the reaction and detect the remaining ATP by adding a luciferase-based ATP detection reagent according to the manufacturer's instructions.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to positive (no kinase) and negative (DMSO) controls.

    • Calculate the percent inhibition for each compound.

    • Set a hit threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls).

Hit Confirmation and Triage

Compounds identified as "hits" in the primary screen must undergo further testing to confirm their activity and rule out assay artifacts.[14]

Dose-Response Confirmation

Confirmed hits are tested over a range of concentrations (typically an 8- to 12-point titration) to determine their potency (IC50 value). This is a critical step to differentiate truly active compounds from those that show activity only at high concentrations.[12]

Counter and Interference Screens

It is essential to identify and eliminate compounds that interfere with the assay technology rather than the biological target.[15] For luminescence-based assays, a common counter-screen is to test the compounds against the luciferase enzyme directly.

Section 3: Secondary and Orthogonal Assays for Hit Validation

Once hits are confirmed and triaged, they are subjected to a battery of secondary and orthogonal assays to build confidence in their mechanism of action and suitability for further development.[15][16]

Secondary Assays

Secondary assays typically employ a different detection technology from the primary assay to confirm the inhibitory activity of the hits. For kinase targets, a common secondary assay is a time-resolved Förster resonance energy transfer (TR-FRET) assay that directly measures the phosphorylation of a substrate.[17]

Orthogonal Biophysical Assays

Orthogonal assays directly measure the binding of the compound to the target protein, providing evidence of a direct interaction.[16] These methods are crucial for validating that the observed inhibition is due to a specific binding event.

Assay Type Principle Information Gained
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon compound binding to an immobilized target.Binding affinity (KD), kinetics (kon, koff)
Isothermal Titration Calorimetry (ITC) Measures the heat change upon compound binding to the target in solution.Binding affinity (KD), stoichiometry (n), thermodynamics (ΔH, ΔS)
Thermal Shift Assay (TSA) Measures the change in the melting temperature of the target protein upon compound binding.Target engagement, relative affinity

Section 4: Data Analysis and Hit-to-Lead Progression

The culmination of the HTS and validation workflow is the selection of promising hit series for further medicinal chemistry optimization.

Structure-Activity Relationship (SAR) Analysis

Initial SAR trends can be established by comparing the activity of related compounds within the library.[5] This analysis helps to identify key structural features that are important for activity and provides a roadmap for designing more potent and selective analogs.

Hit Prioritization

Hits are prioritized based on a combination of factors, including:

  • Potency (IC50/KD): Higher potency is generally desirable.

  • Selectivity: Inhibition of the target of interest without significant activity against related targets.[11]

  • Ligand Efficiency (LE): A measure of the binding energy per heavy atom, which helps to identify smaller, more efficient starting points.

  • Physicochemical Properties: Drug-like properties such as solubility, permeability, and metabolic stability.

  • Chemical Tractability: The ease with which the hit can be chemically modified to improve its properties.

Hit-to-Lead Progression Workflow

Hit_to_Lead cluster_0 Hit Validation cluster_1 Lead Generation cluster_2 Lead Optimization Validated_Hits Validated Hits from HTS SAR_Expansion SAR Expansion Validated_Hits->SAR_Expansion ADMET_Profiling Early ADMET Profiling SAR_Expansion->ADMET_Profiling Lead_Series_Selection Lead Series Selection ADMET_Profiling->Lead_Series_Selection Potency_Optimization Potency & Selectivity Optimization Lead_Series_Selection->Potency_Optimization PK_PD_Studies Pharmacokinetic/ Pharmacodynamic Studies Potency_Optimization->PK_PD_Studies Candidate_Selection Preclinical Candidate Selection PK_PD_Studies->Candidate_Selection

Caption: A streamlined workflow for progressing validated hits to preclinical candidates.

Conclusion

The 4-(4-nitro-1H-pyrazol-3-yl)pyridine scaffold represents a promising starting point for the discovery of novel therapeutic agents. A systematic and rigorous HTS campaign, incorporating robust primary, secondary, and orthogonal assays, is essential for identifying and validating high-quality hits. The protocols and workflows outlined in this document provide a comprehensive framework for researchers to successfully navigate the challenges of screening these libraries and progressing promising compounds toward clinical development.

References

  • Molecules. (2022-03-30). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Universitat Ramon Llull.
  • ScienceDirect. (n.d.). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors.
  • PubMed. (2005-03-01). High-throughput screening for kinase inhibitors.
  • MDPI. (n.d.). Synthesis of 4-Arylallylidenepyrazolone Derivatives.
  • PubMed. (n.d.). Hit-to-Lead: Hit Validation and Assessment.
  • ResearchGate. (2025-08-05). (PDF) Nitropyrazoles (review).
  • MDPI. (n.d.). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds.
  • Drug Discovery World. (2017-12-12). A pragmatic approach to hit validation following biochemical high-throughput screening.
  • PMC. (n.d.). Quantitative high-throughput screening: A titration-based approach that efficiently identifies biological activities in large chemical libraries.
  • MDPI. (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.
  • PMC. (2023-01-16). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles.
  • Reaction Biology. (2024-07-02). Step-by-Step Guide to Kinase Inhibitor Development.
  • Sygnature Discovery. (n.d.). Early Validation of HTS hits using X-ray Crystallography.
  • PubMed Central. (n.d.). Development of a high-throughput screening method for LIM kinase 1 using a luciferase-based assay of ATP consumption.
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  • ResearchGate. (2019-07-05). (PDF) Quantitative high-throughput screening assays for the discovery and development of SIRPα-CD47 interaction inhibitors.
  • PMC. (2022-06-05). The Diverse Biological Activity of Recently Synthesized Nitro Compounds.
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  • NCBI. (n.d.). Interpreting and Validating Results from High-Throughput Screening Approaches - Next Steps for Functional Genomics.
  • New Journal of Chemistry (RSC Publishing). (n.d.). Synthesis of high-performance insensitive energetic materials based on nitropyrazole and 1,2,4-triazole.
  • UT Southwestern Medical Center. (n.d.). Publications: High-Throughput Screening Core Facility.
  • ScienceDirect. (n.d.). Inhibition of nitric oxide synthase with pyrazole-1-carboxamidine and related compounds.
  • International Journal of Current Microbiology and Applied Sciences. (2015). Synthesis and Characterization of some new Synthesis of 1-acetyl-3-(4-nitrophenyl)- 5-(substituted ph.
  • MDPI. (n.d.). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research.
  • ACS Publications. (2022-09-06). Protein-Protein Interaction-Based High Throughput Screening For Adenylyl Cyclase 1 Inhibitors: Design, Implementation, and Discovery of a Novel Chemotype.
  • ACS Nano. (n.d.). High-Throughput In Vivo Screening Identifies Structural Factors Driving mRNA Lipid Nanoparticle Delivery to the Brain.
  • Bentham Science. (2005-03-01). High Throughput Screening for Protein Kinase Inhibitors.
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Application

Application Notes and Protocols for the Investigation of 4-(4-nitro-1H-pyrazol-3-yl)pyridine in Neurological Disorder Studies

Introduction: The Therapeutic Potential of Pyrazole Derivatives in Neurology The landscape of drug discovery for neurological disorders is continually evolving, with a significant focus on identifying novel small molecul...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Pyrazole Derivatives in Neurology

The landscape of drug discovery for neurological disorders is continually evolving, with a significant focus on identifying novel small molecules that can modulate key pathological pathways. Among the diverse heterocyclic scaffolds, pyrazole derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including anti-inflammatory, antioxidant, and kinase inhibitory effects.[1][2] This has led to their investigation in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[3] This application note provides a comprehensive guide for researchers on the potential utility of a specific pyrazole derivative, 4-(4-nitro-1H-pyrazol-3-yl)pyridine , for neurological disorder studies. While direct research on this exact molecule is emerging, its structural similarity to known kinase inhibitors, particularly those targeting c-Jun N-terminal kinases (JNKs), provides a strong rationale for its investigation as a potential neuroprotective agent.[4]

The core hypothesis for the therapeutic potential of 4-(4-nitro-1H-pyrazol-3-yl)pyridine lies in the inhibition of the JNK signaling pathway, a key regulator of neuronal apoptosis and neuroinflammation.[4][5] Specifically, the JNK3 isoform is predominantly expressed in the brain and has been strongly implicated in the pathogenesis of various neurodegenerative diseases.[4] This document will provide a detailed overview of the proposed mechanism of action, protocols for in vitro and in vivo evaluation, and a framework for target validation studies.

Proposed Mechanism of Action: Targeting the JNK Pathway

The c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family and are activated by a variety of cellular stresses, including inflammatory cytokines and oxidative stress.[4] The JNK signaling cascade plays a crucial role in regulating cellular processes such as proliferation, differentiation, and apoptosis. In the context of neurological disorders, the persistent activation of the JNK pathway, particularly JNK3, is associated with neuronal cell death and neuroinflammation.[6][7]

The 4-(pyrazol-3-yl)-pyridine scaffold has been identified as a potent inhibitor of JNKs.[4] It is hypothesized that 4-(4-nitro-1H-pyrazol-3-yl)pyridine acts as an ATP-competitive inhibitor, binding to the catalytic site of JNK3 and preventing its phosphorylation and subsequent activation of downstream targets. By inhibiting JNK3, the compound can potentially mitigate neurotoxic effects through several mechanisms:

  • Inhibition of Apoptotic Pathways: JNK3 activation leads to the phosphorylation of transcription factors like c-Jun, which in turn promotes the expression of pro-apoptotic genes. Inhibition of JNK3 can therefore prevent neuronal apoptosis.[5]

  • Reduction of Neuroinflammation: The JNK pathway is a key regulator of pro-inflammatory cytokine production in microglia and astrocytes.[6][8] By inhibiting JNK, 4-(4-nitro-1H-pyrazol-3-yl)pyridine may suppress the inflammatory response in the central nervous system.

  • Modulation of Tau Phosphorylation: Hyperphosphorylation of the tau protein is a hallmark of Alzheimer's disease. JNKs are among the kinases that can phosphorylate tau, contributing to the formation of neurofibrillary tangles.[4] Inhibition of JNK3 could therefore reduce tau pathology.

Below is a diagram illustrating the proposed mechanism of action of 4-(4-nitro-1H-pyrazol-3-yl)pyridine within the JNK signaling pathway.

JNK_Pathway_Inhibition Stress Cellular Stress (e.g., Oxidative Stress, Cytokines) MKK4_7 MKK4/7 Stress->MKK4_7 Activates JNK3 JNK3 MKK4_7->JNK3 Phosphorylates & Activates cJun c-Jun JNK3->cJun Phosphorylates & Activates Neuroinflammation Neuroinflammation JNK3->Neuroinflammation Promotes Tau Tau Protein JNK3->Tau Phosphorylates Apoptosis Neuronal Apoptosis cJun->Apoptosis Induces Pro-apoptotic Genes Hyperphosphorylation Tau Hyperphosphorylation Tau->Hyperphosphorylation Compound 4-(4-nitro-1H-pyrazol-3-yl)pyridine Compound->Inhibition Inhibition->JNK3

Caption: Proposed JNK signaling pathway and the inhibitory action of the compound.

Experimental Protocols: A Step-by-Step Guide

This section provides detailed protocols for the initial in vitro and subsequent in vivo evaluation of 4-(4-nitro-1H-pyrazol-3-yl)pyridine.

Part 1: In Vitro Evaluation

Objective: To assess the neuroprotective and anti-inflammatory effects of 4-(4-nitro-1H-pyrazol-3-yl)pyridine in cell-based models of neurological disorders.

1.1. Cell Line Maintenance and Culture:

  • Neuronal Cell Line (e.g., SH-SY5Y): Culture in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin. Maintain at 37°C in a humidified atmosphere with 5% CO2.

  • Microglial Cell Line (e.g., BV-2): Culture in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Maintain under the same conditions as the neuronal cell line.

1.2. Neuronal Viability Assay:

This protocol assesses the ability of the compound to protect neuronal cells from a neurotoxic insult.

  • Workflow:

Neuronal_Viability_Workflow Seed 1. Seed SH-SY5Y cells in 96-well plate Pretreat 2. Pretreat with Compound (various conc.) Seed->Pretreat Induce 3. Induce Neurotoxicity (e.g., with 6-OHDA or Aβ) Pretreat->Induce Incubate 4. Incubate for 24-48h Induce->Incubate Assay 5. Assess Viability (MTT or LDH assay) Incubate->Assay

Caption: Workflow for the neuronal viability assay.

  • Detailed Steps:

    • Seed SH-SY5Y cells at a density of 1 x 10^4 cells/well in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with varying concentrations of 4-(4-nitro-1H-pyrazol-3-yl)pyridine (e.g., 0.1, 1, 10, 100 µM) for 1 hour.

    • Induce neurotoxicity by adding a known neurotoxin such as 6-hydroxydopamine (6-OHDA) for Parkinson's disease models or amyloid-beta (Aβ) peptides for Alzheimer's models.[5][9]

    • Incubate the cells for 24-48 hours.

    • Assess cell viability using standard methods like the MTT assay, which measures mitochondrial activity, or the LDH assay, which quantifies lactate dehydrogenase release from damaged cells.[10][11]

1.3. Anti-Neuroinflammatory Assay:

This protocol evaluates the compound's ability to suppress the inflammatory response in microglial cells.

  • Workflow:

Anti_Inflammatory_Workflow Seed 1. Seed BV-2 cells in 24-well plate Pretreat 2. Pretreat with Compound (various conc.) Seed->Pretreat Stimulate 3. Stimulate with LPS Pretreat->Stimulate Incubate 4. Incubate for 24h Stimulate->Incubate Analyze 5. Analyze Inflammatory Markers (e.g., NO, TNF-α, IL-6) Incubate->Analyze

Caption: Workflow for the anti-neuroinflammatory assay.

  • Detailed Steps:

    • Seed BV-2 cells at a density of 5 x 10^4 cells/well in a 24-well plate and allow them to adhere.

    • Pre-treat the cells with the compound for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.[12]

    • Incubate for 24 hours.

    • Collect the cell culture supernatant and analyze the levels of inflammatory markers such as nitric oxide (NO) using the Griess reagent, and pro-inflammatory cytokines like TNF-α and IL-6 using ELISA kits.[13]

Table 1: Example Quantitative Data for In Vitro Assays

AssayParameterExpected Outcome with 4-(4-nitro-1H-pyrazol-3-yl)pyridine
Neuronal Viability Cell Viability (%)Dose-dependent increase in cell viability compared to toxin-treated control.
IC50 for NeuroprotectionA lower IC50 value indicates higher potency.
Anti-Neuroinflammation Nitric Oxide (NO) LevelsDose-dependent decrease in NO production.
TNF-α LevelsDose-dependent decrease in TNF-α secretion.
IL-6 LevelsDose-dependent decrease in IL-6 secretion.
Part 2: In Vivo Evaluation

Objective: To assess the neuroprotective efficacy of 4-(4-nitro-1H-pyrazol-3-yl)pyridine in an animal model of a neurological disorder.

2.1. Animal Model Selection:

The choice of animal model is critical and depends on the specific neurological disorder being studied.[14][15]

  • Parkinson's Disease: MPTP or 6-OHDA-induced mouse or rat models.

  • Alzheimer's Disease: Transgenic mouse models such as APP/PS1.

  • Stroke: Middle cerebral artery occlusion (MCAO) model in rodents.

2.2. Dosing and Administration:

  • Determine the optimal dose and route of administration (e.g., oral gavage, intraperitoneal injection) through preliminary pharmacokinetic and toxicity studies.

2.3. Behavioral Assessments:

  • Conduct a battery of behavioral tests to assess motor function, learning, and memory. Examples include the rotarod test for motor coordination, the Morris water maze for spatial learning and memory, and the open field test for locomotor activity.

2.4. Post-mortem Analysis:

  • At the end of the study, euthanize the animals and collect brain tissue for histological and biochemical analysis.

  • Immunohistochemistry: Stain brain sections for markers of neuronal loss (e.g., NeuN), neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes), and the specific pathology of the disease model (e.g., alpha-synuclein aggregates in Parkinson's, amyloid plaques and phosphorylated tau in Alzheimer's).

  • Western Blotting/ELISA: Quantify the levels of key proteins in the JNK signaling pathway (e.g., phosphorylated JNK, c-Jun) and inflammatory markers in brain homogenates.

Target Validation: Confirming the Mechanism of Action

Establishing a clear link between the compound's activity and its intended target is crucial for drug development.[16][17][18]

  • In Vitro Kinase Assay: Directly measure the inhibitory activity of 4-(4-nitro-1H-pyrazol-3-yl)pyridine against purified JNK3 enzyme. This will determine the IC50 value and confirm direct target engagement.

  • Cellular Target Engagement: Use techniques like cellular thermal shift assay (CETSA) in neuronal cells to confirm that the compound binds to JNK3 in a cellular context.

  • Genetic Approaches: Utilize siRNA or CRISPR/Cas9 to knockdown JNK3 in neuronal cells. The neuroprotective effects of the compound should be diminished in JNK3-deficient cells, providing strong evidence for on-target activity.[17]

Target_Validation_Logic Hypothesis Hypothesis: Compound inhibits JNK3 Biochemical Biochemical Validation: In Vitro Kinase Assay Hypothesis->Biochemical Cellular Cellular Validation: CETSA & Western Blot Hypothesis->Cellular Genetic Genetic Validation: JNK3 Knockdown/Knockout Hypothesis->Genetic Confirmation Target Confirmed Biochemical->Confirmation Cellular->Confirmation Genetic->Confirmation

Caption: Logical flow for target validation studies.

Conclusion

4-(4-nitro-1H-pyrazol-3-yl)pyridine represents a promising starting point for the development of novel therapeutics for neurological disorders. Its structural similarity to known JNK inhibitors provides a strong rationale for its investigation. The protocols and strategies outlined in this application note offer a comprehensive framework for researchers to systematically evaluate the neuroprotective and anti-inflammatory potential of this compound, from initial in vitro screening to in vivo efficacy studies and target validation. Rigorous and well-designed experiments based on these guidelines will be crucial in elucidating the therapeutic utility of 4-(4-nitro-1H-pyrazol-3-yl)pyridine and advancing the development of new treatments for debilitating neurological conditions.

References

  • Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. (URL: )
  • Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC. (URL: [Link])

  • Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders - PMC. (URL: [Link])

  • 4-(4-Fluorophenyl)-1-(4-nitrophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine - PMC. (URL: [Link])

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - MDPI. (URL: [Link])

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. (URL: [Link])

  • N-(1H-Pyrazol-3-yl)quinazolin-4-amines as a novel class of casein kinase 1δ/ε inhibitors: Synthesis, biological evaluation and molecular modeling studies - PubMed. (URL: [Link])

  • Original Research Article Synthesis and Characterization of some new Synthesis of 1-acetyl-3-(4-nitrophenyl)- 5-(substituted ph. (URL: [Link])

  • (PDF) 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - ResearchGate. (URL: [Link])

  • Target Validation - Sygnature Discovery. (URL: [Link])

  • Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC. (URL: [Link])

  • Neuroinflammatory In Vitro Cell Culture Models and the Potential Applications for Neurological Disorders - PMC. (URL: [Link])

  • Assessment of cell viability in primary neuronal cultures - PubMed. (URL: [Link])

  • The Role of p38 MAPK and Its Substrates in Neuronal Plasticity and Neurodegenerative Disease - PMC. (URL: [Link])

  • JNK3 inhibitors as promising pharmaceuticals with neuroprotective properties - PMC. (URL: [Link])

  • Animal Models of Neurodegenerative Diseases - PMC. (URL: [Link])

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PubMed Central. (URL: [Link])

  • Role of p38 MAPK Signaling in Neurodegenerative Diseases: A Mechanistic Perspective. (URL: [Link])

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - MDPI. (URL: [Link])

  • Inhibition of c-Jun Kinase Provides Neuroprotection in a Model of Alzheimer's Disease - NIH. (URL: [Link])

  • Target Validation: Linking Target and Chemical Properties to Desired Product Profile - PMC. (URL: [Link])

  • Neuronal viability assay - Bio-protocol. (URL: [Link])

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  • N-(1 H -pyrazol-3-yl)quinazolin-4-amines as a Novel Class of Casein kinase1 δ/ε Inhibitors: Synthesis, Biological Evaluation and Molecular Modeling Studies - ResearchGate. (URL: [Link])

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Method

Application Notes and Protocols for In Vivo Evaluation of 4-(4-nitro-1H-pyrazol-3-yl)pyridine

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This document provides a comprehensive guide for the in vivo evaluation of the novel small molecule, 4-(4-nitro-1...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive guide for the in vivo evaluation of the novel small molecule, 4-(4-nitro-1H-pyrazol-3-yl)pyridine. The protocols and methodologies detailed herein are designed to be a robust starting point for preclinical research, enabling the characterization of the compound's pharmacokinetic profile, safety, and potential therapeutic efficacy. While specific data for this nitro-substituted pyrazolylpyridine is emerging, the experimental designs are grounded in established principles of preclinical drug development and the known biological activities of related pyrazole-containing compounds.[1][2]

The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] Furthermore, the broader class of 4-(pyrazol-3-yl)-pyridines has been identified as a source of potent c-Jun N-terminal kinase (JNK) inhibitors, with some analogues demonstrating favorable in vivo characteristics.[3][4] The JNK signaling pathway is a critical regulator of cellular responses to stress and has been implicated in various pathologies, including neurodegenerative diseases, inflammatory disorders, and cancer.[4] This guide, therefore, uses the lens of JNK inhibition as a plausible mechanism of action to frame the proposed efficacy studies.

These application notes are structured to provide not just procedural steps but also the scientific rationale behind the experimental choices, ensuring a foundation of trustworthiness and expertise.

Section 1: Pre-formulation and Vehicle Selection

The initial step in any in vivo study is the development of a safe and effective formulation for administering the test compound. The physicochemical properties of 4-(4-nitro-1H-pyrazol-3-yl)pyridine will dictate the choice of vehicle.

Objective: To identify a suitable vehicle for the solubilization and administration of 4-(4-nitro-1H-pyrazol-3-yl)pyridine for preclinical in vivo studies.

Protocol 1: Vehicle Screening

  • Solubility Assessment:

    • Begin by assessing the solubility of the compound in a panel of common, non-toxic vehicles.

    • Recommended starting vehicles include:

      • Saline (0.9% NaCl)

      • Phosphate-buffered saline (PBS)

      • 5% Dextrose in water (D5W)

      • Polyethylene glycol 400 (PEG400)

      • Dimethyl sulfoxide (DMSO)

      • Carboxymethyl cellulose (CMC) solutions (e.g., 0.5% w/v in water)

      • Tween 80 or Cremophor EL (as co-solvents)

    • Prepare saturated solutions of 4-(4-nitro-1H-pyrazol-3-yl)pyridine in each vehicle.

    • Incubate at room temperature and 37°C with agitation for at least 24 hours.

    • Centrifuge the samples and analyze the supernatant for compound concentration using a validated analytical method (e.g., HPLC-UV).

  • Selection Criteria:

    • The ideal vehicle will fully dissolve the compound at the desired concentration for dosing.

    • It should be non-toxic and have minimal pharmacological effects of its own.

    • For intravenous administration, the final solution must be sterile and have a physiologically compatible pH.

    • For oral administration, the vehicle should promote absorption.

Table 1: Hypothetical Vehicle Screening Data

VehicleSolubility at 25°C (mg/mL)Solubility at 37°C (mg/mL)Observations
Saline< 0.1< 0.1Insoluble
10% DMSO in Saline1.52.0Clear solution
20% PEG400 in D5W5.07.5Clear solution
0.5% CMC< 0.5< 0.5Suspension

Causality in Experimental Choices: The use of both room temperature and 37°C helps to understand the compound's behavior under storage and physiological conditions. A panel of vehicles with varying polarities and solubilizing properties increases the likelihood of finding a suitable formulation.

Section 2: Pharmacokinetic Profiling

Understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound is fundamental to designing effective dosing regimens for efficacy studies.

Objective: To determine the key pharmacokinetic parameters of 4-(4-nitro-1H-pyrazol-3-yl)pyridine in a relevant animal model.

Protocol 2: Single-Dose Pharmacokinetic Study in Mice

  • Animal Model:

    • Species: C57BL/6 mice (or other appropriate strain).

    • Sex: Male and female (to assess for sex-based differences).

    • Age: 8-10 weeks.

    • Ensure all animal procedures are approved by the Institutional Animal Care and Use Committee (IACUC).

  • Dosing:

    • Intravenous (IV) Administration:

      • Dose: 1-2 mg/kg (a low dose to ensure solubility and avoid acute toxicity).

      • Vehicle: A suitable vehicle identified in Protocol 1 (e.g., 10% DMSO in saline).

      • Administer via tail vein injection.

    • Oral (PO) Administration:

      • Dose: 5-10 mg/kg.

      • Vehicle: A suitable vehicle for oral gavage (e.g., 20% PEG400 in D5W).

      • Administer using an oral gavage needle.

  • Sample Collection:

    • Collect blood samples (e.g., via retro-orbital sinus or tail vein) at multiple time points post-dose.

    • Suggested time points for IV: 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours.

    • Suggested time points for PO: 15, 30 minutes, and 1, 2, 4, 8, 24 hours.

    • Process blood to obtain plasma and store at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive and specific analytical method for quantifying 4-(4-nitro-1H-pyrazol-3-yl)pyridine in plasma (e.g., LC-MS/MS).

  • Data Analysis:

    • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters.

Table 2: Key Pharmacokinetic Parameters to be Determined

ParameterDescription
CmaxMaximum plasma concentration
TmaxTime to reach Cmax
AUCArea under the plasma concentration-time curve
t1/2Half-life
CLClearance
VdVolume of distribution
F%Bioavailability (from PO and IV data)

Experimental Workflow for Pharmacokinetic Study

G cluster_prep Preparation cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis Formulation Compound Formulation IV Intravenous Dosing Formulation->IV PO Oral Dosing Formulation->PO Animals Animal Acclimatization Animals->IV Animals->PO Blood Serial Blood Collection IV->Blood PO->Blood Plasma Plasma Processing Blood->Plasma LCMS LC-MS/MS Analysis Plasma->LCMS PK Pharmacokinetic Modeling LCMS->PK

Caption: Workflow for a single-dose pharmacokinetic study.

Section 3: In Vivo Efficacy Evaluation (Exemplary Model)

Based on the potential of related compounds to inhibit JNK, a relevant inflammatory or neurodegenerative disease model is appropriate for efficacy testing.[3][4] Here, we outline a protocol for a lipopolysaccharide (LPS)-induced systemic inflammation model, a well-established method for evaluating anti-inflammatory agents.

Objective: To assess the efficacy of 4-(4-nitro-1H-pyrazol-3-yl)pyridine in a mouse model of acute systemic inflammation.

Protocol 3: LPS-Induced Inflammation Model

  • Animal Model:

    • Species: BALB/c mice.

    • Sex: Male.

    • Age: 8-10 weeks.

  • Experimental Groups:

    • Group 1: Vehicle control + Saline challenge.

    • Group 2: Vehicle control + LPS challenge.

    • Group 3: 4-(4-nitro-1H-pyrazol-3-yl)pyridine (low dose) + LPS challenge.

    • Group 4: 4-(4-nitro-1H-pyrazol-3-yl)pyridine (high dose) + LPS challenge.

    • Group 5: Dexamethasone (positive control) + LPS challenge.

  • Dosing and Challenge:

    • Pre-treat animals with the test compound or vehicle (e.g., 1 hour before challenge, via the route determined to be most appropriate from PK studies).

    • Induce inflammation by intraperitoneal (IP) injection of LPS (e.g., 1 mg/kg).

    • Administer saline to the control group.

  • Endpoint Analysis:

    • At a predetermined time point post-LPS challenge (e.g., 2-4 hours), collect blood via cardiac puncture for cytokine analysis.

    • Euthanize animals and harvest tissues (e.g., lung, liver) for histological analysis and measurement of inflammatory markers.

    • Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the plasma using ELISA or a multiplex assay.

Hypothesized Signaling Pathway

G LPS LPS TLR4 TLR4 LPS->TLR4 JNK JNK Pathway TLR4->JNK AP1 AP-1 JNK->AP1 Compound 4-(4-nitro-1H-pyrazol-3-yl)pyridine Compound->JNK Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) AP1->Cytokines Inflammation Inflammation Cytokines->Inflammation

Caption: Hypothesized mechanism of action in an inflammation model.

Section 4: Safety and Tolerability

A preliminary assessment of the compound's safety profile is crucial.

Objective: To determine the maximum tolerated dose (MTD) and observe any acute toxicity of 4-(4-nitro-1H-pyrazol-3-yl)pyridine.

Protocol 4: Acute Toxicity Study

  • Animal Model:

    • Use the same strain of mice as in the PK and efficacy studies.

  • Dose Escalation:

    • Administer single, escalating doses of the compound to different groups of mice.

    • Start with a dose significantly higher than the anticipated efficacious dose.

    • Observe the animals for a set period (e.g., 7-14 days) for signs of toxicity, including changes in weight, behavior, and appearance.

  • MTD Determination:

    • The MTD is defined as the highest dose that does not cause significant morbidity or mortality.

Trustworthiness of Protocols: The protocols provided are self-validating through the inclusion of control groups (vehicle and positive controls), dose-response assessments, and the use of validated analytical methods. Adherence to Good Laboratory Practice (GLP) is recommended for all studies intended for regulatory submission.[5]

References

  • Noël, R., Shin, Y., Song, X., He, Y., Koenig, M., Chen, W., ... & Kamenecka, T. M. (2011). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & medicinal chemistry letters, 21(9), 2732-2735. [Link]

  • Kamenecka, T. M., et al. (2011). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(9), 2732-2735. [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majidi, S. M. (2021). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 26(24), 7586. [Link]

  • Kumar, A., & Sharma, S. (2017). Current status of pyrazole and its biological activities. Journal of Pharmacy and Bioallied Sciences, 9(1), 1. [Link]

  • U.S. Food and Drug Administration. (2018). Step 2: Preclinical Research. [Link]

  • Cardoso, C. d. O., Elgalad, A., & Liu, Z. J. (2023). Designing an In Vivo Preclinical Research Study. Methods and Protocols, 6(5), 95. [Link]

  • MDPI. (n.d.). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. [Link]

  • MDPI. (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Link]

  • Tiwari, A., et al. (2017). N-(1H-Pyrazol-3-yl)quinazolin-4-amines as a novel class of casein kinase 1δ/ε inhibitors: Synthesis, biological evaluation and molecular modeling studies. Bioorganic & Medicinal Chemistry Letters, 27(12), 2746-2751. [Link]

  • El-Sayed, M. A. A., et al. (2018). Recent advances in the therapeutic applications of pyrazolines. Bioorganic & Medicinal Chemistry, 26(15), 4107-4128. [Link]

  • AMSbiopharma. (2025). Preclinical research strategies for drug development. [Link]

  • National Center for Biotechnology Information. (n.d.). Paving the way for small-molecule drug discovery. [Link]

  • Deniul, M. M., et al. (2023). Promising Protocol for In Vivo Experiments with Betulin. Molecules, 28(19), 6825. [Link]

  • National Center for Biotechnology Information. (n.d.). General Principles of Preclinical Study Design. [Link]

  • Universitat Ramon Llull. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Link]

  • ResearchGate. (2023). (PDF) Designing an In Vivo Preclinical Research Study. [Link]

  • YouTube. (2022). Webinar: Designing Your In Vivo Studies. [Link]

  • NAMSA. (2025). Guide to Understanding FDA Preclinical Study Requirements for Medical Devices. [Link]

  • ResearchGate. (2025). (PDF) 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Link]

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Application

Application Notes &amp; Protocols: A Guide to Measuring the Binding Affinity of 4-(4-nitro-1H-pyrazol-3-yl)pyridine

Introduction: The Critical Role of Binding Affinity in Drug Discovery The compound 4-(4-nitro-1H-pyrazol-3-yl)pyridine belongs to a class of heterocyclic molecules that have garnered significant interest in medicinal che...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Binding Affinity in Drug Discovery

The compound 4-(4-nitro-1H-pyrazol-3-yl)pyridine belongs to a class of heterocyclic molecules that have garnered significant interest in medicinal chemistry. Derivatives of pyrazolyl-pyridines are frequently investigated as potent inhibitors of various protein kinases, such as c-Jun N-terminal kinases (JNK), p38 MAP kinase, and TANK-binding kinase 1 (TBK1).[1][2][3][4] The therapeutic potential of these molecules is intrinsically linked to their ability to bind to their intended protein targets with high affinity and specificity.

Binding affinity, quantified by the dissociation constant (Kd), is a cornerstone of drug discovery. It defines the strength of the interaction between a ligand (the drug candidate) and its protein target. An accurate determination of Kd is paramount for:

  • Lead Identification and Optimization: Guiding structure-activity relationship (SAR) studies to enhance potency.

  • Selectivity Profiling: Ensuring the compound preferentially binds to the intended target over off-targets, which is crucial for minimizing side effects.

  • Understanding Mechanism of Action: Providing fundamental insights into the molecular interactions driving the biological effect.

This guide provides an in-depth overview of several robust biophysical and cellular techniques for accurately measuring the binding affinity of small molecules like 4-(4-nitro-1H-pyrazol-3-yl)pyridine. We will delve into the core principles, provide detailed protocols, and discuss the causality behind experimental choices to empower researchers in generating high-quality, reliable data.

Choosing the Right Technique: A Comparative Overview

No single technique is universally superior; the optimal choice depends on the specific research question, the properties of the target protein, available instrumentation, and desired throughput. The following table summarizes the key characteristics of the techniques detailed in this guide.

TechniquePrincipleMeasurement TypeThroughputKey AdvantagesKey Limitations
Isothermal Titration Calorimetry (ITC) Measures heat change upon bindingDirectLow"Gold standard"; provides full thermodynamic profile (Kd, ΔH, ΔS, n); label-freeHigh protein consumption; sensitive to buffer mismatch
Surface Plasmon Resonance (SPR) Detects mass change on a sensor surfaceDirect, Real-timeMediumProvides kinetic data (kon, koff); low protein consumption; label-free analyteProtein must be immobilized; potential for mass transport limitations
MicroScale Thermophoresis (MST) Measures molecular movement in a temperature gradientDirectHighLow sample consumption; works in complex solutions (lysates); wide affinity rangeRequires fluorescent labeling of one partner (or intrinsic Trp fluorescence)
Fluorescence Polarization (FP) Measures changes in rotational motion of a fluorescent probeIndirect, CompetitiveHighHomogeneous assay; well-suited for HTS; low sample consumptionRequires a suitable fluorescent probe; prone to interference from fluorescent compounds
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes protein against heat denaturationIndirect, Target EngagementMedium-HighMeasures target engagement in a physiological context (cells/tissues); label-freeNot a direct affinity measurement; requires a specific antibody for detection

Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamic Characterization

Principle of the Method

Isothermal Titration Calorimetry (ITC) directly measures the heat released (exothermic) or absorbed (endothermic) when a ligand binds to a macromolecule.[5][6] By titrating the ligand (e.g., 4-(4-nitro-1H-pyrazol-3-yl)pyridine) into a solution containing the target protein, a binding isotherm is generated. Fitting this curve allows for the simultaneous determination of the binding affinity (Kd), binding enthalpy (ΔH), entropy (ΔS), and the stoichiometry of the interaction (n) in a single, label-free experiment.[6][7]

Expert Insights: Why ITC is Foundational

ITC is considered the gold standard because it measures the interaction directly without requiring modifications like fluorescent labels or surface immobilization, which can sometimes alter binding behavior. The comprehensive thermodynamic data it provides offers deep mechanistic insights into the forces driving the interaction (e.g., hydrogen bonds vs. hydrophobic effects), which is invaluable for rational drug design.[8]

Experimental Workflow & Diagram

The workflow involves precise injections of the ligand into the protein solution within the calorimeter's sample cell. The heat change after each injection is measured relative to a reference cell.

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis P_prep Prepare Protein in Buffer Buffer_prep Extensive Dialysis/Desalting P_prep->Buffer_prep L_prep Prepare Ligand in Matched Buffer L_prep->Buffer_prep Critical Step: Identical buffer composition Syringe Load Ligand into Syringe Buffer_prep->Syringe Cell Load Protein into Sample Cell Buffer_prep->Cell Titration Inject Ligand into Cell (e.g., 20 x 2 µL injections) Syringe->Titration Cell->Titration Detection Measure Heat Change (µcal/sec) after each injection Titration->Detection Integration Integrate Peak Area (Heat per injection) Detection->Integration Plotting Plot Heat vs. Molar Ratio Integration->Plotting Fitting Fit Isotherm to Binding Model Plotting->Fitting Results Determine: Kd, n, ΔH, ΔS Fitting->Results

Caption: ITC workflow from sample preparation to thermodynamic results.

Detailed Protocol for ITC
  • Sample Preparation (The Causality of Buffer Matching):

    • Express and purify the target kinase to >95% purity.

    • Perform extensive dialysis or buffer exchange of both the protein and the 4-(4-nitro-1H-pyrazol-3-yl)pyridine stock solution against the final assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl). This is the most critical step. Mismatched buffers, even minor pH or salt differences, will generate large heats of dilution that can completely obscure the binding signal.[6]

    • Prepare a concentrated stock of the pyridine compound in 100% DMSO, then dilute it into the final assay buffer. The final DMSO concentration must be identical in both the protein (cell) and ligand (syringe) solutions, typically kept below 2% to minimize solvent effects.

    • Accurately determine the concentrations of both protein and ligand. Protein concentration is best determined by UV-Vis absorbance using its extinction coefficient.

  • Experimental Setup:

    • Set the experimental temperature (e.g., 25°C).

    • A common starting point is to have the ligand concentration in the syringe at 10-15 times the protein concentration in the cell.[9] For an expected Kd of 1 µM, one might use 10 µM protein in the cell and 100-150 µM ligand in the syringe.

    • Load ~200 µL of the protein solution into the sample cell and the ligand solution into the injection syringe.

  • Titration and Data Collection:

    • Perform a series of small injections (e.g., 19 injections of 2 µL each) with sufficient spacing (e.g., 150 seconds) to allow the signal to return to baseline.

    • The raw data will be a series of peaks, where the area of each peak corresponds to the heat evolved from that injection.

  • Data Analysis:

    • Integrate the area under each injection peak.

    • Plot the integrated heat (kcal/mol of injectant) against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable model (e.g., a one-site binding model) using the instrument's software to derive Kd, n, and ΔH. ΔS is then calculated from the Gibbs free energy equation: ΔG = -RTln(Ka) = ΔH - TΔS.

Surface Plasmon Resonance (SPR): Unveiling Binding Kinetics

Principle of the Method

SPR is a label-free optical technique that measures molecular interactions in real-time.[10] It detects changes in the refractive index on the surface of a sensor chip. In a typical experiment, the target protein is immobilized on the chip, and a solution containing the ligand (analyte) flows over the surface. Binding of the ligand to the immobilized protein causes an increase in mass at the surface, which is detected as a change in the SPR signal (measured in Response Units, RU).

Expert Insights: The Power of Kinetics

A key advantage of SPR is its ability to provide kinetic information—the association rate constant (kon) and the dissociation rate constant (koff). The equilibrium dissociation constant (Kd) is then calculated as koff/kon. This is crucial because two compounds can have the same Kd but vastly different kinetics. A compound with a slow koff (a long residence time on the target) may exhibit a more durable pharmacological effect in vivo. SPR is also highly sensitive, making it excellent for screening weakly interacting fragments.[11][12]

Experimental Workflow & Diagram

SPR_Workflow cluster_setup Assay Setup cluster_cycle Binding Cycle (Repeated for each concentration) cluster_analysis Data Analysis Immobilize Immobilize Target Protein on Sensor Chip Reference Prepare Reference Surface (e.g., deactivated or mock) Baseline 1. Baseline (Buffer Flow) Immobilize->Baseline Correction Reference Surface Subtraction Reference->Correction Association 2. Association (Inject Ligand) Baseline->Association cycle Dissociation 3. Dissociation (Buffer Flow) Association->Dissociation cycle Regeneration 4. Regeneration (Strip Bound Ligand) Dissociation->Regeneration cycle Sensorgram Generate Sensorgrams (RU vs. Time) Dissociation->Sensorgram Regeneration->Baseline cycle Sensorgram->Correction Fitting Globally Fit Curves to Kinetic Model (e.g., 1:1) Correction->Fitting Results Determine: kon, koff, Kd Fitting->Results

Caption: The cyclical workflow of an SPR experiment.

Detailed Protocol for SPR
  • Immobilization:

    • Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).

    • Activate the carboxymethylated dextran surface using a mixture of EDC and NHS.

    • Inject the purified target protein (typically at 10-50 µg/mL in a low ionic strength buffer like 10 mM sodium acetate, pH 4.0-5.5) to covalently link it to the surface via its lysine residues.

    • Deactivate any remaining active esters with an injection of ethanolamine.

    • A reference flow cell should be prepared in parallel (e.g., activated and deactivated without protein) to allow for subtraction of bulk refractive index changes and non-specific binding.

  • Analyte Preparation:

    • Prepare a dilution series of 4-(4-nitro-1H-pyrazol-3-yl)pyridine in the running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO). Concentrations should bracket the expected Kd (e.g., from 0.1x to 10x Kd). A buffer-only (zero concentration) sample is essential for double referencing.

  • Binding Measurement:

    • Perform binding cycles for each concentration. Each cycle consists of:

      • Baseline: Flow running buffer over the sensor surface to establish a stable baseline.

      • Association: Inject the analyte solution for a defined period (e.g., 60-180 seconds) to monitor the binding event.

      • Dissociation: Switch back to running buffer and monitor the dissociation of the analyte from the protein.

      • Regeneration: If necessary, inject a harsh solution (e.g., low pH glycine or high salt) to remove all bound analyte and prepare the surface for the next cycle.

  • Data Analysis:

    • Process the raw data by subtracting the signal from the reference flow cell and then subtracting the signal from the buffer-only injection (double referencing).

    • The resulting sensorgrams (Response Units vs. Time) for the entire concentration series are then globally fitted to a kinetic binding model (e.g., 1:1 Langmuir binding) to obtain kon, koff, and Kd.

MicroScale Thermophoresis (MST): High Sensitivity with Low Sample Usage

Principle of the Method

MST measures the directed movement of molecules along a microscopic temperature gradient.[13][14] This movement, called thermophoresis, is highly sensitive to changes in the molecule's size, charge, and hydration shell.[14] In an MST experiment, one of the binding partners (typically the larger protein) is fluorescently labeled. When the unlabeled ligand binds, it induces a change in the protein's properties, altering its thermophoretic movement. By titrating the ligand against a fixed concentration of the fluorescent protein, a binding curve can be generated to determine the Kd.[15]

Expert Insights: Versatility in Complex Media

MST's major strengths are its remarkably low sample consumption (microliter scale) and its ability to perform measurements in complex biological fluids like cell lysates or serum, which is difficult for many other techniques.[14] This makes it possible to measure binding affinity in a more physiologically relevant context without extensive purification. The method is quick, with Kd determination possible in minutes.[14]

Experimental Workflow & Diagram

MST_Workflow cluster_prep Sample Preparation cluster_exp MST Experiment cluster_analysis Data Analysis Label Label Target Protein with Fluorophore Mix Mix Ligand Dilutions with Fixed Concentration of Labeled Protein Label->Mix Dilute_L Create 16-point Serial Dilution of Ligand Dilute_L->Mix Load Load Samples into Glass Capillaries Mix->Load Place Place Capillaries in Instrument Load->Place Measure IR Laser On -> Measure Fluorescence Change (Thermophoresis) Place->Measure Normalize Normalize Fluorescence Signal Measure->Normalize Plotting Plot Normalized Fnorm vs. Log[Ligand] Normalize->Plotting Fitting Fit Data to Kd Model Plotting->Fitting Results Determine Kd Fitting->Results

Caption: MST workflow, from protein labeling to Kd determination.

Detailed Protocol for MST
  • Protein Labeling:

    • Label the purified target kinase with an NHS-ester reactive fluorescent dye (e.g., RED-NHS) according to the manufacturer's protocol. This dye reacts with primary amines (lysine residues).

    • Remove excess, unbound dye using a desalting column.

    • The final concentration of the labeled protein in the assay should be well below the expected Kd to ensure binding-partner-limited conditions.

  • Sample Preparation:

    • Prepare a 2x concentrated stock of the labeled protein in MST buffer (e.g., PBS pH 7.4 with 0.05% Tween-20).

    • Prepare a 16-point, 1:1 serial dilution of the 4-(4-nitro-1H-pyrazol-3-yl)pyridine compound in the same MST buffer. The highest concentration should be at least 20-fold higher than the expected Kd.

    • Mix each ligand dilution 1:1 with the 2x labeled protein solution. This results in a constant concentration of protein and a varying concentration of the ligand across the series.

    • Incubate the mixtures for 5-10 minutes at room temperature to reach binding equilibrium.

  • Measurement:

    • Load approximately 10 µL of each sample into the MST glass capillaries.

    • Place the capillaries into the instrument tray.

    • The instrument will automatically measure each capillary. An IR laser creates a localized temperature jump, and the movement of fluorescent molecules out of the heated spot is monitored by changes in fluorescence.

  • Data Analysis:

    • The change in fluorescence upon heating is analyzed. The normalized fluorescence (Fnorm) is calculated as Fhot / Fcold.

    • A plot of the change in Fnorm against the logarithm of the ligand concentration is generated.

    • This sigmoidal binding curve is fitted with a Kd model using the instrument's analysis software to determine the dissociation constant.

Fluorescence Polarization (FP): A High-Throughput Competitive Assay

Principle of the Method

FP is a solution-based technique that measures changes in the apparent size of molecules.[16] The assay relies on a fluorescently labeled ligand (a "tracer" or "probe") that binds to the target protein. When excited with polarized light, the small, free-rotating tracer emits depolarized light (low FP value). When bound to the much larger protein, its rotation slows dramatically, and it emits highly polarized light (high FP value). The unlabeled test compound, 4-(4-nitro-1H-pyrazol-3-yl)pyridine, competes with the tracer for binding to the protein. As the test compound displaces the tracer, the FP signal decreases, allowing for the determination of its binding affinity (Ki).[17][18]

Expert Insights: Ideal for Screening

FP is a homogeneous "mix-and-read" assay, making it exceptionally well-suited for high-throughput screening (HTS) of large compound libraries.[16] Its primary challenges are the need to develop or identify a suitable fluorescent tracer with appropriate affinity and the potential for interference from library compounds that are themselves fluorescent or that quench the tracer's fluorescence. Using far-red fluorescent tracers can help minimize this interference.[19]

Experimental Workflow & Diagram

FP_Principle cluster_no_inhibitor No Competitor cluster_with_inhibitor With Competitor Protein Target Protein Complex Protein-Tracer Complex (Slow Rotation) Protein->Complex Tracer_free Fluorescent Tracer Tracer_free->Complex Result_High High Polarization Complex->Result_High Emits Polarized Light Result_Low Low Polarization Protein_bound Target Protein Competitor Test Compound (4-nitro-pyrazolyl-pyridine) Competitor->Protein_bound Tracer_displaced Fluorescent Tracer (Fast Rotation) Tracer_displaced->Result_Low Emits Depolarized Light

Caption: Principle of a competitive FP assay.

Detailed Protocol for FP
  • Assay Development:

    • Identify or synthesize a fluorescent tracer for the target kinase. This is often a known inhibitor derivatized with a fluorophore. The tracer's Kd for the target should ideally be in the low nanomolar range.

    • Determine the optimal concentrations of protein and tracer. This is done by titrating the protein against a fixed concentration of the tracer to generate a saturation binding curve. A protein concentration that gives ~80% of the maximum FP signal is typically used for the competition assay.

  • Competition Assay Setup:

    • Use a low-volume, black microplate (e.g., 384-well) to minimize background fluorescence.

    • Prepare a serial dilution of the 4-(4-nitro-1H-pyrazol-3-yl)pyridine compound directly in the plate.

    • Add the target protein to all wells (except negative controls).

    • Add the fluorescent tracer to all wells.

    • Include controls:

      • 0% Inhibition: Protein + Tracer + Buffer/DMSO (yields high FP).

      • 100% Inhibition: Tracer + Buffer/DMSO (no protein, yields low FP).

  • Measurement:

    • Incubate the plate at room temperature for a set time (e.g., 60 minutes) to ensure the binding reaction has reached equilibrium.

    • Read the plate on an FP-capable plate reader, measuring polarization in millipolarization units (mP).

  • Data Analysis:

    • Normalize the data using the 0% and 100% inhibition controls.

    • Plot the percent inhibition versus the logarithm of the competitor concentration.

    • Fit the resulting dose-response curve to a four-parameter logistic equation to determine the IC50 value (the concentration of competitor that displaces 50% of the tracer).

    • Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation, which requires the known Kd of the tracer and its concentration in the assay.

Cellular Thermal Shift Assay (CETSA): Measuring Target Engagement in a Native Environment

Principle of the Method

CETSA is a powerful method for verifying that a compound engages its target within the complex milieu of a living cell or tissue.[20][21] The principle is that when a ligand binds to its target protein, it generally stabilizes the protein's structure. This stabilization makes the protein more resistant to thermal denaturation.[21] In a CETSA experiment, cells are treated with the compound, heated, and then lysed. The aggregated, denatured proteins are separated from the soluble, stable proteins. The amount of the target protein remaining in the soluble fraction is then quantified, typically by Western blot or mass spectrometry.[22]

Expert Insights: Bridging the Gap to Biology

While techniques like ITC and SPR provide precise biophysical constants using purified components, they don't guarantee the compound will reach and bind its target in a cell. CETSA directly addresses this by measuring target engagement in a physiological setting.[23] A positive thermal shift is strong evidence that the compound can cross the cell membrane, avoid efflux pumps, and bind to its intended target in the presence of endogenous concentrations of cofactors and competing substrates (like ATP for kinases).[24]

Experimental Workflow & Diagram

CETSA_Workflow cluster_cell Cellular Treatment cluster_heat Thermal Challenge cluster_process Sample Processing cluster_analysis Quantification & Analysis Treat_DMSO Treat Cells with Vehicle (DMSO) Treat_Cmpd Treat Cells with Test Compound Heat Aliquot Cells and Heat at different Temperatures (e.g., 40°C to 70°C) Treat_DMSO->Heat Treat_Cmpd->Heat Lyse Lyse Cells (e.g., Freeze-Thaw) Heat->Lyse Separate Separate Soluble Fraction from Precipitate (High-Speed Centrifugation) Lyse->Separate Quantify Quantify Soluble Target Protein (e.g., Western Blot, MS) Separate->Quantify Plotting Plot % Soluble Protein vs. Temperature Quantify->Plotting Result Observe Thermal Shift (ΔTm) Plotting->Result

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-(4-nitro-1H-pyrazol-3-yl)pyridine

Welcome to the dedicated technical support guide for the synthesis of 4-(4-nitro-1H-pyrazol-3-yl)pyridine. This document is designed for researchers, medicinal chemists, and process development scientists who are working...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of 4-(4-nitro-1H-pyrazol-3-yl)pyridine. This document is designed for researchers, medicinal chemists, and process development scientists who are working on or planning to undertake this synthesis. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-tested insights to help you navigate the challenges of this synthesis and ultimately improve your yield and purity.

The synthesis of heteroaromatic compounds, particularly those containing multiple nitrogen atoms, often presents unique challenges. The synthesis of 4-(4-nitro-1H-pyrazol-3-yl)pyridine is a multi-step process that requires careful control of reaction conditions to achieve high yields and avoid problematic side reactions. This guide is structured into a Frequently Asked Questions (FAQs) section to cover foundational knowledge and a detailed Troubleshooting Guide to address specific experimental issues.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthetic strategy for 4-(4-nitro-1H-pyrazol-3-yl)pyridine.

Q1: What is the most logical synthetic route to prepare 4-(4-nitro-1H-pyrazol-3-yl)pyridine?

A1: A common and effective strategy is a two-step approach. The first step is the synthesis of the precursor, 3-(pyridin-4-yl)-1H-pyrazole. The second, and more critical step, is the regioselective nitration of this precursor to install the nitro group at the C4 position of the pyrazole ring.

Q2: How can I synthesize the precursor, 3-(pyridin-4-yl)-1H-pyrazole?

A2: One of the most reliable methods for constructing the pyrazole ring is through the condensation of a 1,3-dicarbonyl compound with hydrazine.[1] In this case, you would start with 1,3-bis(pyridin-4-yl)propane-1,3-dione and react it with hydrazine hydrate. This reaction typically proceeds with good yields under mild conditions.

Q3: What are the key challenges in the nitration of 3-(pyridin-4-yl)-1H-pyrazole?

A3: The primary challenges in the nitration step are:

  • Regioselectivity: The pyrazole ring has multiple positions that could potentially be nitrated. However, the C4 position is the most electron-rich and, therefore, the most susceptible to electrophilic aromatic substitution.[2]

  • Controlling the Reaction Conditions: The choice of nitrating agent and temperature is crucial. Overly harsh conditions can lead to the formation of di-nitrated or other undesired byproducts.[3][4]

  • Substrate Deactivation: Both the pyrazole and pyridine rings can be protonated in strongly acidic media. This deactivates the rings towards electrophilic substitution, potentially requiring harsher conditions which can lead to degradation.[2]

Q4: Which nitrating agent is best suited for this synthesis?

A4: For the nitration of pyrazoles, a mixed acid system of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is often employed.[2] However, given the presence of the pyridine ring which is sensitive to strong acids, milder conditions might be preferable to improve the yield and reduce side products. A mixture of fuming nitric acid and fuming sulfuric acid (oleum) has been used for the synthesis of other nitropyrazoles.[4] Another alternative is using nitric acid in trifluoroacetic anhydride.[5][6] Careful optimization of the reaction conditions is essential.

Synthetic Pathway Overview

The overall synthetic pathway is summarized below. The first step involves the formation of the pyrazole ring, followed by the critical nitration step.

Synthesis_Pathway cluster_step1 Step 1: Pyrazole Formation cluster_step2 Step 2: Nitration 1,3-dicarbonyl 1,3-bis(pyridin-4-yl)propane-1,3-dione precursor 3-(pyridin-4-yl)-1H-pyrazole 1,3-dicarbonyl->precursor Condensation hydrazine Hydrazine Hydrate hydrazine->precursor final_product 4-(4-nitro-1H-pyrazol-3-yl)pyridine precursor->final_product Electrophilic Aromatic Substitution nitrating_agent Nitrating Agent (e.g., HNO3/H2SO4) nitrating_agent->final_product

Caption: Proposed two-step synthesis of 4-(4-nitro-1H-pyrazol-3-yl)pyridine.

Detailed Experimental Protocols

The following protocols are provided as a starting point. Optimization may be required based on your specific laboratory conditions and reagent purity.

Protocol 1: Synthesis of 3-(pyridin-4-yl)-1H-pyrazole

This protocol is based on the general principle of pyrazole synthesis from 1,3-dicarbonyl compounds.[1]

Materials:

  • 1,3-bis(pyridin-4-yl)propane-1,3-dione

  • Hydrazine hydrate

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve 1,3-bis(pyridin-4-yl)propane-1,3-dione (1 equivalent) in ethanol in a round-bottom flask.

  • Add a catalytic amount of glacial acetic acid.

  • Add hydrazine hydrate (1.1 equivalents) dropwise to the solution at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • Pour the residue into cold water and collect the precipitate by filtration.

  • Wash the solid with cold water and dry under vacuum.

  • Recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure 3-(pyridin-4-yl)-1H-pyrazole.

Protocol 2: Nitration of 3-(pyridin-4-yl)-1H-pyrazole

This protocol is a general method for the nitration of pyrazoles and should be performed with extreme caution in a well-ventilated fume hood.

Materials:

  • 3-(pyridin-4-yl)-1H-pyrazole

  • Concentrated sulfuric acid (98%)

  • Concentrated nitric acid (70%)

  • Ice

Procedure:

  • In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice bath.

  • Slowly add 3-(pyridin-4-yl)-1H-pyrazole (1 equivalent) to the cold sulfuric acid while maintaining the temperature below 10 °C.

  • Prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid in a separate flask, cooled in an ice bath.

  • Add the nitrating mixture dropwise to the solution of the pyrazole in sulfuric acid, ensuring the temperature does not rise above 10 °C.

  • After the addition is complete, stir the reaction mixture at 0-10 °C and monitor the reaction by TLC.

  • Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the solution with a suitable base (e.g., aqueous sodium hydroxide or ammonium hydroxide) while cooling in an ice bath.

  • Collect the precipitated solid by filtration.

  • Wash the solid thoroughly with cold water until the washings are neutral.

  • Dry the product under vacuum. Further purification can be achieved by recrystallization or column chromatography.

Troubleshooting Guide

This guide is designed to help you diagnose and solve common problems encountered during the synthesis.

Problem Potential Cause(s) Recommended Solution(s)
Step 1: Low yield of 3-(pyridin-4-yl)-1H-pyrazole Incomplete reaction.Increase the reaction time or temperature. Ensure the catalytic amount of acetic acid is added.
Product lost during workup.Use minimal solvent for recrystallization. Ensure complete precipitation before filtration.
Step 2: Low yield of 4-(4-nitro-1H-pyrazol-3-yl)pyridine Incomplete nitration.Increase the amount of nitrating agent or the reaction time. A slight increase in temperature might be necessary, but proceed with caution.
Degradation of starting material or product.The reaction conditions are too harsh. Try a milder nitrating agent such as nitric acid in acetic anhydride.[2] Maintain strict temperature control.
Deactivation of the aromatic rings.The highly acidic medium protonates the pyrazole and pyridine rings. Consider using a less acidic system or a different nitrating agent that does not require strong acid catalysis.
Step 2: Formation of multiple products (poor regioselectivity) Reaction temperature is too high.Maintain a low temperature (0-5 °C) throughout the addition and reaction.
Incorrect nitrating agent.The choice of nitrating agent can influence regioselectivity. Analyze the side products to understand the reaction pathway and choose a more selective reagent.
Step 2: Formation of di-nitrated products Excess of nitrating agent or prolonged reaction time.Use a stoichiometric amount of the nitrating agent. Carefully monitor the reaction and stop it as soon as the starting material is consumed.
Purification challenges Product is insoluble or poorly soluble.Screen for suitable recrystallization solvents. Column chromatography with an appropriate solvent system may be necessary.
Contamination with starting material.Optimize the reaction to go to completion. If necessary, use column chromatography for separation.
Contamination with isomeric byproducts.Recrystallization may be effective if the isomers have different solubilities. Otherwise, preparative HPLC or careful column chromatography is required.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield or Impure Product check_sm Check for unreacted starting material (TLC/LC-MS) start->check_sm multiple_spots Multiple spots/peaks observed? check_sm->multiple_spots No incomplete_rxn Incomplete Reaction check_sm->incomplete_rxn Yes side_reactions Side Reactions Occurring multiple_spots->side_reactions Yes purification Optimize purification: - Recrystallization solvent screen - Column chromatography - Preparative HPLC multiple_spots->purification No (single impurity) increase_time_temp Increase reaction time/temperature or reagent equivalents incomplete_rxn->increase_time_temp change_conditions Modify reaction conditions: - Lower temperature - Use milder nitrating agent - Adjust stoichiometry side_reactions->change_conditions success Improved Yield and Purity increase_time_temp->success change_conditions->success purification->success

Caption: A logical workflow for troubleshooting common synthesis issues.

References

  • 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. MDPI. Available at: [Link]

  • Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition. Organic Letters. Available at: [Link]

  • Nitropyrazoles (review). ResearchGate. Available at: [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. ResearchGate. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Molecules. Available at: [Link]

  • Hyma Synthesis Pvt. Ltd. Product List. Hyma Synthesis. Available at: [Link]

  • Synthesis and Characterization of some new Synthesis of 1-acetyl-3-(4-nitrophenyl)- 5-(substituted ph. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules. Available at: [Link]

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. National Institutes of Health. Available at: [Link]

  • Direct nitration of five membered heterocycles. ARKIVOC. Available at: [Link]

  • Manipulating nitration and stabilization to achieve high energy. PNAS. Available at: [Link]

Sources

Optimization

Technical Support Center: Purification of 4-(4-nitro-1H-pyrazol-3-yl)pyridine

Welcome to the technical support center for the purification of 4-(4-nitro-1H-pyrazol-3-yl)pyridine. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-(4-nitro-1H-pyrazol-3-yl)pyridine. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in obtaining this compound in high purity. The unique combination of a basic pyridine ring, an acidic pyrazole N-H, and a highly polar nitro group presents a specific set of purification hurdles. This document provides troubleshooting guides and frequently asked questions (FAQs) to address these issues directly.

Understanding the Molecule: Key Physicochemical Properties

The purification strategy for any compound is dictated by its physical and chemical properties. 4-(4-nitro-1H-pyrazol-3-yl)pyridine is a highly polar, aromatic heterocyclic compound. Its key features include:

  • High Polarity: The presence of the pyridine nitrogen, the pyrazole ring with its N-H proton, and the electron-withdrawing nitro group all contribute to a high dipole moment. This results in good solubility in polar solvents and strong interactions with polar stationary phases in chromatography.

  • Amphoteric Nature: The pyridine moiety (pKa of pyridine ~5.2) is basic and can be protonated under acidic conditions. The pyrazole N-H proton (pKa of pyrazole ~14) is weakly acidic and can be deprotonated under strongly basic conditions. This dual nature can be exploited for purification via acid-base extraction.

  • Potential for Thermal Instability: Nitropyrazole derivatives are known to be energetic materials and can exhibit thermal instability, especially at elevated temperatures.[1][2] This necessitates caution during purification steps that involve heating, such as solvent evaporation and recrystallization.

  • Hydrogen Bonding Capabilities: The pyrazole N-H acts as a hydrogen bond donor, while the pyridine nitrogen and the nitro group's oxygen atoms act as hydrogen bond acceptors. This influences its solubility in protic solvents and its retention behavior in chromatography.

PropertyEstimated Value/CharacteristicImplication for Purification
Molecular Weight ~190.16 g/mol Standard for small molecules.
Polarity HighStrong retention on normal-phase silica gel; requires polar mobile phases.
Solubility Soluble in polar organic solvents (e.g., MeOH, EtOH, DMF, DMSO). Limited solubility in non-polar solvents (e.g., hexanes, toluene).Recrystallization may be challenging from single-solvent systems. Solvent gradients will be necessary for effective chromatographic elution.
Thermal Stability Potentially unstable at high temperatures.Avoid excessive heating during solvent removal and recrystallization.
Acid/Base Properties Weakly basic (pyridine) and weakly acidic (pyrazole N-H).Allows for purification using acid-base extraction techniques.

Troubleshooting Guide

This section is organized in a question-and-answer format to address specific problems you may encounter during the purification of 4-(4-nitro-1H-pyrazol-3-yl)pyridine.

Chromatography Issues

Q1: My compound is streaking or tailing significantly on the TLC plate and during column chromatography. How can I improve the peak shape?

A1: Peak tailing is a common issue with basic compounds like pyridines on standard silica gel.[3] This is primarily due to strong interactions between the basic pyridine nitrogen and acidic silanol groups on the silica surface. Here’s a systematic approach to resolve this:

  • Mobile Phase Modification:

    • Addition of a Basic Modifier: Incorporating a small amount of a basic modifier, such as triethylamine (TEA) or pyridine (typically 0.1-1% v/v), into your mobile phase can significantly improve peak shape. These modifiers compete with your compound for the active acidic sites on the silica gel, leading to more symmetrical peaks.

    • Use of a More Polar, Protic Solvent: Sometimes, using a mobile phase with a higher percentage of an alcohol like methanol or ethanol can help to mask the silanol groups and improve peak shape through competitive hydrogen bonding.

  • Choice of Stationary Phase:

    • Neutral Alumina: If mobile phase modification is insufficient, consider using neutral alumina as your stationary phase. Alumina is less acidic than silica and often gives better results for basic compounds.

    • Reversed-Phase Chromatography: For highly polar compounds, reversed-phase (C18) chromatography can be an excellent alternative. The mobile phase would typically be a mixture of water and acetonitrile or methanol, often with a pH modifier like formic acid or ammonium acetate to ensure consistent ionization of the compound.

Step-by-Step Protocol: Optimizing Normal-Phase Chromatography

  • TLC Analysis with Modifiers:

    • Prepare three TLC developing chambers with your initial mobile phase (e.g., 95:5 dichloromethane:methanol).

    • In the second chamber, add 0.5% triethylamine to the mobile phase.

    • In the third chamber, use a more polar system like 90:10:0.5 dichloromethane:methanol:triethylamine.

    • Spot your crude material on three separate TLC plates and develop one in each chamber.

    • Compare the spot shapes and Rf values to determine the optimal mobile phase.[4][5]

  • Column Chromatography:

    • Pack your column using the optimized mobile phase. It is crucial to pre-equilibrate the silica gel with the mobile phase containing the modifier to ensure reproducible results.

    • Dissolve your crude product in a minimal amount of the mobile phase or a strong solvent like DMF and pre-adsorb it onto a small amount of silica gel.

    • Dry-load the adsorbed sample onto the top of your column. This often leads to better separation than wet-loading.

    • Run the column, collecting fractions and monitoring them by TLC.

Q2: My compound is not moving from the baseline on the TLC plate, even with highly polar solvent systems like 100% ethyl acetate.

A2: This indicates a very strong interaction with the stationary phase, which is expected for a highly polar molecule like 4-(4-nitro-1H-pyrazol-3-yl)pyridine.

  • Increase Mobile Phase Polarity:

    • A common next step is to use mixtures of ethyl acetate and methanol, or dichloromethane and methanol.[6] Start with a small percentage of methanol (e.g., 2-5%) and gradually increase it.

    • For extremely polar compounds, a mobile phase system containing dichloromethane, methanol, and a small amount of ammonium hydroxide can be effective. The ammonium hydroxide acts as a basic modifier to improve peak shape.

  • Consider Reversed-Phase TLC:

    • If normal-phase is still problematic, switch to reversed-phase TLC plates (C18). Use solvent systems like acetonitrile/water or methanol/water.

Recrystallization Challenges

Q3: I am struggling to find a suitable solvent system for the recrystallization of my compound. It is either too soluble in everything or not soluble enough.

A3: Finding the right recrystallization solvent is key to obtaining high-purity crystals.[7] The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

  • Single Solvent Screening:

    • Test a range of solvents with varying polarities. Good candidates to start with for this molecule would be ethanol, isopropanol, acetonitrile, and ethyl acetate.

    • Place a small amount of your compound in a test tube, add a few drops of solvent, and heat. If it dissolves, cool the solution to see if crystals form.

  • Two-Solvent System:

    • This is often the most effective method for compounds with challenging solubility profiles. You need one solvent in which the compound is soluble (the "soluble solvent") and another in which it is insoluble (the "anti-solvent"). The two solvents must be miscible.

    • A good starting point for 4-(4-nitro-1H-pyrazol-3-yl)pyridine would be:

      • System 1: Tetrahydrofuran (THF) as the soluble solvent and diethyl ether or hexanes as the anti-solvent. A similar system was successful for a related compound.[8]

      • System 2: Ethanol as the soluble solvent and water as the anti-solvent.

Step-by-Step Protocol: Two-Solvent Recrystallization

  • Dissolve the crude compound in a minimal amount of the hot soluble solvent (e.g., THF or ethanol).

  • While the solution is still hot, add the anti-solvent (e.g., diethyl ether or water) dropwise until you see persistent cloudiness.

  • If necessary, gently heat the mixture until it becomes clear again.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold anti-solvent, and dry thoroughly.

Handling Impurities

Q4: My purified compound is still contaminated with what I suspect are unreacted starting materials or regioisomers. How can I remove these?

A4: The removal of closely related impurities requires a more targeted approach.

  • Synthesis Byproducts: If your synthesis involves a Suzuki or Stille coupling, you may have impurities from starting materials (e.g., a halopyridine or a pyrazole boronic acid) or homocoupling byproducts.[9][10][11]

    • Chromatography: A carefully optimized gradient elution in column chromatography is often the best way to separate compounds with similar polarities.

    • Acid-Base Extraction: If one of the starting materials is significantly more or less basic/acidic than your product, an acid-base extraction can be effective. For example, if you have unreacted 4-chloropyridine, it is more basic than your product due to the electron-withdrawing nitropyrazole group. A carefully controlled extraction with dilute acid might selectively remove it.

  • Regioisomers: The synthesis of substituted pyrazoles can sometimes lead to the formation of regioisomers (e.g., substitution at a different nitrogen on the pyrazole ring). These can be very difficult to separate.

    • High-Performance Liquid Chromatography (HPLC): Preparative HPLC is often required to separate stubborn isomers.

    • Recrystallization: Sometimes, repeated recrystallization can enrich one isomer if they have different crystal packing energies.

Workflow for Purification Strategy Selection

Purification_Strategy start Crude Product tlc Initial TLC Analysis start->tlc decision_tlc Are spots well-separated? tlc->decision_tlc column Column Chromatography decision_tlc->column Yes recrystallize Recrystallization decision_tlc->recrystallize No, one major spot decision_purity Is purity >98%? column->decision_purity recrystallize->decision_purity pure_product Pure Product decision_purity->pure_product Yes acid_base Acid-Base Extraction decision_purity->acid_base No, specific impurities prep_hplc Preparative HPLC decision_purity->prep_hplc No, isomers acid_base->column prep_hplc->pure_product

Caption: A decision tree for selecting the appropriate purification method.

Frequently Asked Questions (FAQs)

Q: Is 4-(4-nitro-1H-pyrazol-3-yl)pyridine thermally stable?

A: Nitropyrazoles should be handled with care regarding temperature.[12] While many are stable at room temperature, they can decompose at elevated temperatures. It is advisable to perform solvent evaporation under reduced pressure at temperatures below 50°C. During recrystallization, avoid prolonged heating at the solvent's boiling point.

Q: Can I use an acid-base extraction to purify my compound?

A: Yes, this can be a very effective technique. The pyridine nitrogen can be protonated with a dilute acid (e.g., 1M HCl), making the compound water-soluble. This allows for the removal of non-basic organic impurities by washing with an organic solvent. Subsequently, neutralizing the aqueous layer with a base (e.g., NaHCO₃ or NaOH) will precipitate the purified product.

Step-by-Step Protocol: Acid-Base Extraction

  • Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane.

  • Transfer the solution to a separatory funnel and extract with 1M HCl (aq). The product will move into the aqueous layer.

  • Separate the layers and wash the aqueous layer with fresh organic solvent to remove any remaining neutral impurities.

  • Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., saturated NaHCO₃ solution or 1M NaOH) with stirring until the product precipitates.

  • Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly.

Q: What are the best practices for storing this compound?

A: Given its functional groups, the compound should be stored in a cool, dry, and dark place. It is best kept in a tightly sealed container to protect it from moisture and light.

Q: What are some common impurities I might see in my NMR spectrum after initial purification?

A: Besides starting materials and regioisomers, you might encounter:

  • Residual Palladium: If a Suzuki or Stille coupling was used, you might have residual palladium, which can broaden NMR signals.[13] Treating a solution of your compound with a palladium scavenger can help.

  • Solvent Residues: Common purification solvents like ethyl acetate, hexanes, or dichloromethane might be present. These can usually be removed by high vacuum drying.

  • Homocoupled Byproducts: For instance, the formation of a bipyridine or a bi-pyrazole compound. These are often less polar than the desired product and can be separated by chromatography.

This guide provides a starting point for troubleshooting the purification of 4-(4-nitro-1H-pyrazol-3-yl)pyridine. The key is a systematic approach based on the compound's chemical properties. Always begin with a small-scale test before committing your entire batch to a specific procedure.

References

  • 4-(4-Fluorophenyl)-1-(4-nitrophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amine - PMC. (n.d.). Retrieved January 26, 2026, from [Link]

  • Noël, R., Shin, Y., Song, X., He, Y., Koenig, M., Chen, W., ... & Kamenecka, T. M. (2011). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(9), 2732-2735.
  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC - NIH. (2023, January 16). Retrieved January 26, 2026, from [Link]

  • Noël, R., Shin, Y., Song, X., He, Y., Koenig, M., Chen, W., ... & Kamenecka, T. M. (2011). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as Novel C-Jun N-terminal Kinase Inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(9), 2732–2735.
  • US6087507A - Separation of pyridine or pyridine derivatives from aqueous solutions - Google Patents. (n.d.).
  • 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research - MDPI. (n.d.). Retrieved January 26, 2026, from [Link]

  • Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]

  • (PDF) Thermal Decomposition of Nitropyrazoles - ResearchGate. (2015). Retrieved January 26, 2026, from [Link]

  • WO2011076194A1 - Method for purifying pyrazoles - Google Patents. (n.d.).
  • Chromatography: Solvent Systems for TLC - Department of Chemistry : University of Rochester. (n.d.). Retrieved January 26, 2026, from [Link]

  • (PDF) Nitropyrazoles (review) - ResearchGate. (2019). Retrieved January 26, 2026, from [Link]

  • Thin Layer Chromatography - Chemistry LibreTexts. (2022, August 23). Retrieved January 26, 2026, from [Link]

  • (PDF) Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s) - ResearchGate. (2022, July 31). Retrieved January 26, 2026, from [Link]

  • SOLUBILITY REPORT OF 1-NITROPYRAZOLE (1-NP) - DTIC. (n.d.). Retrieved January 26, 2026, from [Link]

  • Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed. (n.d.). Retrieved January 26, 2026, from [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - MDPI. (n.d.). Retrieved January 26, 2026, from [Link]

  • Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography - PubMed. (n.d.). Retrieved January 26, 2026, from [Link]

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 - ACS Publications. (n.d.). Retrieved January 26, 2026, from [Link]

  • Column chromatography. (n.d.). Retrieved January 26, 2026, from [Link]

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC - PubMed Central. (n.d.). Retrieved January 26, 2026, from [Link]

  • Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials - MDPI. (n.d.). Retrieved January 26, 2026, from [Link]

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved January 26, 2026, from [Link]

  • Removal of Pyridine from Aqueous Solutions Using Lignite, Coking Coal, and Anthracite: Adsorption Kinetics - MDPI. (n.d.). Retrieved January 26, 2026, from [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - Universitat Ramon Llull. (2022, March 30). Retrieved January 26, 2026, from [Link]

  • Nitration of Phenol and Purification by Column Chromatography Purpose - CDN. (n.d.). Retrieved January 26, 2026, from [Link]

  • Thin Layer Chromatography: A Complete Guide to TLC - Chemistry Hall. (n.d.). Retrieved January 26, 2026, from [Link]

  • Review on synthesis of nitropyrazoles - ResearchGate. (2018). Retrieved January 26, 2026, from [Link]

  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved January 26, 2026, from [Link]

  • Column Chromatography of Nitroanilines Lab Experiment - Studylib. (n.d.). Retrieved January 26, 2026, from [Link]...

  • CN102020603A - Method for preparing pyridine bases - Google Patents. (n.d.).
  • How to remove pyridine from your reaction crude? - YouTube. (2022, August 7). Retrieved January 26, 2026, from [Link]

  • Synthesis of the Proposed Structure of Celacarfurine and Analogues Using Sequential Cascade Ring Expansion Reactions | Organic Letters - ACS Publications. (n.d.). Retrieved January 26, 2026, from [Link]

  • Synethsis and characterization of 3-nitropyrazole and its salts - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved January 26, 2026, from [Link]

  • Thin Layer Chromatography (TLC). (n.d.). Retrieved January 26, 2026, from [Link]

  • Column Chromatography - Organic Chemistry at CU Boulder. (n.d.). Retrieved January 26, 2026, from [Link]

  • Acid-Base Extraction - Chemistry LibreTexts. (2022, June 21). Retrieved January 26, 2026, from [Link]

Sources

Troubleshooting

optimizing reaction conditions for nitropyrazole synthesis

Welcome to the Technical Support Center for Nitropyrazole Synthesis. This resource is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of nitropyrazole...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Nitropyrazole Synthesis. This resource is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of nitropyrazole derivatives. Nitropyrazoles are crucial building blocks in the development of pharmaceuticals and energetic materials, making the optimization of their synthesis a critical endeavor.[1][2] This guide provides in-depth troubleshooting advice and frequently asked questions to navigate the complexities of nitration reactions on the pyrazole core.

Section 1: Troubleshooting Guide - Navigating Common Synthesis Challenges

This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your research.

Issue 1: Low or No Yield of the Desired Nitropyrazole Product

Question: My nitration of pyrazole is resulting in a very low yield, or I'm only recovering the starting material. What are the likely causes and how can I improve the outcome?

Answer: This is a common issue that can stem from several factors related to the activation of the nitrating agent and the reactivity of the pyrazole substrate.

Causality Behind Experimental Choices:

The nitration of pyrazoles is an electrophilic aromatic substitution reaction.[3] The pyrazole ring is susceptible to nitration, but the reaction conditions must be carefully controlled to generate the active nitronium ion (NO₂⁺) without degrading the starting material or product.[1]

Troubleshooting Steps:

  • Choice of Nitrating Agent:

    • Mixed Acid (HNO₃/H₂SO₄): This is a powerful nitrating system.[4] If you are experiencing low yields, ensure your sulfuric acid is sufficiently concentrated (ideally fuming) to fully protonate the nitric acid and generate the nitronium ion. For the synthesis of 4-nitropyrazole, an optimized molar ratio of fuming nitric acid:fuming sulfuric acid:concentrated sulfuric acid:pyrazole has been reported as 1.5:3:2.1:1.[2]

    • Nitric Acid/Acetic Anhydride (HNO₃/Ac₂O): This system generates acetyl nitrate, a milder nitrating agent. It can be effective in reducing the oxidative side products that can occur with mixed acid.[4] If this system is failing, the reaction may require a stronger nitrating agent.

    • N-Nitropyrazole Rearrangement: Synthesis of 3-nitropyrazoles can be achieved through the thermal rearrangement of N-nitropyrazole.[3][5] If direct C-nitration is proving difficult, this two-step approach might be a more effective strategy.[3]

  • Reaction Temperature:

    • Temperature control is critical. Nitration is an exothermic reaction, and excessive heat can lead to decomposition of the product and an increase in side reactions.[2]

    • For the synthesis of 4-nitropyrazole using mixed acid, a reaction temperature of 50°C has been found to be optimal.[2] Higher temperatures can lead to product decomposition.[2]

    • Conversely, if the reaction is too cold, the activation energy barrier may not be overcome, leading to no reaction. A gradual increase in temperature should be explored systematically.

  • Reaction Time:

    • Insufficient reaction time will result in incomplete conversion. For the optimized synthesis of 4-nitropyrazole, a reaction time of 1.5 hours is recommended.[2]

    • Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.[6]

Experimental Protocol: Optimized Synthesis of 4-Nitropyrazole [2]

  • Preparation of Nitrosulfuric Acid: In a four-necked flask equipped with a stirrer and thermometer, add 19.3 mL (0.30 mol) of 20% fuming sulfuric acid.

  • While stirring in an ice-water bath, slowly add 6.3 mL (0.15 mol) of fuming nitric acid, maintaining the temperature between 0 and 10°C.

  • Nitration: To this mixture, slowly add a solution of pyrazole in concentrated sulfuric acid.

  • After the addition is complete, raise the temperature to 50°C and stir for 1.5 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice and collect the resulting precipitate by filtration.

Issue 2: Formation of Multiple Isomers and Side Products

Question: My reaction is producing a mixture of nitropyrazole isomers (e.g., 3-nitro and 4-nitro) and other unidentifiable byproducts. How can I improve the regioselectivity and minimize side reactions?

Answer: The formation of multiple isomers is a common challenge in pyrazole chemistry due to the presence of multiple reactive sites. The key is to control the reaction conditions to favor the formation of the desired isomer.

Causality Behind Experimental Choices:

The position of nitration on the pyrazole ring is influenced by both electronic and steric factors, as well as the reaction mechanism. Direct nitration often favors the 4-position, while the 3(5)-position can be accessed via rearrangement of an N-nitro intermediate.[3]

Troubleshooting Steps:

  • Controlling Regioselectivity:

    • For 4-Nitropyrazole: Direct nitration using a strong nitrating agent like fuming HNO₃/fuming H₂SO₄ tends to favor the 4-position.[2][3]

    • For 3(5)-Nitropyrazole: A two-step process involving the initial N-nitration of pyrazole followed by a thermal rearrangement is the most common and selective method.[3][5] The rearrangement can be carried out in a high-boiling organic solvent like benzonitrile.[3]

  • Minimizing Side Products:

    • Oxidative Degradation: Strong oxidizing conditions, especially at elevated temperatures, can lead to ring opening or other degradation pathways. Using milder nitrating agents like HNO₃/Ac₂O can mitigate this.[4]

    • Dinitration: If the reaction conditions are too harsh (high temperature, long reaction time, or excess nitrating agent), dinitration can occur. To avoid this, use stoichiometric amounts of the nitrating agent and carefully monitor the reaction progress.[6]

Workflow for Selective Nitropyrazole Synthesis

G start Start with Pyrazole q_isomer Desired Isomer? start->q_isomer direct_nitration Direct C-Nitration (e.g., fuming HNO₃/H₂SO₄) q_isomer->direct_nitration 4-Nitro n_nitration N-Nitration (e.g., HNO₃/Ac₂O) q_isomer->n_nitration 3(5)-Nitro product_4_nitro 4-Nitropyrazole direct_nitration->product_4_nitro rearrangement Thermal Rearrangement (e.g., in benzonitrile) n_nitration->rearrangement product_3_nitro 3(5)-Nitropyrazole rearrangement->product_3_nitro

Caption: Decision workflow for synthesizing 3- or 4-nitropyrazole.

Issue 3: Difficulty in Product Purification

Question: After the reaction, I am struggling to isolate and purify the desired nitropyrazole from the reaction mixture and byproducts. What are the best practices for purification?

Answer: Effective purification is crucial for obtaining a high-purity product. The choice of purification method will depend on the physical properties of your target nitropyrazole and the impurities present.

Troubleshooting Steps:

  • Initial Work-up:

    • Quenching: Carefully quench the reaction mixture by pouring it onto ice. This precipitates the organic products and dilutes the strong acids.

    • Neutralization: For some nitropyrazoles, careful neutralization with a base (e.g., sodium carbonate or ammonia) can help in precipitating the product. However, be cautious as some nitropyrazoles are unstable in basic conditions.

  • Purification Techniques:

    • Recrystallization: This is often the most effective method for purifying solid nitropyrazoles. The choice of solvent is critical. Solvents like ethanol, methanol, water, or mixtures thereof are commonly used.[3] The solubility of the nitropyrazole in various solvents should be experimentally determined to find the optimal recrystallization system.[7]

    • Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography can be employed.[1] A common eluent system is a mixture of petroleum ether and ethyl acetate.[1]

    • Extraction: If the product is soluble in an organic solvent that is immiscible with water, liquid-liquid extraction can be used to separate it from inorganic salts and other water-soluble impurities.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary safety precautions I should take when performing nitration reactions?

A1: Nitration reactions are energetic and require strict safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, a lab coat, and acid-resistant gloves.

  • Fume Hood: All nitration reactions must be performed in a well-ventilated fume hood.

  • Controlled Addition: Nitrating agents should be added slowly and in a controlled manner, with efficient cooling to manage the exothermic nature of the reaction.

  • Temperature Monitoring: Continuously monitor the internal temperature of the reaction.

  • Quenching: Be extremely cautious when quenching the reaction with water, as this can be highly exothermic.

Q2: How can I confirm the structure and purity of my synthesized nitropyrazole?

A2: A combination of analytical techniques should be used:

  • Spectroscopic Methods:

    • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for confirming the structure and isomeric purity.

    • Infrared (IR) Spectroscopy: This will show characteristic peaks for the nitro group (typically around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹) and the pyrazole ring.

    • Mass Spectrometry (MS): This will confirm the molecular weight of the product.

  • Chromatographic Methods:

    • TLC and HPLC: These are useful for assessing the purity of the product and for monitoring the progress of the reaction.[6]

  • Elemental Analysis: This provides the percentage composition of elements (C, H, N) and is a definitive measure of purity.

Q3: Can I nitrate a pyrazole that already has other substituents?

A3: Yes, but the nature and position of the existing substituents will influence the outcome of the nitration.

  • Electron-donating groups (e.g., alkyl, amino) will activate the ring towards nitration.

  • Electron-withdrawing groups (e.g., nitro, cyano) will deactivate the ring, making nitration more difficult and requiring harsher conditions.[7] The directing effects of the substituents must also be considered to predict the regioselectivity of the nitration.

Section 3: Optimized Reaction Conditions at a Glance

The following table summarizes optimized conditions for the synthesis of some common nitropyrazoles, based on literature data.

Target CompoundStarting MaterialNitrating SystemTemperature (°C)Time (h)Reported Yield (%)Reference
4-Nitropyrazole PyrazoleFuming HNO₃ / Fuming H₂SO₄501.585[2]
3(5)-Nitropyrazole N-NitropyrazoleThermal Rearrangement~140VariesGood[5]
3,4-Dinitropyrazole 3-NitropyrazoleHNO₃ / H₂SO₄55-601~55 (overall)[6]
1-Methyl-3,4,5-trinitropyrazole N-Methylpyrazole100% HNO₃80-83VariesGood[6]

References

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PubMed Central. Available at: [Link]

  • From N–H Nitration to Controllable Aromatic Mononitration and Dinitration The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. JACS Au. Available at: [Link]

  • Review on synthesis of nitropyrazoles. ResearchGate. Available at: [Link]

  • (PDF) Nitropyrazoles (review). ResearchGate. Available at: [Link]

  • Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition. Organic Letters. Available at: [Link]

  • Pyrazoles. XII. Preparation of 3(5)-nitropyrazoles by thermal rearrangement of N-nitropyrazoles. The Journal of Organic Chemistry. Available at: [Link]

  • (PDF) Nitropyrazoles. ResearchGate. Available at: [Link]

  • Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review. MDPI. Available at: [Link]

  • Direct nitration of five membered heterocycles. ResearchGate. Available at: [Link]

Sources

Optimization

Technical Support Center: Enhancing the Stability of 4-(4-nitro-1H-pyrazol-3-yl)pyridine

Welcome to the dedicated technical support center for 4-(4-nitro-1H-pyrazol-3-yl)pyridine. This resource is designed for researchers, scientists, and drug development professionals to navigate the experimental challenges...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for 4-(4-nitro-1H-pyrazol-3-yl)pyridine. This resource is designed for researchers, scientists, and drug development professionals to navigate the experimental challenges associated with the stability of this compound. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols to ensure the integrity and reliability of your research.

Introduction: Understanding the Stability Landscape

4-(4-nitro-1H-pyrazol-3-yl)pyridine is a heterocyclic compound with significant potential in medicinal chemistry, particularly as a kinase inhibitor. Its structure, featuring a nitropyrazole moiety linked to a pyridine ring, presents unique stability challenges. The electron-withdrawing nature of the nitro group and the reactivity of the pyridine and pyrazole rings can make the molecule susceptible to degradation under various experimental conditions. This guide will equip you with the knowledge to anticipate and mitigate these stability issues.

Frequently Asked Questions (FAQs)

Q1: My sample of 4-(4-nitro-1H-pyrazol-3-yl)pyridine is showing a color change (e.g., turning yellow or brown) over time. What could be the cause?

A color change in your sample is a common indicator of degradation. This can be triggered by several factors:

  • Photodegradation: Exposure to light, especially UV radiation, can induce photochemical reactions in nitroaromatic and pyridine-containing compounds, leading to the formation of colored byproducts.

  • Oxidative Degradation: The presence of atmospheric oxygen or oxidizing agents in your solvent or formulation can lead to the oxidation of the molecule.

  • pH-Related Instability: Extreme pH conditions (highly acidic or basic) can catalyze hydrolytic degradation or other chemical transformations.

Actionable Advice: Immediately protect your sample from light by using amber vials or wrapping the container in aluminum foil. Store the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Evaluate the pH of your solution and adjust it to a neutral or slightly acidic range if possible.

Q2: I am observing a loss of potency or the appearance of new peaks in my HPLC analysis of a solution containing 4-(4-nitro-1H-pyrazol-3-yl)pyridine. What are the likely degradation pathways?

The appearance of new peaks and a decrease in the main peak area strongly suggest chemical degradation. Based on the structure, the following pathways are most probable:

  • Hydrolysis: Under strongly acidic or basic conditions, the amide-like bond within the pyrazole ring could be susceptible to cleavage. More commonly, nucleophilic substitution of the nitro group can occur, particularly in the presence of strong nucleophiles or under basic conditions.

  • Reduction of the Nitro Group: The nitro group is susceptible to reduction, forming nitroso, hydroxylamino, or amino derivatives. This can be initiated by reducing agents present as impurities or by certain metal ions.

  • Oxidation: The pyridine and pyrazole rings can be susceptible to N-oxidation.

  • Photodegradation: UV light can trigger complex degradation pathways, including ring cleavage and polymerization.

Q3: What are the ideal storage conditions for solid 4-(4-nitro-1H-pyrazol-3-yl)pyridine and its solutions?

  • Solid Compound: Store the solid material in a tightly sealed container, protected from light, in a cool, dry place. For long-term storage, keeping it at -20°C under an inert atmosphere is recommended.

  • Solutions: Prepare solutions fresh whenever possible. If storage is necessary, use a high-purity, degassed solvent and store the solution in amber vials at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Q4: Are there any common excipients I should be cautious with when formulating this compound?

Yes, excipient compatibility is crucial. Be mindful of:

  • Reducing Sugars (e.g., Lactose, Dextrose): These can potentially interact with the nitro group.

  • Oxidizing Agents: Peroxides, often found as impurities in polymers like polyethylene glycol (PEG), can degrade the molecule.

  • High pH Excipients: Basic excipients can promote hydrolytic degradation.

  • Metal Ions: Trace metal impurities in excipients can catalyze oxidative or reductive degradation.

A forced degradation study with your intended excipients is highly recommended to identify potential incompatibilities early in the development process.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common stability issues encountered during experiments with 4-(4-nitro-1H-pyrazol-3-yl)pyridine.

Observed Issue Potential Cause(s) Recommended Action(s)
Unexpected Peaks in HPLC/LC-MS 1. Degradation: Hydrolysis, oxidation, or photodegradation. 2. Solvent Impurities: Reactive impurities in the solvent. 3. Contamination: Cross-contamination from other experiments.1. Conduct a Forced Degradation Study: Subject the compound to acidic, basic, oxidative, thermal, and photolytic stress to identify potential degradation products. 2. Use High-Purity Solvents: Employ HPLC-grade or higher purity solvents and degas them before use. 3. Implement Rigorous Cleaning Procedures: Ensure all glassware and equipment are thoroughly cleaned.
Inconsistent Biological Assay Results 1. Degradation in Assay Buffer: The pH or components of your assay buffer may be causing degradation over the course of the experiment. 2. Adsorption to Labware: The compound may be adsorbing to plasticware, reducing its effective concentration.1. Assess Compound Stability in Assay Buffer: Incubate the compound in the assay buffer for the duration of the experiment and analyze for degradation by HPLC. 2. Use Low-Binding Plates/Tubes: Consider using polypropylene or other low-adhesion labware. 3. Include a Time-Zero Control: Analyze a sample immediately after preparation to establish a baseline.
Poor Solubility and Precipitation 1. Inappropriate Solvent: The compound may have limited solubility in the chosen solvent. 2. pH-Dependent Solubility: The solubility may be highly dependent on the pH of the solution.1. Perform a Solubility Screen: Test the solubility in a range of pharmaceutically acceptable solvents (e.g., DMSO, ethanol, PEG 400). 2. Determine the pH-Solubility Profile: Measure the solubility at different pH values to identify the optimal range. 3. Consider Formulation Strategies: Explore the use of co-solvents, surfactants, or cyclodextrins to enhance solubility.
Discoloration of Solid Material 1. Long-Term Exposure to Air and Light: Gradual oxidation and photodegradation. 2. Presence of Residual Solvents or Impurities: Reactive impurities from the synthesis can cause degradation over time.1. Repurify the Material: If feasible, repurify a small amount and compare its stability to the bulk material. 2. Improve Storage Conditions: Store the solid under an inert atmosphere, protected from light, and at a reduced temperature.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is essential for identifying potential degradation pathways and developing a stability-indicating analytical method.

Objective: To investigate the stability of 4-(4-nitro-1H-pyrazol-3-yl)pyridine under various stress conditions.

Materials:

  • 4-(4-nitro-1H-pyrazol-3-yl)pyridine

  • HPLC-grade water, acetonitrile, methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Class A volumetric flasks, amber HPLC vials

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile or methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Keep the solid compound and a solution of the compound at 80°C for 48 hours.

    • Photodegradation: Expose the solid compound and a solution in a transparent vial to a photostability chamber (ICH Q1B conditions) for a specified duration.

  • Sample Analysis:

    • At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acidic and basic samples before analysis.

    • Dilute all samples to a suitable concentration and analyze by a validated HPLC-UV method.

  • Data Analysis:

    • Compare the chromatograms of the stressed samples to that of an unstressed control.

    • Identify and quantify the degradation products.

    • Characterize the major degradation products using LC-MS/MS if possible.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stock->Acid Expose to Base Base Hydrolysis (0.1 M NaOH, 60°C) Stock->Base Expose to Oxidation Oxidative Stress (3% H₂O₂, RT) Stock->Oxidation Expose to Thermal Thermal Stress (80°C) Stock->Thermal Expose to Photo Photolytic Stress (ICH Q1B) Stock->Photo Expose to HPLC HPLC-UV Analysis Acid->HPLC Analyze at time points Base->HPLC Analyze at time points Oxidation->HPLC Analyze at time points Thermal->HPLC Analyze at time points Photo->HPLC Analyze at time points LCMS LC-MS/MS Characterization HPLC->LCMS Identify Degradants

Caption: Workflow for a forced degradation study.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the parent compound from its potential degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with a low percentage of B, and gradually increase to elute more hydrophobic compounds. A typical gradient might be 5-95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a wavelength determined by the UV spectrum of the compound (e.g., 254 nm and a wavelength of maximum absorbance).

  • Column Temperature: 30°C

This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Potential Degradation Pathways and Mitigation Strategies

Based on the chemical structure, we can anticipate several degradation pathways. Understanding these helps in proactively stabilizing the compound.

Degradation_Pathways cluster_hydrolysis Hydrolytic Degradation (Acid/Base) cluster_redox Reductive/Oxidative Degradation cluster_photo Photodegradation (UV Light) Parent 4-(4-nitro-1H-pyrazol-3-yl)pyridine Nitro_Sub Nucleophilic Substitution of Nitro Group Parent->Nitro_Sub OH⁻, Nu⁻ Ring_Cleavage Pyrazole Ring Cleavage Parent->Ring_Cleavage Strong Acid/Base Nitro_Red Nitro Group Reduction (-> NO, NHOH, NH₂) Parent->Nitro_Red Reducing Agents, Metals N_Oxidation Pyridine N-Oxidation Parent->N_Oxidation Oxidants, Peroxides Photo_Products Complex Photoproducts (e.g., ring opening, dimers) Parent->Photo_Products hν (UV light)

Caption: Potential degradation pathways for the molecule.

Mitigation Strategies:
Degradation Type Mitigation Strategy Rationale
Hydrolysis Control pH of solutions, ideally in the range of 4-6. Avoid strong acids and bases.The stability of many pharmaceutical compounds is pH-dependent. A slightly acidic environment can prevent base-catalyzed hydrolysis.
Oxidation Handle and store under an inert atmosphere (N₂ or Ar). Use antioxidants (e.g., BHT, Vitamin E) in formulations. Use high-purity solvents with low peroxide content.Minimizing exposure to oxygen and radical initiators prevents oxidative degradation.
Photodegradation Protect from light at all stages using amber glassware, light-blocking containers, or by working in a dark room.Nitroaromatic compounds are often photosensitive.
Reduction Avoid contact with reducing agents and certain metals. Use chelating agents (e.g., EDTA) to sequester metal ions in formulations.The nitro group is readily reduced. Metal ions can catalyze these reactions.

Conclusion

The stability of 4-(4-nitro-1H-pyrazol-3-yl)pyridine is a critical factor for obtaining reliable and reproducible experimental results. By understanding the potential degradation pathways—hydrolysis, oxidation, reduction, and photodegradation—researchers can implement effective mitigation strategies. This guide provides a framework for troubleshooting common stability issues and offers practical protocols for stability assessment. Proactive stability management will ultimately accelerate the research and development of this promising compound.

References

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  • Li, Y., et al. (2022). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 27(5), 1573. [Link]

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  • Bhole, R., et al. (2024). Stability Indicating Validated Novel RP-HPLC Method for Dexlansoprazole and LC-MS/MS Study of Degradation Product. An-Najah University Journal for Research - B (Humanities), 9(1), 81-106. [Link]

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  • Abdel-Aziz, M., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(11), 3169. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Pocurull, E., et al. (2001). Ion-trap tandem mass spectrometry for the determination of heterocyclic amines in food. Journal of Chromatography A, 918(1), 115-124. [Link]

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  • Spain, J. C., Hughes, J. B., & Knackmuss, H.-J. (Eds.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press. [Link]

  • Vijaya, G., et al. (n.d.). Validated stability-indicating HPLC method for simultaneous estimation of Ofloxacin and Satranidazole from pharmaceutical dosage form. International Journal of Applied Biology and Pharmaceutical Technology. [Link]

  • Foley, D. P., et al. (2018). Process analytical technology (PAT): applications to flow processes for active pharmaceutical ingredient (API) development. Reaction Chemistry & Engineering, 3(4), 457-466. [Link]

  • Sims, G. K., & O'Loughlin, E. J. (1989). Degradation of Pyridines in the Environment. ResearchGate. [Link]

  • P, P., et al. (2012). Forced degradation study of thiocolchicoside: characterization of its degradation products. Journal of Pharmaceutical and Biomedical Analysis, 61, 173-181. [Link]

  • Varma, D. M., et al. (2023). Drug-Excipient Compatibility Study Through a Novel Vial-in-Vial Experimental Setup. AAPS PharmSciTech, 24(4), 118. [Link]

  • Bishop, A. C., et al. (2000). Structure-guided Inhibitor Design Expands the Scope of Analog-Sensitive Kinase Technology. Journal of the American Chemical Society, 122(28), 6751-6752. [Link]

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  • Abdel-Aziz, M., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. ResearchGate. [Link]

  • Cetin, A. (2022). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. PubMed. [Link]

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Troubleshooting

Technical Support Center: Synthesis of 4-(4-nitro-1H-pyrazol-3-yl)pyridine

Welcome to the technical support guide for the synthesis of 4-(4-nitro-1H-pyrazol-3-yl)pyridine. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) for researchers, ch...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 4-(4-nitro-1H-pyrazol-3-yl)pyridine. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) for researchers, chemists, and drug development professionals. Our goal is to help you navigate the common challenges and side reactions encountered during the synthesis of this important heterocyclic building block.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your synthesis, presented in a question-and-answer format. We focus on the two most prevalent synthetic strategies: Route A) direct nitration of a pyrazolyl-pyridine precursor and Route B) cross-coupling of pre-functionalized pyrazole and pyridine rings.

Issue 1: Poor Regioselectivity and Side Products During Nitration

The direct nitration of 4-(1H-pyrazol-3-yl)pyridine is a common synthetic approach, but it is frequently plagued by the formation of multiple isomers and undesired byproducts.

Q1: My nitration reaction of 4-(1H-pyrazol-3-yl)pyridine resulted in a complex mixture of products with low yield of the desired 4-nitro isomer. How can I improve the regioselectivity?

A1: This is a classic challenge in pyrazole chemistry. The pyrazole ring is an electron-rich system, making it susceptible to electrophilic attack at multiple positions.[1] The C4 position is generally the most electron-rich and kinetically favored site for substitution.[1] However, several side reactions can compete, leading to the observed product mixture.

Common Side Products:

  • 5-Nitro Isomer: Formation of 4-(5-nitro-1H-pyrazol-3-yl)pyridine. This occurs due to competing electrophilic attack at the C5 position.

  • Dinitro Products: Over-nitration can lead to species like 4-(3,4-dinitro-1H-pyrazol-1-yl)pyridine, especially under harsh conditions or with extended reaction times.[2]

  • N-Nitro Intermediate: The unsubstituted N1 position can be nitrated to form an N-nitro pyrazole. This species is often unstable and can rearrange to C-nitro products upon heating or under acidic conditions.[1][3]

Troubleshooting Steps & Optimization:

  • Choice of Nitrating Agent: The reaction conditions are the most critical factor.[1]

    • Harsh Conditions (Mixed Acid): Using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) strongly protonates the pyrazole ring, creating a less reactive pyrazolium ion.[1] While this can drive the reaction, it often leads to lower selectivity and requires higher temperatures, increasing the risk of dinitration.

    • Milder Conditions (Acetyl Nitrate): A system of fuming nitric acid in acetic anhydride (Ac₂O) generates acetyl nitrate in situ. This is a less aggressive nitrating agent that often provides superior regioselectivity for the C4 position under controlled temperatures (e.g., 0-5 °C).[1]

  • Temperature Control: Maintain strict temperature control. Running the reaction at lower temperatures (e.g., 0 °C) can significantly suppress the formation of the 5-nitro and dinitro side products.

  • Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) to avoid over-nitration. Quench the reaction as soon as the starting material is consumed.

Data Summary: Effect of Nitrating Conditions on Regioselectivity

Nitrating SystemTypical TemperatureKey AdvantagesCommon Side Products
HNO₃ / H₂SO₄ 25 - 90 °CPowerful, drives reaction with deactivated substrates.5-Nitro isomer, Dinitro products, Potential for pyridine ring oxidation.
HNO₃ / Ac₂O 0 - 10 °CMilder, higher C4-regioselectivity.[1]5-Nitro isomer (reduced), unstable N-nitro intermediate.
Fuming HNO₃ 0 - 25 °CCan be effective, but control is crucial.Dinitration, N-nitration.[4]

Q2: During my nitration, I observe a new spot by TLC that disappears over time or upon workup, while the product spots appear. What is this transient species?

A2: You are likely observing the formation of an N-nitro pyrazole intermediate. When the N1 position of the pyrazole is unsubstituted, it remains a potent nucleophile and can be attacked by the nitronium ion (NO₂⁺).[1] This N-nitration is often reversible and can serve as a pathway to the C-nitrated product through an intramolecular rearrangement, typically favored by heat or acid catalysis.[3][4]

To manage this, you can either:

  • Utilize the Rearrangement: Allow the reaction to stir for a longer period at a slightly elevated temperature after the initial nitration to encourage the rearrangement to the desired C4-nitro product.

  • Protect the Nitrogen: A more robust strategy, especially for multi-step syntheses, is to protect the pyrazole N1 position with a group like trityl, Boc, or SEM before nitration. This completely prevents N-nitration and can improve the overall yield and purity.

Workflow: Nitration Pathways of 4-(1H-pyrazol-3-yl)pyridine

G cluster_conditions Reaction Conditions cluster_products Potential Products Harsh Harsh Conditions (e.g., HNO₃/H₂SO₄) P5 Side Product: 5-Nitro Isomer Harsh->P5 Favors DiNitro Side Product: Dinitro Isomer Harsh->DiNitro Favors Mild Mild Conditions (e.g., HNO₃/Ac₂O, 0°C) P4 Desired Product: 4-Nitro Isomer Mild->P4 Favors SM 4-(1H-pyrazol-3-yl)pyridine NNitro N-Nitro Intermediate (Unstable) SM->NNitro N-Nitration (Reversible) SM->P4 C4-Nitration (Major Pathway) SM->P5 C5-Nitration (Minor Pathway) NNitro->P4 Rearrangement P4->DiNitro Over-nitration

Caption: Potential nitration pathways and the influence of reaction conditions.

Issue 2: Low Yield and Catalyst Issues in Suzuki Cross-Coupling

For a convergent synthesis, a Suzuki-Miyaura cross-coupling between a pyridine halide and a pyrazole boronic acid/ester is an excellent choice. However, this reaction is not without its own set of challenges, particularly when dealing with an unprotected, electron-deficient pyrazole.

Q3: My Suzuki coupling of 4-chloropyridine with 4-nitro-3-(pinacolboranyl)-1H-pyrazole is giving very low yields. What are the most likely causes of failure?

A3: Low yields in this specific Suzuki coupling can typically be traced to three main factors: catalyst inhibition, poor catalyst activity with electron-deficient partners, and side reactions involving the boronic ester.

Troubleshooting Steps & Optimization:

  • Catalyst Inhibition by N-H: The acidic proton on the unprotected pyrazole N1 can react with the base, and the resulting pyrazolate anion is an excellent ligand for palladium. This can lead to non-productive coordination to the catalyst's active site, effectively poisoning it and stalling the catalytic cycle.

    • Solution: Protect the pyrazole nitrogen before the coupling reaction. A bulky protecting group like trityl (Tr) is often effective.[5] Alternatively, using a stronger, non-coordinating base like K₃PO₄ or Cs₂CO₃ can sometimes mitigate this issue compared to bases like Na₂CO₃.

  • Substrate Deactivation: Both 4-chloropyridine and the 4-nitropyrazole are electron-deficient heterocycles. The oxidative addition of 4-chloropyridine to the Pd(0) center can be slow.

    • Solution:

      • Use a more reactive halide, such as 4-bromopyridine or 4-iodopyridine.

      • Employ a modern, electron-rich, and bulky phosphine ligand that promotes oxidative addition. Ligands like SPhos, XPhos, or tBuDavePhos are often superior to PPh₃ for these challenging couplings.[5][6] Using a pre-catalyst complex like XPhos Pd G2 can also improve reaction initiation.[7]

  • Side Reactions:

    • Protodeborylation: The C-B bond of your pyrazole boronic ester can be cleaved by moisture or acidic/basic conditions before transmetalation occurs, leading to the formation of 4-nitropyrazole.

      • Solution: Ensure strictly anhydrous conditions. Use a robust base like K₃PO₄. Adding the boronic ester in slight excess (1.1-1.2 equivalents) can help compensate for minor degradation.

    • Homocoupling: You may observe the formation of 4,4'-bipyridine or a bipyrazole dimer.

      • Solution: This often points to issues with the catalytic cycle timing. Ensure proper degassing of the solvent to remove oxygen, which can promote homocoupling. A more active catalyst system can also minimize this by favoring the desired cross-coupling pathway.

Decision Tree: Troubleshooting the Suzuki Coupling

G cluster_problems Diagnosis cluster_solutions Solutions Start Low Yield in Suzuki Coupling? NoProduct No/Trace Product Start->NoProduct SideProducts Side Products Observed (Homocoupling, Protodeborylation) Start->SideProducts ProtectN Protect Pyrazole N1 (e.g., Trityl) NoProduct->ProtectN Probable Catalyst Poisoning NewLigand Use Advanced Ligand (e.g., XPhos, SPhos) NoProduct->NewLigand Probable Low Catalyst Activity BetterHalide Use 4-Bromo or 4-Iodopyridine NoProduct->BetterHalide Slow Oxidative Addition SideProducts->NewLigand Homocoupling Observed Anhydrous Ensure Anhydrous Conditions SideProducts->Anhydrous Protodeborylation Observed

Caption: A decision tree for troubleshooting common Suzuki coupling failures.

Frequently Asked Questions (FAQs)

Q: Which synthetic route is generally preferred for producing high-purity 4-(4-nitro-1H-pyrazol-3-yl)pyridine on a lab scale?

A: For achieving the highest purity and avoiding isomeric separation challenges, the convergent cross-coupling route (Route B) is often superior, provided that an N-protected pyrazole boronic ester is used. While it involves more steps (protection, borylation, coupling, deprotection), each step is typically high-yielding and clean, and it completely avoids the regioselectivity problems inherent in the nitration of the assembled heterocycle. The direct nitration route is shorter but almost always requires careful chromatographic purification to separate the 4-nitro and 5-nitro isomers.

Q: How can I reliably distinguish between the desired 4-nitro isomer and the 5-nitro side product using NMR?

A: ¹H NMR spectroscopy is an excellent tool for this. The key is the chemical shift of the remaining proton on the pyrazole ring.

  • In the desired 4-nitro-1H-pyrazol-3-yl isomer, the remaining proton is at the C5 position. This proton will typically appear as a singlet in a relatively downfield region (e.g., δ 8.5-9.5 ppm) due to the anisotropic effects of the adjacent pyridine ring and the electronic effect of the nitro group.

  • In the 5-nitro-1H-pyrazol-3-yl isomer, the remaining proton is at the C4 position. This proton will also be a singlet but is expected to resonate at a slightly different chemical shift, often less downfield than the C5 proton. Furthermore, 2D NMR techniques like NOESY can be definitive. For the 4-nitro isomer, a Nuclear Overhauser Effect (NOE) should be observable between the pyrazole C5-H and the ortho-protons (H2/H6) of the pyridine ring. This spatial correlation would be absent in the 5-nitro isomer.

Q: What is the best method for purifying the final product?

A: Purification largely depends on the scale and the impurity profile.

  • Chromatography: Flash column chromatography on silica gel is the most common method for separating the final product from regioisomers and unreacted starting materials. A gradient elution system, for example, starting with ethyl acetate/hexanes and moving to a more polar system like dichloromethane/methanol, is often effective.

  • Recrystallization: If the crude product is of reasonable purity (>90%), recrystallization can be an excellent final purification step to obtain highly pure material. Solvents like ethanol, isopropanol, or ethyl acetate/heptane mixtures should be screened.[8]

Appendix: Example Protocols

Protocol A: Optimized Nitration of 4-(1H-pyrazol-3-yl)pyridine

Disclaimer: This protocol is a general guideline and requires optimization for specific lab conditions.

  • Preparation: In a flame-dried, three-neck flask under an argon atmosphere, suspend 4-(1H-pyrazol-3-yl)pyridine (1.0 equiv.) in acetic anhydride (10 mL per gram of substrate) and cool the mixture to 0 °C in an ice bath.

  • Nitration: While stirring vigorously, add fuming nitric acid (1.1 equiv.) dropwise over 20 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: Stir the reaction mixture at 0-5 °C for 1-2 hours, monitoring the consumption of starting material by TLC or LC-MS.

  • Quenching: Carefully pour the reaction mixture onto crushed ice (50 g per gram of substrate).

  • Neutralization: Slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography to separate the desired 4-nitro isomer from other impurities.

Protocol B: Optimized Suzuki Coupling (N-Protected)

Disclaimer: This protocol is a general guideline and requires optimization.

  • Preparation: To an oven-dried Schlenk flask, add 4-bromo-1-trityl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.1 equiv.), 4-chloropyridine (1.0 equiv.), XPhos Pd G2 (2 mol%), and potassium phosphate (K₃PO₄, 2.5 equiv.).

  • Solvent Addition: Evacuate and backfill the flask with argon three times. Add anhydrous 1,4-dioxane and water (e.g., 10:1 v/v, 10 mL per mmol of halide).

  • Reaction: Heat the mixture to 90-100 °C and stir for 4-12 hours, monitoring by LC-MS until the starting materials are consumed.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Purification & Deprotection: Concentrate the organic layer and purify by flash chromatography to isolate the N-trityl protected product. The trityl group can then be removed under mild acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the final product.

References

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  • Zhang, J., Zhang, T., & Gao, H. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules. Available at: [Link]

  • Al-Zahrani, L. A., & El-Sayed, W. M. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. Available at: [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Product Catalog.
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  • Bégué, J.-P., et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. The Journal of Organic Chemistry. Available at: [Link]

  • Al-Zahrani, L. A., & El-Sayed, W. M. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central. Available at: [Link]

  • Papadopoulou, A., et al. (2024). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Omega. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole Synthesis. Available at: [Link]

  • BenchChem. (2025). Effect of solvent on the regioselectivity of pyrazole nitration. BenchChem Tech Support.
  • Guidechem. (n.d.). How to Synthesize 4-Nitropyrazole Efficiently?. Guidechem FAQs.
  • Cativiela, C., et al. (2005). Direct nitration of five membered heterocycles. ARKIVOC. Available at: [Link]

  • Chand, D., et al. (2002). Synthesis of 4-amino-3,5-dinitro-1H-pyrazole using vicarious nucleophilic substitution of hydrogen. Propellants, Explosives, Pyrotechnics. Available at: [Link]

  • Brückner, R. (2010). SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. Chair of Organic Chemistry I, University of Freiburg.
  • Gong, X., et al. (2014). Synthesis and characterization of 1H, 4H-3, 6-dinitropyrazolo [4, 3-c]pyrazole amine salts. Journal of Chemical Research. Available at: [Link]

  • Touzani, R., et al. (2018). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]

  • Nishihara, Y., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules. Available at: [Link]

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Sources

Optimization

Technical Support Center: Analytical Methods for 4-(4-nitro-1H-pyrazol-3-yl)pyridine

Welcome to the technical support center for 4-(4-nitro-1H-pyrazol-3-yl)pyridine. This guide is designed for researchers, analytical chemists, and drug development professionals to provide field-proven insights and troubl...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-(4-nitro-1H-pyrazol-3-yl)pyridine. This guide is designed for researchers, analytical chemists, and drug development professionals to provide field-proven insights and troubleshooting solutions for common challenges encountered during the analysis of this compound. The unique structure of this molecule—featuring a polar pyridine ring, an acidic pyrazole N-H proton, and a strongly electron-withdrawing nitro group—presents specific analytical hurdles that require carefully refined methodologies.

This document moves beyond standard protocols to explain the causality behind experimental choices, empowering you to develop robust, self-validating analytical systems.

Section 1: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity and concentration of 4-(4-nitro-1H-pyrazol-3-yl)pyridine. However, its polarity can lead to significant challenges in reversed-phase (RP) systems.

Frequently Asked Questions (HPLC)

Question 1.1: Why am I seeing poor or no retention of my compound on a standard C18 column?

Answer: This is the most common issue and is directly caused by the high polarity of the 4-(4-nitro-1H-pyrazol-3-yl)pyridine molecule. Standard C18 (octadecyl) stationary phases are highly nonpolar and retain compounds primarily through hydrophobic interactions. Your polar analyte has minimal affinity for the stationary phase and is eluting at or near the solvent front (void volume).

Causality Explained: The pyridine and pyrazole rings, along with the nitro group, make the molecule highly water-soluble. In a typical reversed-phase mobile phase with high aqueous content (e.g., >90% water), the analyte prefers to stay in the mobile phase rather than partitioning into the nonpolar C18 stationary phase.

Solutions:

  • Change Stationary Phase Chemistry: Switch to a more appropriate column designed for polar analytes.

    • Polar-Embedded Columns (e.g., Amide, Carbamate): These columns have a polar group embedded near the base of the alkyl chain. This creates a small, water-enriched layer near the silica surface that improves the partitioning and retention of polar molecules.

    • Phenyl-Hexyl Columns: The phenyl rings in this stationary phase can offer alternative retention mechanisms through pi-pi (π-π) stacking interactions with the aromatic pyridine and pyrazole rings of your analyte.

  • Employ Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for very polar compounds. It uses a polar stationary phase (like bare silica or diol) with a high organic content mobile phase. Retention is based on the partitioning of the analyte into a water-enriched layer on the stationary phase surface.

  • Avoid Ion-Pairing Agents Where Possible: While ion-pairing agents can increase retention, they often lead to complex mobile phases, long column equilibration times, and can be incompatible with mass spectrometry[1]. Modern stationary phases usually offer better alternatives.

Question 1.2: My chromatographic peak is showing significant tailing. How can I fix this?

Answer: Peak tailing is typically a result of secondary interactions between the analyte and the stationary phase support. The basic nitrogen on the pyridine ring is a primary culprit.

Causality Explained: Most HPLC columns use a silica backbone, which contains surface silanol groups (Si-OH). Even with high-quality end-capping, some residual silanols remain. These acidic sites can form strong, non-specific ionic interactions with the basic pyridine moiety of your analyte, causing a portion of the molecules to lag behind the main peak during elution.

Solutions:

  • Control Mobile Phase pH: The most effective solution is to use a buffered mobile phase to control the ionization state of both the analyte and the silanol groups.

    • Low pH (e.g., 2.5-3.5): At low pH, the pyridine nitrogen is protonated (pyridinium ion), and the surface silanols are mostly non-ionized. This minimizes strong ionic interactions. A buffer like 0.1% trifluoroacetic acid (TFA) or formic acid in water/acetonitrile is a good starting point.

    • Mid-Range pH (e.g., 6-7): This is often the worst range for peak shape as silanols become deprotonated and the pyridine may be partially protonated, maximizing unwanted interactions. It is best to avoid this range.

  • Increase Buffer Concentration: If using a buffer, ensure its concentration is sufficient, typically between 10-50 mM[2]. A higher concentration can help mask residual silanol sites more effectively.

  • Use a High-Purity, Low-Activity Column: Modern columns are manufactured with higher purity silica and more effective end-capping, resulting in fewer accessible silanol groups and better peak shapes for basic compounds.

Troubleshooting Guide: HPLC Method Development Workflow

This workflow provides a systematic approach to developing a robust HPLC method for 4-(4-nitro-1H-pyrazol-3-yl)pyridine.

HPLC_Workflow start Start: Define Analytical Goal (Purity, Quantification) col_select Column Selection (Start with Phenyl-Hexyl or Polar-Embedded C18) start->col_select mob_phase Mobile Phase Screening Phase A: 0.1% Formic Acid in Water Phase B: Acetonitrile col_select->mob_phase gradient Run Initial Gradient (5% to 95% B in 15 min) mob_phase->gradient eval1 Evaluate Retention & Peak Shape gradient->eval1 good_peak Good Retention (k > 2) Good Symmetry (As < 1.5) eval1->good_peak Success poor_retention Poor Retention (k < 2) eval1->poor_retention Problem bad_shape Poor Shape (Tailing) eval1->bad_shape Problem optimize Optimize Gradient & Flow Rate (Isocratic or Shallow Gradient) good_peak->optimize change_col Troubleshoot: Switch to HILIC Column poor_retention->change_col adjust_ph Troubleshoot: Lower pH (e.g., use 0.1% TFA) bad_shape->adjust_ph change_col->mob_phase Re-screen adjust_ph->gradient Re-run validate Method Validation (ICH Q2(R1)) optimize->validate end End: Robust Method validate->end

Caption: A logical workflow for HPLC method development.

Data Presentation: Recommended HPLC Starting Conditions
ParameterRecommendation for Reversed-PhaseRecommendation for HILICRationale
Column Phenyl-Hexyl or Polar-Embedded C18, 3.5 µmAmide or Diol, 3.5 µmPhenyl phase offers π-π interactions; HILIC is ideal for high polarity.
Mobile Phase A 0.1% Formic Acid in Water10 mM Ammonium Formate in 95:5 ACN:WaterFormic acid ensures low pH for good peak shape. HILIC requires a high organic mobile phase.
Mobile Phase B Acetonitrile10 mM Ammonium Formate in 50:50 ACN:WaterAcetonitrile is a common organic modifier.
Flow Rate 1.0 mL/min1.0 mL/minStandard flow for a 4.6 mm ID column.
Column Temp. 30 °C40 °CImproves efficiency and reduces viscosity.
Detection (UV) ~280-320 nm (scan for λmax)~280-320 nm (scan for λmax)The nitro-aromatic system should have strong UV absorbance.
Injection Vol. 5 µL5 µLSmall volume to minimize peak distortion.

Section 2: Gas Chromatography (GC)

GC analysis is challenging for this compound due to its low volatility and the thermal lability of the nitro group. It is generally not recommended for quantification but can be used for identification if necessary.

Frequently Asked Questions (GC)

Question 2.1: I am not seeing a peak for my compound, or the peak is very broad and tailing.

Answer: This is highly indicative of either thermal degradation in the GC inlet or strong, irreversible adsorption onto the column or liner.

Causality Explained: Nitroaromatic compounds can be thermally unstable and may decompose at the high temperatures required for volatilization[3][4]. The decomposition is often catalytic, accelerated by non-inert surfaces in the GC flow path (e.g., metal surfaces or active sites on a glass liner). Furthermore, the polar, basic nature of the molecule can lead to strong adsorption on the stationary phase.

Solutions:

  • Lower the Inlet Temperature: Start with a lower inlet temperature (e.g., 200 °C) and gradually increase it only as needed. A splitless injection at a lower temperature can help transfer the analyte to the column before it has time to degrade.

  • Use an Ultra-Inert Liner: A deactivated, ultra-inert liner with glass wool is critical to minimize surface activity that can catalyze degradation.

  • Select an Appropriate Column: A low-to-mid polarity column (e.g., 5% Phenyl Polysiloxane) with a thin film is a good starting point. Ensure the column is well-conditioned and has low bleed.

  • Consider Derivatization: While adding complexity, derivatizing the acidic N-H proton of the pyrazole ring with a silylating agent (e.g., BSTFA) can increase volatility and reduce on-column adsorption.

Troubleshooting Guide: GC Thermal Stability Assessment

Use this workflow to determine if your compound is degrading during GC analysis.

GC_Workflow start Start: No Peak or Poor Peak Shape step1 Step 1: Lower Inlet Temp to 200°C Use Ultra-Inert Liner start->step1 inject1 Inject Sample step1->inject1 eval1 Peak Observed? inject1->eval1 step2_yes Peak is present but may be broad. Indicates some thermal lability. eval1->step2_yes Yes step2_no No peak. Indicates severe degradation or non-volatility. eval1->step2_no No yes_path Yes no_path No optimize_temp Step 2: Increase Inlet Temp in 20°C Increments (220°C, 240°C, 260°C) step2_yes->optimize_temp stop Conclusion: Compound is not suitable for GC. Use HPLC. step2_no->stop eval2 Monitor Peak Area & Shape optimize_temp->eval2 area_increase Peak area increases with temp. (Good volatilization) eval2->area_increase Trend area_decrease Peak area decreases after a certain temp. (Degradation onset) eval2->area_decrease Trend conclusion Conclusion: Determine Optimal Temperature (Highest area before degradation) area_increase->conclusion area_decrease->conclusion

Caption: Workflow to assess thermal stability in GC.

Section 3: Mass Spectrometry (MS)

MS is essential for confirming the identity and structure of 4-(4-nitro-1H-pyrazol-3-yl)pyridine. The fragmentation pattern is predictable and informative.

Frequently Asked Questions (MS)

Question 3.1: What are the characteristic fragmentation patterns I should expect?

Answer: The fragmentation will be dominated by the nitro group and the cleavage of the heterocyclic rings. The molecular ion [M+H]⁺ in ESI+ would be at m/z 191.15, and the molecular ion [M]⁺˙ in EI would be at m/z 190.16.

Causality Explained: In electron impact (EI) ionization, nitroaromatics typically undergo characteristic losses of nitro-related groups. The pyrazole ring itself also has well-documented fragmentation pathways[5].

Key Fragmentation Pathways:

  • Loss of NO₂: A major fragmentation pathway is the loss of a nitrogen dioxide radical (•NO₂, 46 Da), leading to a fragment at m/z 144 . This is a common fragmentation for nitroaromatic compounds[5][6].

  • Loss of NO: Loss of a nitric oxide radical (•NO, 30 Da) can occur, often after rearrangement, resulting in a fragment at m/z 160 .

  • Loss of O: Loss of an oxygen atom (16 Da) from the nitro group can also be observed, yielding a fragment at m/z 174 .

  • Ring Cleavage: Subsequent fragmentation of the m/z 144 ion can involve the cleavage of the pyrazole ring, often through the loss of HCN (27 Da), leading to further smaller fragments.

Visualization: Predicted EI-MS Fragmentation Pathway

MS_Fragmentation M [C₈H₆N₄O₂]⁺˙ m/z = 190 Molecular Ion F144 [C₈H₆N₃O]⁺ m/z = 144 M->F144 - •NO₂ F160 [C₈H₆N₃O]⁺ m/z = 160 M->F160 - •NO F174 [C₈H₆N₄O]⁺˙ m/z = 174 M->F174 - O Further Fragments Further Fragments F144->Further Fragments - HCN, etc.

Caption: Predicted major fragmentation pathways in EI-MS.

Data Presentation: Expected MS Fragments
m/z (Nominal)FormulaDescriptionIonization Mode
191[C₈H₇N₄O₂]⁺Molecular Ion + H⁺ESI (+)
190[C₈H₆N₄O₂]⁺˙Molecular IonEI
174[C₈H₆N₄O]⁺˙M - OEI
160[C₈H₆N₃O]⁺M - NOEI
144[C₈H₆N₃]⁺M - NO₂EI

Section 4: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive technique for structural elucidation.

Frequently Asked Questions (NMR)

Question 4.1: My compound shows poor solubility in chloroform-d (CDCl₃). What are my alternatives?

Answer: Due to its polarity, 4-(4-nitro-1H-pyrazol-3-yl)pyridine is unlikely to be soluble in nonpolar solvents like CDCl₃.

Solutions:

  • Dimethyl sulfoxide-d6 (DMSO-d6): This is the best starting choice. It is an excellent polar aprotic solvent that should readily dissolve your compound. The acidic N-H proton on the pyrazole ring will be visible and will likely be broad.

  • Methanol-d4 (CD₃OD): Also a good choice, but the acidic N-H proton will exchange with the deuterium from the solvent and become invisible.

  • Deuterated water (D₂O): Can be used if the compound is sufficiently soluble, but requires referencing to an internal standard like DSS or TSP.

Question 4.2: What are the expected ¹H and ¹³C chemical shifts?

Answer: The chemical shifts will be influenced by the electron-withdrawing effects of the nitro group and the pyridine ring.

Causality Explained: The nitro group strongly deshields nearby protons and carbons, shifting their signals downfield. The pyridine ring also has a net electron-withdrawing effect. Computational studies on nitropyrazoles provide a basis for predicting these shifts[7].

Expected ¹H NMR Chemical Shifts (in DMSO-d6):

  • Pyrazole N-H: Very broad signal, > 13 ppm.

  • Pyrazole C-H: A singlet, expected to be significantly downfield due to the adjacent nitro group, likely in the 8.5-9.5 ppm range.

  • Pyridine Protons: A complex multiplet system (ABCD pattern) between 7.5 and 9.0 ppm. The proton ortho to the pyridine nitrogen will be the most downfield.

Expected ¹³C NMR Chemical Shifts (in DMSO-d6):

  • Pyridine Carbons: In the range of 120-155 ppm.

  • Pyrazole Carbons: The carbon bearing the nitro group will be highly deshielded (>140 ppm), while the others will be in the 110-140 ppm range.

References

  • González-Prieto, R., et al. (2011). Tuning the spin-transition properties of pyrene decorated 2,6-Bispyrazolylpyridine based Fe(II) complexes. Dalton Transactions.
  • Santos, L. S., et al. (2019). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. Available at: [Link]

  • Waters Corporation. (2023). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Available at: [Link]

  • Slastya, E. A., et al. (2023). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. MDPI. Available at: [Link]

  • Tsang, W. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds. DTIC. Available at: [Link]

  • Tsyshkov, K. A., et al. (2014). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules. Available at: [Link]

  • Pesek, J. J. (2012). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. Available at: [Link]

  • Chemistry LibreTexts. (2022). Mass Spectrometry - Fragmentation Patterns of Nitro Compounds. YouTube. Available at: [Link] (Note: A general reference concept, as direct video links can be unstable. The principle is widely documented.)

  • Urben, P. G. (2002). Runaway Reaction Hazards in Processing Organic Nitro Compounds. ACS Publications. Available at: [Link]

  • Przybyciel, M. (2023). Strategies to Enable and Simplify HPLC Polar Compound Separation. PerkinElmer. Available at: [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Analysis of 4-(4-Nitro-1H-Pyrazol-3-yl)Pyridine Derivatives: A Guide for Drug Discovery Professionals

In the landscape of medicinal chemistry, the fusion of pyrazole and pyridine rings has given rise to a plethora of compounds with significant therapeutic potential. These heterocyclic scaffolds are privileged structures,...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the fusion of pyrazole and pyridine rings has given rise to a plethora of compounds with significant therapeutic potential. These heterocyclic scaffolds are privileged structures, frequently appearing in a variety of biologically active molecules, including kinase inhibitors and anticancer agents.[1][2] This guide provides a comprehensive comparative analysis of 4-(4-nitro-1H-pyrazol-3-yl)pyridine derivatives, a class of compounds with promising, yet underexplored, potential in drug discovery. While direct comparative studies on a series of these specific derivatives are not extensively available in the public domain, this guide will leverage established structure-activity relationships (SAR) from closely related compound classes to provide insights into their potential performance.

This document will delve into the synthetic strategies for accessing the core scaffold, propose a hypothetical library of derivatives for comparative evaluation, and provide detailed experimental protocols for their synthesis and biological characterization. The aim is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to explore this promising chemical space.

The Pyrazole-Pyridine Scaffold: A Privileged Motif in Drug Discovery

The pyrazole moiety is a five-membered aromatic heterocycle with two adjacent nitrogen atoms, while pyridine is a six-membered aromatic heterocycle. The combination of these two rings into a unified scaffold, such as in pyrazolo[3,4-b]pyridines, creates a bioisostere of purines, enabling them to interact with a wide range of biological targets.[3] The versatility of this scaffold allows for substitutions at multiple positions, providing a rich platform for fine-tuning the physicochemical and pharmacological properties of the resulting molecules.[3] Numerous pyrazole-pyridine derivatives have been investigated for their therapeutic applications, including their use as inhibitors of c-Jun N-terminal kinases (JNKs), cyclin-dependent kinases (CDKs), and as anticancer agents.[4][5][6]

The introduction of a nitro group at the 4-position of the pyrazole ring is a key structural feature. The strong electron-withdrawing nature of the nitro group can significantly influence the electronic properties of the entire molecule, potentially enhancing its binding affinity to target proteins through various non-covalent interactions.

Synthetic Strategies for 4-(4-Nitro-1H-Pyrazol-3-yl)Pyridine Derivatives

The synthesis of the 4-(4-nitro-1H-pyrazol-3-yl)pyridine core can be approached through several established synthetic routes for pyrazolo[3,4-b]pyridines. A common and effective method involves the condensation of a substituted 3-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent.[3] To obtain the desired 4-nitro-substituted pyrazole, a key intermediate is a 3-amino-4-nitropyrazole derivative.

A plausible synthetic pathway is outlined below:

Synthetic_Pathway cluster_0 Synthesis of the Core Scaffold Malononitrile Malononitrile 3_Amino_1H_pyrazole 3_Amino_1H_pyrazole Malononitrile->3_Amino_1H_pyrazole Reaction with Hydrazine Hydrazine Hydrazine Hydrazine->3_Amino_1H_pyrazole Nitrating_Agent Nitrating Agent (e.g., HNO3/H2SO4) 3_Amino_4_nitro_1H_pyrazole 3-Amino-4-nitro-1H-pyrazole Nitrating_Agent->3_Amino_4_nitro_1H_pyrazole Core_Scaffold 4-(4-Nitro-1H-pyrazol-3-yl)pyridine Core Scaffold 3_Amino_4_nitro_1H_pyrazole->Core_Scaffold Condensation 1_3_Dicarbonyl_Compound 1,3-Dicarbonyl Compound (e.g., Acetylacetone) 1_3_Dicarbonyl_Compound->Core_Scaffold 3_Amino_1H_pyrazole->3_Amino_4_nitro_1H_pyrazole Nitration MTT_Assay_Workflow cluster_1 MTT Assay for Cytotoxicity Cell_Seeding Seed cancer cells in a 96-well plate Compound_Treatment Treat cells with varying concentrations of derivatives Cell_Seeding->Compound_Treatment Incubation Incubate for 24-72 hours Compound_Treatment->Incubation MTT_Addition Add MTT solution Incubation->MTT_Addition Formazan_Solubilization Add solubilization solution (e.g., DMSO) MTT_Addition->Formazan_Solubilization Absorbance_Measurement Measure absorbance at 570 nm Formazan_Solubilization->Absorbance_Measurement

Caption: Workflow for the MTT cytotoxicity assay.

Expected Outcome: The IC50 value (the concentration of the compound that inhibits 50% of cell growth) will be determined for each derivative against various cancer cell lines. A lower IC50 value indicates higher cytotoxic potency. Based on the hypothetical analysis, compounds with substituents that can form favorable interactions with biological targets (e.g., Compounds 2-5) are expected to exhibit lower IC50 values compared to the parent compound.

Kinase Inhibition Assay

Given that many pyrazole-pyridine derivatives are kinase inhibitors, a generic in vitro kinase inhibition assay would be a crucial part of the biological evaluation. [4] Protocol: Generic Kinase Inhibition Assay (e.g., for JNK)

  • Prepare a reaction mixture containing the kinase (e.g., JNK3), its substrate (e.g., a specific peptide), and ATP in a suitable buffer.

  • Add varying concentrations of the 4-(4-nitro-1H-pyrazol-3-yl)pyridine derivatives to the reaction mixture.

  • Incubate the mixture at 30 °C for a specified time (e.g., 30 minutes).

  • Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ELISA, radioactivity, or fluorescence-based assays).

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Kinase_Inhibition_Pathway cluster_2 JNK Signaling Pathway Stress_Stimuli Stress Stimuli (e.g., UV, Cytokines) MAPKKK MAPKKK (e.g., MEKK1) Stress_Stimuli->MAPKKK MAPKK MAPKK (e.g., MKK4/7) MAPKKK->MAPKK JNK JNK MAPKK->JNK Transcription_Factors Transcription Factors (e.g., c-Jun) JNK->Transcription_Factors Apoptosis_Inflammation Apoptosis, Inflammation Transcription_Factors->Apoptosis_Inflammation Inhibitor 4-(4-Nitro-1H-pyrazol-3-yl)pyridine Derivative Inhibitor->JNK

Caption: Simplified JNK signaling pathway, a potential target for the derivatives.

Expected Outcome: The IC50 values will indicate the potency of the derivatives as kinase inhibitors. Structure-activity relationships can be established by comparing the IC50 values of the different derivatives. For instance, if the target kinase has a key lysine residue in the ATP-binding pocket, derivatives with hydrogen bond acceptors on the pyridine ring might show enhanced inhibitory activity.

Conclusion and Future Directions

The 4-(4-nitro-1H-pyrazol-3-yl)pyridine scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the areas of oncology and inflammatory diseases. This guide has provided a framework for the synthesis, comparative analysis, and biological evaluation of derivatives based on this core structure. While the comparative analysis presented here is hypothetical due to the limited availability of direct experimental data, it is grounded in established principles of medicinal chemistry and provides a rational basis for initiating a drug discovery program.

Future research should focus on the synthesis and systematic biological screening of a library of these derivatives to establish concrete structure-activity relationships. Further optimization of lead compounds through medicinal chemistry efforts could lead to the identification of potent and selective drug candidates. The experimental protocols and theoretical framework provided in this guide offer a solid foundation for researchers to embark on the exploration of this intriguing class of molecules.

References

  • Al-Ostoot, F. H., Al-Ghorbani, M., & El-Gazzar, A. A. (2022). A review of the recent development in the synthesis and biological evaluations of pyrazole derivatives. Molecules, 27(5), 1569. [Link]

  • Noël, R., Shin, Y., Wang, X., & Dussault, P. H. (2011). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & medicinal chemistry letters, 21(9), 2732–2735. [Link]

  • Teixidó, J., Borrell, J. I., & Estrada-Tejedor, R. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. [Link]

  • Dawane, B. S., Konda, S. G., & Baseer, M. A. (2010). Synthesis of some new pyrazoline derivatives and their antibacterial activity. E-Journal of Chemistry, 7(S1), S290-S294. [Link]

  • El-Sayed, N. N. E., El-Bendary, E. R., El-Ashry, S. M., & Abo-Salem, H. M. (2018). Synthesis, anticancer activity and CDK2 inhibitory activity of some new pyrazole derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1146-1157. [Link]

  • Abdelgawad, M. A., El-Gazzar, A. R., & Amr, A. E. G. E. (2014). Synthesis and anticancer activity of some new pyrazolo [3, 4-d] pyrimidin-4-one derivatives. Molecules, 19(3), 3297-3310. [Link]

  • Ray, A., & Keshari, A. K. (2021). Synthetic Strategies of Pyrazoline Derivatives for the Development of New Anticancer Agents: Recent Updates. Mini-reviews in organic chemistry, 18(6), 729-745. [Link]

  • El-Faham, A., El-Sayed, W. A., & Mohamed, A. M. (2022). Synthesis, biological evaluation and molecular docking of new triphenylamine-linked pyridine, thiazole and pyrazole analogues as anticancer agents. Scientific Reports, 12(1), 1-16. [Link]

  • Gomaa, A. M., & Ali, M. M. (2020). Pyrazole-3 (4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC: Online Journal of Organic Chemistry, 2011(1), 196-245. [Link]

  • Ibrahim, S. A., Rizk, H. F., El-Borai, M. A., & Sadek, M. E. (2021). Green routes for the synthesis of new pyrazole bearing biologically active imidazolyl, pyridine and quinoxaline derivatives as promising antimicrobial and antioxidant agents. Journal of the Iranian Chemical Society, 18(6), 1391-1404. [Link]

  • Wang, Z., et al. (2022). Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4. Acta Pharmaceutica Sinica B. [Link]

  • Stanovnik, B., & Svete, J. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ARKIVOC: Online Journal of Organic Chemistry, 2011(11), 1-21. [Link]

  • Wenglowsky, S. (2013). Pyrazolo [3, 4-b] pyridine kinase inhibitors: a patent review (2008–present). Expert opinion on therapeutic patents, 23(3), 281-298. [Link]

  • Hassan, A. S., Hafez, T. S., & Osman, S. A. (2014). Synthesis and evaluation of new pyrazoline derivatives as potential anticancer agents in HepG-2 cell line. International journal of molecular sciences, 15(9), 16817-16832. [Link]

  • Kumar, A., & Kumar, S. (2019). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Drug and Cell Therapies in Hematology, 8(1), 103-120. [Link]

  • Kulkarni, S. K., & Kulkarni, A. D. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Journal of Pharmaceutical and Scientific Innovation, 2(5), 1-5. [Link]

  • Dawane, B. S., Shaikh, Y. B., & Gaikwad, N. D. (2010). Synthesis and biological evaluation of some new pyrazoline derivatives. Rasayan Journal of Chemistry, 3(2), 265-270. [Link]

  • Lee, H., et al. (2022). Design, Synthesis, Biological Evaluation, and Molecular Dynamics Studies of Novel Lapatinib Derivatives. Molecules, 28(1), 263. [Link]

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Comparative

A Senior Application Scientist's Guide to the Cross-Validation of 4-(4-nitro-1H-pyrazol-3-yl)pyridine Screening Results

In the landscape of modern drug discovery, high-throughput screening (HTS) serves as a powerful engine for identifying novel bioactive small molecules from vast chemical libraries.[1][2][3] However, the initial "hit" fro...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, high-throughput screening (HTS) serves as a powerful engine for identifying novel bioactive small molecules from vast chemical libraries.[1][2][3] However, the initial "hit" from a primary screen is merely the opening chapter of a rigorous investigative process. The true potential of a molecule, such as the promising pyrazole derivative 4-(4-nitro-1H-pyrazol-3-yl)pyridine, can only be ascertained through a meticulous cross-validation strategy designed to confirm its activity, elucidate its mechanism, and rule out experimental artifacts.

This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals on how to robustly cross-validate the screening results of 4-(4-nitro-1H-pyrazol-3-yl)pyridine, assuming its initial identification as a putative inhibitor of c-Jun N-terminal kinase (JNK), a key therapeutic target in inflammatory diseases and oncology.[4] The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, known to exhibit a wide spectrum of biological activities, including anti-inflammatory and anticancer properties.[5][6][7][8]

Part 1: The Primary Hit - A Kinase Inhibition Assay

The journey of our subject compound began with its identification in a high-throughput biochemical screen designed to find inhibitors of JNK1. The primary assay utilized a time-resolved fluorescence resonance energy transfer (TR-FRET) format, a common and robust method for HTS.[9]

Causality Behind Experimental Choice: TR-FRET assays are favored for their sensitivity, homogeneity (no-wash steps), and reduced interference from fluorescent compounds compared to standard FRET, making them ideal for screening large compound libraries.

Primary Screening Protocol: JNK1 TR-FRET Assay
  • Assay Principle: The assay measures the phosphorylation of a biotinylated peptide substrate by JNK1. A europium-labeled anti-phospho-serine/threonine antibody serves as the donor fluorophore, and a streptavidin-allophycocyanin (APC) conjugate, which binds the biotinylated peptide, acts as the acceptor. Phosphorylation of the peptide brings the donor and acceptor into proximity, resulting in a FRET signal.

  • Experimental Setup:

    • Assays were performed in 384-well, low-volume plates.

    • Each well contained JNK1 enzyme, biotinylated peptide substrate, and ATP at its Michaelis-Menten constant (Km) concentration to ensure competitive inhibition could be detected.

    • 4-(4-nitro-1H-pyrazol-3-yl)pyridine was added at a final concentration of 10 µM.

    • Positive (no inhibitor) and negative (no enzyme) controls were included on each plate.

  • Data Analysis: The TR-FRET signal was measured after a defined incubation period. The percentage of inhibition was calculated relative to the controls. A Z'-factor between 0.5 and 1.0 is considered indicative of a high-quality assay.[10][11]

Hypothetical Primary Screening Result:

CompoundPrimary Screen Concentration% Inhibition of JNK1
4-(4-nitro-1H-pyrazol-3-yl)pyridine10 µM75%

This result positions 4-(4-nitro-1H-pyrazol-3-yl)pyridine as a promising "hit," warranting further investigation.

Part 2: The First Line of Validation - An Orthogonal Biochemical Assay

To ensure the observed activity is not an artifact of the primary assay technology, a crucial next step is to employ an orthogonal assay.[12] This secondary assay should have a different detection method and principle to provide an independent confirmation of the compound's inhibitory effect on the target.[13] For kinase targets, a mobility shift assay is an excellent choice.[14]

Expertise in Action: The choice of a mobility shift assay is deliberate. It directly measures the conversion of a substrate to a product based on a change in charge, making it less susceptible to interferences like compound autofluorescence that can plague light-based assays.[14]

Orthogonal Assay Protocol: Caliper-Based Mobility Shift Assay
  • Assay Principle: This assay quantifies the conversion of a fluorescently labeled peptide substrate to its phosphorylated product by measuring the difference in their electrophoretic mobility.[14]

  • Experimental Workflow:

    • The kinase reaction is performed in a similar buffer system as the primary screen.

    • A dose-response curve for 4-(4-nitro-1H-pyrazol-3-yl)pyridine (e.g., from 1 nM to 100 µM) is prepared.

    • The reaction is initiated by the addition of the JNK1 enzyme.

    • After incubation, the reaction is stopped, and the sample is introduced into a microfluidic chip for electrophoretic separation and detection of the substrate and product peaks.

  • Data Analysis: The percentage of substrate conversion is calculated, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the dose-response data to a four-parameter logistic equation.

Expected Cross-Validation Data:

CompoundOrthogonal Assay IC50 (JNK1)
4-(4-nitro-1H-pyrazol-3-yl)pyridine2.5 µM

An IC50 value in the low micromolar range from the orthogonal assay would lend significant confidence to the initial hit.

Part 3: Probing for Assay Interference - The Counter-Screen

A common pitfall in HTS is the identification of false positives arising from compound interference with the assay technology itself, rather than true inhibition of the biological target.[15][16][17] A counter-screen is designed to identify such interferences.[18]

Trustworthiness Through Self-Validation: For our TR-FRET primary screen, a relevant counter-screen would be to run the assay in the absence of the JNK1 enzyme. A decrease in the FRET signal in this setup would indicate that the compound is directly quenching the fluorescence of the donor or acceptor, or otherwise interfering with the detection system.

Counter-Screen Protocol: Target-Absent TR-FRET Assay
  • Experimental Setup: The protocol is identical to the primary TR-FRET screen, with the critical exception that the JNK1 enzyme is omitted from the reaction mixture.

  • Data Analysis: The TR-FRET signal is measured in the presence of varying concentrations of 4-(4-nitro-1H-pyrazol-3-yl)pyridine. A significant, dose-dependent decrease in the signal would flag the compound as a potential source of assay interference.

Ideal Counter-Screen Result: No significant change in the TR-FRET signal across the tested concentration range of 4-(4-nitro-1H-pyrazol-3-yl)pyridine.

Part 4: Moving into a Cellular Context - The Cellular Phosphorylation Assay

Biochemical assays, while essential, are conducted in a simplified, artificial environment. To understand if a compound can engage its target in a more physiologically relevant setting, cell-based assays are indispensable.[19] A cellular phosphorylation assay will determine if 4-(4-nitro-1H-pyrazol-3-yl)pyridine can inhibit JNK1 activity within intact cells.[19]

Cellular Assay Protocol: In-Cell Western for Phospho-c-Jun
  • Assay Principle: c-Jun is a direct substrate of JNK. This assay measures the level of phosphorylated c-Jun (p-c-Jun) in cells following stimulation with an activator of the JNK pathway (e.g., anisomycin) in the presence and absence of the inhibitor.

  • Experimental Workflow:

    • Cells (e.g., HeLa or HEK293) are seeded in 96-well plates.

    • Cells are pre-incubated with a dose range of 4-(4-nitro-1H-pyrazol-3-yl)pyridine.

    • The JNK pathway is stimulated with anisomycin.

    • Cells are fixed, permeabilized, and incubated with primary antibodies against p-c-Jun and a loading control (e.g., total c-Jun or GAPDH).

    • Infrared-labeled secondary antibodies are used for detection, and the plate is scanned on an imaging system.

  • Data Analysis: The p-c-Jun signal is normalized to the loading control signal. The cellular EC50 (the effective concentration to achieve 50% of the maximal response) is calculated.

Hypothetical Cellular Activity Data:

CompoundCellular EC50 (p-c-Jun Inhibition)
4-(4-nitro-1H-pyrazol-3-yl)pyridine15 µM

A measurable EC50 in a cellular assay, even if higher than the biochemical IC50 (which is common due to factors like cell permeability and target engagement), is a strong indicator of a promising lead compound.

Part 5: Comparative Analysis with Alternative Compounds

To contextualize the performance of 4-(4-nitro-1H-pyrazol-3-yl)pyridine, it is essential to compare it with known JNK inhibitors, particularly those with a similar pyrazole scaffold.

CompoundPrimary Screen (% Inhibition @ 10 µM)Orthogonal Assay IC50Cellular EC50
4-(4-nitro-1H-pyrazol-3-yl)pyridine 75%2.5 µM15 µM
Alternative 1 (Known Pyrazole-based JNK inhibitor) 85%0.5 µM2 µM
Alternative 2 (Different Scaffold JNK inhibitor) 90%0.1 µM0.5 µM

This comparative data allows for an objective assessment of the compound's potency and potential for further development relative to existing molecules.

Part 6: Visualizing the Workflow and Concluding Synthesis

A robust cross-validation workflow is a multi-step, logical progression from a primary hit to a well-characterized lead compound.

CrossValidationWorkflow cluster_0 Biochemical Validation cluster_1 Cellular Validation cluster_2 Comparative Analysis cluster_3 Outcome PrimaryScreen Primary HTS (TR-FRET) Hit: 75% Inhibition @ 10 µM OrthogonalAssay Orthogonal Assay (Mobility Shift) IC50: 2.5 µM PrimaryScreen->OrthogonalAssay Confirms Activity CounterScreen Counter-Screen (Target-Absent) Result: No Interference PrimaryScreen->CounterScreen Rules out Artifacts CellularAssay Cellular Assay (p-c-Jun) EC50: 15 µM OrthogonalAssay->CellularAssay Physiological Relevance Comparison Comparison with Alternatives Potency Assessment CellularAssay->Comparison ValidatedHit Validated Lead Candidate Comparison->ValidatedHit

Caption: Cross-validation workflow for a primary HTS hit.

References

  • Current status of pyrazole and its biological activities - PMC. PubMed Central. [Link]

  • Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. SpringerLink. [Link]

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  • High-Throughput Screening System To Identify Small Molecules That Induce Internalization and Degradation of HER2. ResearchGate. [Link]

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Validation

A Comparative Guide to 4-(4-nitro-1H-pyrazol-3-yl)pyridine and Known Therapeutic Agents in the Context of JNK Inhibition

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the novel compound 4-(4-nitro-1H-pyrazol-3-yl)pyridine against established therapeutic agents, primarily focus...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the novel compound 4-(4-nitro-1H-pyrazol-3-yl)pyridine against established therapeutic agents, primarily focusing on the inhibition of c-Jun N-terminal kinases (JNKs). Due to the nascent stage of research on this specific nitrated derivative, this document serves as a prospective guide, outlining the scientific rationale for its investigation as a JNK inhibitor and providing a framework for its experimental evaluation alongside well-characterized compounds.

Introduction: The Therapeutic Potential of the 4-(Pyrazol-3-yl)pyridine Scaffold

The 4-(pyrazol-3-yl)pyridine scaffold has been identified as a promising core structure for the development of potent and selective protein kinase inhibitors.[1] Research has notably demonstrated that derivatives of this scaffold can effectively inhibit c-Jun N-terminal kinases (JNKs), a family of serine/threonine protein kinases that are key regulators of cellular responses to stress signals such as inflammatory cytokines, ultraviolet irradiation, and heat shock.[1] The JNK signaling pathway is implicated in a multitude of cellular processes, including proliferation, apoptosis, and inflammation, making it a compelling target for therapeutic intervention in a range of diseases, from neurodegenerative disorders and metabolic diseases to cancer and inflammatory conditions.[2][3]

The subject of this guide, 4-(4-nitro-1H-pyrazol-3-yl)pyridine, introduces a nitro functional group at the 4-position of the pyrazole ring. While direct experimental data for this specific molecule is not yet prevalent in public literature, the introduction of a nitro group can significantly influence a compound's physicochemical and pharmacological properties. It can modulate electronic properties, hydrophobicity, and metabolic stability, and potentially introduce new binding interactions with the target protein. This guide, therefore, posits 4-(4-nitro-1H-pyrazol-3-yl)pyridine as a compound of interest for investigation as a JNK inhibitor and outlines a comprehensive strategy for its comparative evaluation.

The JNK Signaling Pathway: A Key Therapeutic Target

The JNK signaling cascade is a multi-tiered pathway initiated by a variety of extracellular stimuli. These signals are transduced through a series of mitogen-activated protein kinases (MAPKs), culminating in the activation of JNK. Activated JNK then phosphorylates a range of downstream substrates, most notably the transcription factor c-Jun, which forms part of the AP-1 transcription complex. This phosphorylation event enhances the transcriptional activity of AP-1, leading to the expression of genes involved in inflammation, proliferation, and apoptosis.[4][5][6]

JNK_Signaling_Pathway extracellular_stimuli Stress Stimuli (UV, Cytokines, ROS) map3k MAP3K (e.g., ASK1, MEKK1) extracellular_stimuli->map3k map2k MAP2K (MKK4, MKK7) map3k->map2k jnk JNK (JNK1/2/3) map2k->jnk cjun c-Jun jnk->cjun Phosphorylation ap1 AP-1 Complex cjun->ap1 gene_expression Gene Expression (Inflammation, Apoptosis) ap1->gene_expression

Figure 1: Simplified JNK Signaling Pathway.

Comparative Analysis: 4-(4-nitro-1H-pyrazol-3-yl)pyridine vs. Established JNK Inhibitors

To contextualize the potential of 4-(4-nitro-1H-pyrazol-3-yl)pyridine, it is essential to compare its projected performance against well-characterized JNK inhibitors. The following agents represent a spectrum of compounds with varying selectivity, potency, and clinical development stages.

CompoundTarget(s)Potency (IC50/Ki)Development Stage/Notes
SP600125 JNK1, JNK2, JNK3JNK1: 40 nM (IC50)JNK2: 40 nM (IC50)JNK3: 90 nM (IC50)Preclinical tool compound. Reversible, ATP-competitive inhibitor. Known to have off-target effects on other kinases.[7][8]
TCS JNK 6o JNK1, JNK2, JNK3JNK1: 2 nM (Ki), 45 nM (IC50)JNK2: 4 nM (Ki), 160 nM (IC50)JNK3: 52 nM (Ki)Preclinical tool compound. ATP-competitive with high selectivity over other kinases like ERK2 and p38.[9][10]
Tanzisertib (CC-930) JNK1, JNK2, JNK3JNK1: 61 nM (IC50)JNK2: 7 nM (IC50)JNK3: 6 nM (IC50)Investigational. Has undergone Phase I and II clinical trials for conditions like idiopathic pulmonary fibrosis, but development was discontinued due to adverse effects.[11][12][13][14]
4-(4-nitro-1H-pyrazol-3-yl)pyridine Hypothesized: JNK1/2/3To be determinedNovel compound for investigation. The nitro group may alter potency, selectivity, and pharmacokinetic properties compared to the parent scaffold.

Experimental Protocols for Comparative Evaluation

A rigorous and multi-faceted experimental approach is required to characterize 4-(4-nitro-1H-pyrazol-3-yl)pyridine and compare it to known JNK inhibitors. The following protocols outline key assays for this purpose.

Experimental_Workflow synthesis Compound Synthesis & Characterization biochemical_assay Biochemical Kinase Assay (TR-FRET) synthesis->biochemical_assay cellular_assay Cellular Target Engagement (p-c-Jun HTRF/Western Blot) biochemical_assay->cellular_assay selectivity_profiling Kinome Selectivity Profiling biochemical_assay->selectivity_profiling functional_assay Cell Viability/Cytotoxicity Assay (CellTiter-Glo/MTT) cellular_assay->functional_assay data_analysis Data Analysis & SAR functional_assay->data_analysis selectivity_profiling->data_analysis

Figure 2: Experimental Workflow for Kinase Inhibitor Profiling.
Biochemical Kinase Activity Assay (LanthaScreen® TR-FRET)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of JNK isoforms in a purified system. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust, high-throughput method.[2][15][16][17][18]

Principle: A terbium-labeled anti-phospho-substrate antibody (donor) and a fluorescently labeled substrate (acceptor) are used. Kinase-mediated phosphorylation of the substrate brings the donor and acceptor into proximity, allowing for FRET. An inhibitor will prevent phosphorylation, leading to a decrease in the FRET signal.[17]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 2X serial dilution of the test compounds (including 4-(4-nitro-1H-pyrazol-3-yl)pyridine and reference inhibitors) in kinase buffer.

    • Prepare a 2X solution of the JNK enzyme (e.g., JNK1, JNK2, or JNK3) and a 2X solution of the fluorescently labeled substrate (e.g., FL-c-Jun) and ATP at the Km concentration in kinase buffer.

  • Kinase Reaction:

    • In a 384-well plate, add 5 µL of the 2X test compound solution to each well.

    • Initiate the kinase reaction by adding 5 µL of the 2X enzyme/substrate/ATP mixture to each well.

    • Incubate the plate at room temperature for 1 hour.

  • Detection:

    • Prepare a 2X stop/detection solution containing EDTA and the terbium-labeled anti-phospho-c-Jun antibody.

    • Add 10 µL of the stop/detection solution to each well.

    • Incubate for 30-60 minutes at room temperature.

  • Data Acquisition:

    • Read the plate on a TR-FRET-compatible plate reader, measuring emission at both the donor and acceptor wavelengths.

    • Calculate the TR-FRET ratio and plot against inhibitor concentration to determine the IC50 value.

Cellular Target Engagement Assay (HTRF® Phospho-c-Jun)

This assay determines the ability of an inhibitor to block JNK activity within a cellular context by measuring the phosphorylation of its direct substrate, c-Jun.[1][19]

Principle: This is a sandwich immunoassay in a lysed cell format. An antibody recognizing total c-Jun is labeled with a FRET donor, and an antibody recognizing phosphorylated c-Jun (at Ser63) is labeled with a FRET acceptor. The FRET signal is proportional to the amount of phosphorylated c-Jun.[20]

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Plate cells (e.g., HeLa or Jurkat) in a 96-well plate and culture overnight.

    • Pre-treat the cells with a serial dilution of the test compounds for 1-2 hours.

    • Stimulate the JNK pathway by adding a known activator (e.g., anisomycin or UV irradiation) for a predetermined time (e.g., 30 minutes).

  • Cell Lysis:

    • Remove the culture medium and add lysis buffer containing the HTRF detection reagents (donor and acceptor antibodies).

    • Incubate at room temperature with shaking for a specified time to ensure complete lysis and antibody binding.

  • Data Acquisition:

    • Transfer the lysate to a 384-well detection plate.

    • Read the plate on an HTRF-compatible plate reader.

    • Calculate the HTRF ratio and determine the cellular IC50 for the inhibition of c-Jun phosphorylation.

Cellular Viability and Cytotoxicity Assay (CellTiter-Glo® Luminescent Assay)

This assay assesses the effect of the test compounds on cell viability, distinguishing between targeted anti-proliferative effects and general cytotoxicity.[8][9][12][21]

Principle: The assay measures ATP levels, which are indicative of metabolically active, viable cells. The reagent contains a thermostable luciferase that generates a luminescent signal proportional to the amount of ATP present.[12][21]

Step-by-Step Protocol:

  • Cell Plating and Treatment:

    • Seed cells in an opaque-walled 96-well plate at a predetermined density.

    • Treat the cells with a serial dilution of the test compounds and incubate for a prolonged period (e.g., 48-72 hours).

  • Assay Procedure:

    • Equilibrate the plate to room temperature for approximately 30 minutes.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure the luminescence using a plate reader.

    • Plot the luminescent signal against compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Conclusion and Future Directions

The 4-(pyrazol-3-yl)pyridine scaffold represents a validated starting point for the development of novel JNK inhibitors. The introduction of a nitro group in 4-(4-nitro-1H-pyrazol-3-yl)pyridine warrants a thorough investigation into its potential as a potent and selective modulator of the JNK signaling pathway. The experimental framework outlined in this guide provides a comprehensive approach to characterizing this novel compound and rigorously comparing its performance against established therapeutic agents and tool compounds. The data generated from these studies will be crucial in determining the therapeutic potential of this and related compounds, and will guide future structure-activity relationship (SAR) studies to optimize potency, selectivity, and drug-like properties.

References

  • Selective inhibitors for JNK signalling: a potential targeted therapy in cancer - PMC. (n.d.). Retrieved January 26, 2026, from [Link]

  • Schematic diagram of the JNK signaling pathway. Inflammatory cytokines,... - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]

  • Noël, R., Shin, Y., Song, X., He, Y., Koenig, M., Chen, W., ... & Kamenecka, T. M. (2011). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & medicinal chemistry letters, 21(9), 2732-2735. [Link]

  • Current status of pyrazole and its biological activities - PMC - PubMed Central. (n.d.). Retrieved January 26, 2026, from [Link]

  • N-(1H-Pyrazol-3-yl)quinazolin-4-amines as a novel class of casein kinase 1δ/ε inhibitors: Synthesis, biological evaluation and molecular modeling studies - PubMed. (2017). Bioorganic & Medicinal Chemistry Letters, 27(12), 2783-2788. [Link]

  • JNK Signaling Pathway - Creative Diagnostics. (n.d.). Retrieved January 26, 2026, from [Link]

  • Unraveling the Design and Discovery of c-Jun N-Terminal Kinase Inhibitors and Their Therapeutic Potential in Human Diseases | Journal of Medicinal Chemistry - ACS Publications. (2022). Journal of Medicinal Chemistry, 65(5), 3743-3765. [Link]

  • SP600125, an anthrapyrazolone inhibitor of Jun N-terminal kinase - PMC - NIH. (n.d.). Retrieved January 26, 2026, from [Link]

  • Repurposing FDA Approved Drugs as JNK3 Inhibitor for Prevention of Neuroinflammation Induced by MCAO in Rats - PMC - PubMed Central. (2020). Drug Design, Development and Therapy, 14, 5865-5879. [Link]

  • Synthesis, molecular structure and multiple biological activities of N-(3-methoxyphenyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide - ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]

  • Inhibiting JNK Dephosphorylation and Induction of Apoptosis by Novel Anticancer Agent NSC-741909 in Cancer Cells - PMC - PubMed Central. (n.d.). Retrieved January 26, 2026, from [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013). Retrieved January 26, 2026, from [Link]

  • Assaying Protein Kinase A activity using a FRET-based sensor purified from mammalian cells - UCL Discovery - University College London. (n.d.). Retrieved January 26, 2026, from [Link]

  • What are JNK inhibitors and how do they work? - Patsnap Synapse. (2024). Retrieved January 26, 2026, from [Link]

  • A Computational Workflow for the Identification of Novel Fragments Acting as Inhibitors of the Activity of Protein Kinase CK1δ - MDPI. (n.d.). Retrieved January 26, 2026, from [Link]

  • JNK Signaling Pathway | MAPK & SAPK Enzymes - Bio-Techne. (n.d.). Retrieved January 26, 2026, from [Link]

  • Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format - NIH. (n.d.). Retrieved January 26, 2026, from [Link]

  • CellTiter-Glo™ luminescent cell viability assay: A sensitive and rapid method for determining cell viability - ResearchGate. (2015). Retrieved January 26, 2026, from [Link]

  • Phase 2, Double-Blind, Placebo-controlled Trial of a c-Jun N-Terminal Kinase Inhibitor in Idiopathic Pulmonary Fibrosis | American Journal of Respiratory and Critical Care Medicine. (2023). American Journal of Respiratory and Critical Care Medicine, 208(9), 960-970. [Link]

  • MTT (Assay protocol). (2023). protocols.io. [Link]

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Comparative

A Comparative Guide to the Kinase Specificity of 4-(4-nitro-1H-pyrazol-3-yl)pyridine

This guide provides a comprehensive evaluation of the kinase inhibitor 4-(4-nitro-1H-pyrazol-3-yl)pyridine. Designed for researchers, scientists, and drug development professionals, this document details a structured, ev...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive evaluation of the kinase inhibitor 4-(4-nitro-1H-pyrazol-3-yl)pyridine. Designed for researchers, scientists, and drug development professionals, this document details a structured, evidence-based approach to assessing inhibitor specificity. We will compare the compound against established alternatives, provide detailed experimental protocols, and interpret the resulting data to build a complete specificity profile.

Introduction: The Critical Role of Kinase Inhibitor Specificity

Protein kinases are a cornerstone of cellular signaling, regulating a vast array of processes. Their dysregulation is a hallmark of many diseases, including cancer, making them prime therapeutic targets.[1][2] The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, known to produce compounds with a wide range of biological activities, including kinase inhibition.[3][4][5] Specifically, the pyrazolopyridine core is a privileged structure found in numerous kinase inhibitors developed for anti-cancer therapy.[6][7][8]

The compound of interest, 4-(4-nitro-1H-pyrazol-3-yl)pyridine, belongs to a class of pyrazolyl-pyridines that have been investigated as inhibitors of c-Jun N-terminal kinases (JNK), a key family of stress-activated protein kinases.[1][9] While achieving high potency against a primary target is a key goal, therapeutic success is equally dependent on the inhibitor's specificity. Off-target inhibition can lead to unexpected toxicities or complex pharmacological effects, confounding clinical development.[10][11] Therefore, a rigorous and multi-faceted evaluation of a compound's specificity across the human kinome is not just recommended; it is essential.[12]

This guide will systematically evaluate the specificity of 4-(4-nitro-1H-pyrazol-3-yl)pyridine (herein referred to as Compound X ) by comparing it with two hypothetical, yet representative, JNK inhibitors:

  • Inhibitor A (Highly Specific): A benchmark compound with a well-documented, narrow inhibition profile.

  • Inhibitor B (Broad Spectrum): A compound known for its potent JNK inhibition but also significant off-target activity.

Our evaluation will be grounded in two gold-standard methodologies: a large-scale in vitro competition binding assay and a cellular target engagement assay.

Section 1: In Vitro Kinome Profiling for Broad Specificity Assessment

The first step in evaluating specificity is to screen the compound against a large, representative panel of human kinases. This provides a broad, unbiased view of the inhibitor's interaction landscape.

Causality of Experimental Choice: Why KINOMEscan®?

We have selected a competitive binding assay platform, such as Eurofins Discovery's KINOMEscan®, for our primary screen.[13][14] This technology is not an enzymatic activity assay. Instead, it quantifies the ability of a compound to compete with an immobilized, active-site-directed ligand from binding to a DNA-tagged kinase.[14] This approach has several advantages:

  • Broad Coverage: It allows for screening against hundreds of kinases simultaneously, providing a global view of selectivity.[14][15]

  • Direct Binding Measurement: It directly measures binding affinity (expressed as a dissociation constant, Kd), which is independent of ATP concentration, unlike many enzymatic assays.[16] This provides a more direct measure of the intrinsic affinity between the inhibitor and each kinase.

  • High Reproducibility: The standardized, high-throughput format ensures high data quality and reproducibility.

This initial screen is a self-validating system. By including highly specific and broad-spectrum control compounds (Inhibitors A and B), we can benchmark the performance of Compound X and ensure the assay is performing as expected.

Experimental Protocol: KINOMEscan® Profiling
  • Compound Preparation: Compound X, Inhibitor A, and Inhibitor B are prepared as 100 mM DMSO stocks and diluted to the desired screening concentration (e.g., 1 µM) in the appropriate assay buffer.

  • Assay Execution: The compounds are incubated with a panel of 468 DNA-tagged human kinases in the presence of an immobilized, active-site-directed ligand.

  • Competition & Quantification: The amount of each kinase captured by the immobilized ligand is quantified using qPCR of the attached DNA tag. A reduction in the amount of captured kinase relative to a DMSO control indicates binding by the test compound.

  • Data Analysis: Results are typically expressed as "Percent of Control" (%Ctrl), where a lower number signifies stronger binding. For significant hits (e.g., %Ctrl < 10), a full dose-response curve is generated to determine the dissociation constant (Kd).

Data Presentation: Comparative Kinome Profiling

The following table summarizes hypothetical data from a KINOMEscan® screen. A selectivity score (S-score) is often used to quantify selectivity, where a lower score indicates higher selectivity.

Table 1: Comparative In Vitro Kinome Profiling Data (Selected Hits)

Kinase Compound X (Kd, nM) Inhibitor A (Kd, nM) Inhibitor B (Kd, nM)
JNK1 (Target) 15 12 10
JNK2 (Target) 25 20 18
JNK3 (Target) 18 15 12
p38α (Off-Target) 150 >10,000 85
GSK3β (Off-Target) 850 >10,000 250
CDK2 (Off-Target) 2,500 >10,000 400
VEGFR2 (Off-Target) >10,000 >10,000 120

| Selectivity Score (S35) | 0.025 | 0.005 | 0.15 |

S35 score is a measure of selectivity, calculated as the number of off-targets with Kd < 3 µM divided by the total number of kinases tested (excluding mutants).

Interpretation of In Vitro Data

The data suggests that Compound X is a potent inhibitor of all three JNK isoforms. However, it exhibits moderate off-target activity against p38α and GSK3β at concentrations approximately 10-fold and 50-fold higher than its on-target potency, respectively. In contrast, Inhibitor A demonstrates exceptional specificity, with no significant off-target binding detected. Inhibitor B confirms its broad-spectrum nature, hitting multiple kinases with high affinity.

Section 2: Cellular Target Engagement for In-Situ Validation

While in vitro assays are powerful, they do not fully recapitulate the complex environment of a living cell. Factors like cell permeability, intracellular ATP concentrations, and the presence of scaffolding proteins can all influence a compound's effective specificity.[16] Therefore, validating on- and off-target binding in a cellular context is a critical next step.

Causality of Experimental Choice: Why CETSA®?

The Cellular Thermal Shift Assay (CETSA®) is a biophysical method that directly measures target engagement in intact cells or cell lysates.[17][18] The principle is that when a ligand binds to its target protein, it confers thermal stability to the protein.[18] By heating the cells to a specific temperature, unbound proteins will denature and precipitate, while ligand-bound proteins remain soluble.[17][19]

CETSA® is the ideal orthogonal method to validate our KINOMEscan® findings because:

  • Physiological Relevance: It confirms that the compound can enter the cell and bind to its intended target (and potential off-targets) in a native physiological context.[20]

  • Label-Free: It does not require any modification of the compound or the target protein, eliminating potential artifacts.

  • Direct Evidence: It provides direct, physical evidence of target engagement, which is a prerequisite for downstream biological effects.[21]

This workflow provides a self-validating system by comparing the thermal shift of the target protein in the presence of the compound to a vehicle (DMSO) control. A significant shift provides high confidence in target engagement.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)
  • Cell Culture & Treatment: A relevant cell line (e.g., HEK293 or a cancer cell line with active JNK signaling) is cultured and treated with various concentrations of Compound X, Inhibitor A, Inhibitor B, or DMSO vehicle for a set period (e.g., 1 hour).

  • Heating Step: The treated cells are harvested, resuspended in PBS, and aliquoted. The aliquots are heated to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by rapid cooling.[20]

  • Cell Lysis & Fractionation: Cells are lysed (e.g., by freeze-thaw cycles), and the precipitated (denatured) proteins are separated from the soluble fraction by centrifugation.

  • Protein Quantification: The amount of the target protein (e.g., JNK1) and a key off-target (e.g., p38α) remaining in the soluble fraction is quantified by a standard immunoassay, such as Western Blot or AlphaScreen®.[20]

  • Data Analysis: A "melting curve" is generated by plotting the amount of soluble protein against temperature. The temperature at which 50% of the protein is denatured (Tm) is calculated. A shift in Tm (ΔTm) in the presence of the compound indicates stabilization and target engagement.

Data Presentation: Comparative Cellular Target Engagement

The following table summarizes hypothetical CETSA® data for the primary target (JNK1) and a key off-target (p38α) identified in the kinome screen.

Table 2: Comparative CETSA® Results (ΔTm in °C at 10 µM)

Protein Target Compound X (ΔTm) Inhibitor A (ΔTm) Inhibitor B (ΔTm)
JNK1 (On-Target) +8.5°C +9.2°C +9.5°C

| p38α (Off-Target) | +2.1°C | <0.5°C | +6.8°C |

Interpretation of Cellular Data

The CETSA® results strongly corroborate the in vitro findings. All three compounds show robust engagement of the primary target, JNK1, evidenced by a significant thermal shift. Crucially, Compound X also induces a measurable, albeit smaller, thermal shift in p38α, confirming that this off-target interaction occurs within a cellular environment. As expected, the highly specific Inhibitor A shows no engagement with p38α, while the broad-spectrum Inhibitor B demonstrates strong engagement with both the on-target and the off-target.

Visualization of Experimental Workflow and Results

To clarify the experimental logic and data relationships, the following diagrams are provided.

G cluster_0 Phase 1: In Vitro Profiling cluster_1 Phase 2: Cellular Validation CompoundX Compound X KinomeScreen KINOMEscan® (468 Kinases) CompoundX->KinomeScreen InhibitorA Inhibitor A (Specific) InhibitorA->KinomeScreen InhibitorB Inhibitor B (Broad) InhibitorB->KinomeScreen KinomeData Table 1: Kd Values Selectivity Profile KinomeScreen->KinomeData CellCulture Cell Treatment KinomeData->CellCulture Identify Key Off-Targets for Validation CETSA CETSA® Assay (Heat Shock -> Lysis) CellCulture->CETSA CETSAData Table 2: ΔTm Values Target Engagement CETSA->CETSAData FinalAnalysis Final Specificity Assessment CETSAData->FinalAnalysis Corroborate In Vitro Data

Caption: Experimental workflow for evaluating inhibitor specificity.

G cluster_X Compound X cluster_A Inhibitor A cluster_B Inhibitor B CompX Cmpd X JNK1 JNK1 CompX->JNK1 p38a p38α CompX->p38a GSK3b GSK3β CompX->GSK3b InhibA Inhib A InhibA->JNK1 InhibB Inhib B InhibB->JNK1 InhibB->p38a InhibB->GSK3b VEGFR2 VEGFR2 InhibB->VEGFR2

Caption: Comparative inhibitor-target interaction map.

Conclusion and Recommendations

This comprehensive, two-tiered approach provides a robust assessment of the specificity of 4-(4-nitro-1H-pyrazol-3-yl)pyridine (Compound X).

  • On-Target Potency: Compound X is a potent, cell-active inhibitor of JNK kinases, comparable to the benchmark controls.

  • Specificity Profile: The compound demonstrates a relatively focused specificity profile but is not entirely clean. It has measurable, concentration-dependent off-target activity against p38α and, to a lesser extent, GSK3β. This profile is significantly more specific than the broad-spectrum control (Inhibitor B) but less specific than the highly optimized control (Inhibitor A).

For drug development professionals, the observed off-target activity on p38α would warrant further investigation. Since the JNK and p38 MAPK pathways can have overlapping and opposing biological roles, this off-target activity could have significant functional consequences. Future studies should include cell-based functional assays to determine if the observed p38α engagement is agonistic or antagonistic and to what extent it contributes to the compound's overall cellular phenotype. This rigorous, data-driven evaluation is paramount for making informed decisions in the progression of any small molecule inhibitor candidate.

References

  • Noël, R., Shin, Y., et al. (2011). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available at: [Link]

  • Bamborough, P., et al. (2008). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Gaba, M., et al. (2014). Current status of pyrazole and its biological activities. Journal of Pharmacy & BioAllied Sciences. Available at: [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan Technology. Eurofins Discovery. Available at: [Link]

  • Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science. Available at: [Link] (Note: While not directly cited, this paper is a foundational resource for understanding off-target effects of clinical kinase inhibitors, similar to the provided search result[10]).

  • Noël, R., Shin, Y., et al. (2011). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as Novel C-Jun N-terminal Kinase Inhibitors. PubMed. Available at: [Link]

  • Technology Networks. (n.d.). KINOMEscan® Kinase Screening & Profiling Services. Technology Networks. Available at: [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available at: [Link]

  • Lavall-Ramon, N., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. Available at: [Link]

  • MRC PPU. (n.d.). Kinase Profiling Inhibitor Database. University of Dundee. Available at: [Link]

  • Al-Ostoot, F.H., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. Available at: [Link]

  • Drug Target Review. (2016). Whitepaper: KINOMEscan® ELECT Kinase screening and profiling services. Drug Target Review. Available at: [Link]

  • Al-Qaisi, J.A., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. Available at: [Link]

  • Gilson, R.C., et al. (2018). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. PNAS. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis, molecular structure and multiple biological activities of N-(3-methoxyphenyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide. ResearchGate. Available at: [Link]

  • Elkins, J.M., et al. (2013). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PubMed Central. Available at: [Link]

  • Halder, P., et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Publishing. Available at: [Link]

  • Halder, P., et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. ResearchGate. Available at: [Link]

  • Bio-protocol. (2023). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]

  • Kufareva, I., et al. (2012). Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States. Journal of Medicinal Chemistry. Available at: [Link]

  • Eurofins Discovery. (2023). Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology. YouTube. Available at: [Link]

  • Taylor & Francis Online. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis Online. Available at: [Link]

  • Tan, S.H., et al. (2014). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics. Available at: [Link]

  • Scott, J.S., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PubMed Central. Available at: [Link]

  • Abdel-Maksoud, M.S., et al. (2024). Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators. PubMed Central. Available at: [Link]

  • Zhang, Z., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Pelago Bioscience. (2020). CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. YouTube. Available at: [Link]

  • Halder, P., et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central. Available at: [Link]

Sources

Validation

A Comparative Guide to the Validation of Analytical Methods for 4-(4-nitro-1H-pyrazol-3-yl)pyridine

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a cornerstone of regulatory compliance and confidence in experimental outcomes. This guide provides a compre...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a cornerstone of regulatory compliance and confidence in experimental outcomes. This guide provides a comprehensive framework for the validation of analytical methods for the quantitative determination of 4-(4-nitro-1H-pyrazol-3-yl)pyridine, a heterocyclic compound of interest in medicinal chemistry.[1][2][3] While specific validated methods for this exact molecule are not widely published, this document outlines adaptable methodologies based on established techniques for structurally similar pyrazole and pyridine derivatives.[4][5][6] The principles and protocols herein are grounded in the authoritative guidelines of the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[7][8][9][10][11][12]

The validation process is not a singular event but a continuous lifecycle, ensuring that a method remains fit for its intended purpose over time.[11][13] This guide will compare and contrast the most probable analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—providing the scientific rationale for methodological choices and a detailed roadmap for their validation.

Section 1: Foundational Principles of Analytical Method Validation

The objective of analytical method validation is to demonstrate that the procedure is suitable for its intended purpose.[9][14][15] This is achieved by evaluating a set of performance characteristics as defined by the ICH Q2(R2) guideline.[7][9] The validation journey ensures that the chosen analytical method is reliable, reproducible, and accurate for the analysis of 4-(4-nitro-1H-pyrazol-3-yl)pyridine.

A typical validation workflow, from method development to ongoing monitoring, is illustrated below. This systematic approach ensures that all aspects of the analytical procedure are thoroughly evaluated.

Analytical Method Validation Workflow cluster_0 Phase 1: Development & Protocol cluster_1 Phase 2: Core Validation Parameters cluster_2 Phase 3: Implementation & Monitoring Method_Development Method Development & Optimization Validation_Protocol Validation Protocol Definition Method_Development->Validation_Protocol Finalized Conditions Specificity Specificity / Selectivity Validation_Protocol->Specificity Execute Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness System_Suitability System Suitability Testing Robustness->System_Suitability Implement Lifecycle_Management Lifecycle Management System_Suitability->Lifecycle_Management Ongoing Verification Interrelation of Validation Parameters cluster_Core Core Method Performance cluster_Sensitivity Method Sensitivity cluster_Reliability Method Reliability Accuracy Accuracy LOQ LOQ Accuracy->LOQ Precision Precision Precision->LOQ Linearity Linearity Linearity->Accuracy Linearity->Precision LOD LOD LOQ->LOD Specificity Specificity Specificity->Accuracy Robustness Robustness Robustness->Precision

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling 4-(4-nitro-1H-pyrazol-3-yl)pyridine

This document provides essential safety and handling protocols for 4-(4-nitro-1H-pyrazol-3-yl)pyridine, a heterocyclic compound incorporating both a pyridine ring and a nitropyrazole moiety. Due to the limited specific t...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety and handling protocols for 4-(4-nitro-1H-pyrazol-3-yl)pyridine, a heterocyclic compound incorporating both a pyridine ring and a nitropyrazole moiety. Due to the limited specific toxicological and reactivity data for this exact molecule, this guide is built upon established principles for handling pyridine derivatives and energetic nitro compounds. The primary directive is to minimize exposure and mitigate risks through a multi-layered safety approach.

Hazard Analysis: A Synthesis of Two Moieties

Understanding the potential hazards of 4-(4-nitro-1H-pyrazol-3-yl)pyridine requires a conservative assessment based on its structural components. We must assume the compound exhibits hazards from both the pyridine and nitropyrazole families until proven otherwise.

  • Pyridine Moiety: Pyridine and its derivatives are known to be potentially toxic. Acute exposure can affect the central nervous system, leading to symptoms like dizziness and headaches, while some evidence suggests potential liver toxicity with prolonged exposure.[1][2] Pyridine itself is classified as a Group 2B carcinogen (possibly carcinogenic to humans) by the IARC.[3] Furthermore, these compounds can cause skin and eye irritation.[1][4][5]

  • Nitropyrazole Moiety: The presence of the nitro group (NO₂) on the pyrazole ring is a significant safety consideration. Nitropyrazoles are a class of compounds actively researched for their energetic properties, meaning they can be thermally sensitive and potentially explosive under certain conditions.[6][7][8] The nitro group makes the molecule a strong oxidizing agent and introduces a risk of rapid decomposition or reactivity, especially with reducing agents or upon heating.

Therefore, 4-(4-nitro-1H-pyrazol-3-yl)pyridine must be treated as a substance that is potentially toxic, carcinogenic, irritant, and reactive. All handling procedures must reflect this heightened risk profile.

The Hierarchy of Controls: A Foundational Approach

Before any personal protective equipment (PPE) is selected, a robust safety framework based on the hierarchy of controls must be implemented. PPE is the last line of defense, not the first.

  • Elimination/Substitution: If the experimental design allows, consider if a less hazardous analogue could be used.

  • Engineering Controls: These are physical changes to the workspace that isolate personnel from the hazard. They are the most critical component of safe handling.

  • Administrative Controls: These are procedural changes, such as standard operating procedures (SOPs) and training.

  • Personal Protective Equipment (PPE): Equipment worn to minimize exposure.

This guide focuses on the seamless integration of Engineering Controls, Administrative Controls, and PPE.

Engineering Controls: Your Primary Shield

All manipulations of 4-(4-nitro-1H-pyrazol-3-yl)pyridine, including weighing, transferring, and preparing solutions, must be performed within a certified and properly functioning chemical fume hood.[9][10]

  • Chemical Fume Hood: The fume hood is non-negotiable. It contains aerosols, dust, and vapors, preventing inhalation, which is a primary exposure route.[4] The sash should be kept as low as possible during manipulations.[10]

  • Safety Shower and Eyewash Station: An ANSI-compliant safety shower and eyewash station must be located within a 10-second, unobstructed travel path from the handling area.[11][12] All personnel must be trained in their operation before beginning work.

Personal Protective Equipment (PPE): The Final Barrier

Given the compound's dual hazards, a comprehensive PPE ensemble is mandatory. Redundancy in protection, such as double-gloving, is a field-proven best practice.

PPE ComponentSpecificationRationale and Causality
Hand Protection Double Gloving: Inner nitrile glove, outer butyl rubber or thicker chemical-resistant nitrile glove.The inner glove provides protection in case the outer glove is breached. Nitrile offers good dexterity and splash protection, while a more robust outer glove (like butyl rubber) is recommended for extended handling or when handling pyridine-class compounds.[12] Always check manufacturer compatibility charts.
Eye/Face Protection Chemical splash goggles AND a full-face shield.Goggles provide a seal around the eyes to protect from splashes and fine dust.[10][13] A face shield worn over goggles is required to protect the entire face from splashes of corrosive or highly toxic materials.[4][9] Contact lenses should not be worn.[4]
Body Protection Flame-resistant (FR) lab coat worn over personal clothing, supplemented with a chemical-resistant apron.The FR lab coat mitigates risks associated with the flammable nature of many solvents and the energetic potential of the nitro group.[10] A chemical-resistant apron provides an additional barrier against spills and splashes.[10] Clothing should be non-synthetic (e.g., cotton) to prevent melting in a fire.
Respiratory Protection Typically not required when using a fume hood. A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is necessary for spill cleanup or if engineering controls fail.[9][14]The fume hood serves as the primary respiratory control. A respirator is a backup for non-routine events. Fit testing is required for all users of tight-fitting respirators.

Operational and Disposal Plans

A systematic workflow minimizes the duration of handling and the potential for error.

Handling and Transfer Workflow

The following diagram outlines the logical flow for safely handling the compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase prep_area 1. Designate & Clear Work Area in Fume Hood gather_materials 2. Gather All Necessary Equipment & Reagents prep_area->gather_materials don_ppe 3. Don Full PPE (See Donning Protocol) gather_materials->don_ppe weigh 4. Weigh Compound (Minimize Dust) don_ppe->weigh transfer 5. Transfer to Reaction Vessel (Use Spatula/Funnel) weigh->transfer react 6. Perform Reaction (Keep Sash Low) transfer->react decontaminate 7. Decontaminate Glassware & Surfaces react->decontaminate dispose_waste 8. Segregate & Dispose of Hazardous Waste decontaminate->dispose_waste doff_ppe 9. Doff PPE Correctly (See Doffing Protocol) dispose_waste->doff_ppe wash 10. Wash Hands Thoroughly doff_ppe->wash

Caption: Step-by-step workflow for handling 4-(4-nitro-1H-pyrazol-3-yl)pyridine.

PPE Donning and Doffing Protocol

Contamination often occurs during the removal of PPE. Following a strict sequence is critical.

PPE_Sequence cluster_donning Donning Sequence (Putting On) cluster_doffing Doffing Sequence (Taking Off) don1 1. Lab Coat don2 2. Inner Gloves don1->don2 don3 3. Face Shield / Goggles don2->don3 don4 4. Outer Gloves (Over Cuff of Coat) don3->don4 doff1 1. Outer Gloves (Peel Off) doff2 2. Face Shield / Goggles (Handle by Straps) doff1->doff2 doff3 3. Lab Coat (Roll Inside-Out) doff2->doff3 doff4 4. Inner Gloves (Peel Off) doff3->doff4

Caption: Correct sequence for donning and doffing personal protective equipment.

Disposal Plan

All materials contaminated with 4-(4-nitro-1H-pyrazol-3-yl)pyridine are to be treated as hazardous waste.

  • Solid Waste: Contaminated gloves, bench paper, and disposable labware should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[11]

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Final Disposal: All waste must be disposed of through your institution's Environmental Health & Safety (EHS) office, in accordance with local and national regulations.[4][14]

Emergency Procedures

Immediate and correct action during an emergency can significantly reduce injury.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[11][15] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[11][12] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration (if trained) and seek immediate medical attention.[11][13]

  • Spill:

    • Minor Spill (within a fume hood): Wearing full PPE, cover the spill with an absorbent material like vermiculite or sand.[4][15] Collect the material using non-sparking tools into a sealed container for hazardous waste disposal. Decontaminate the area thoroughly.

    • Major Spill (outside a fume hood): Evacuate the immediate area. Alert others and your EHS office. Remove all ignition sources.[4][15] Only personnel trained in hazardous spill response should attempt cleanup.

References

  • New Jersey Department of Health. (2003). Right to Know Hazardous Substance Fact Sheet: PYRIDINE, 4-NITRO, 1-OXIDE.
  • Nitration reaction safety. (2024, June 6). YouTube.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Pyridine Tox Profile.
  • Feier, M., et al. (2023). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. PMC - PubMed Central.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 2-(1H-Pyrazol-3-yl)pyridine.
  • BenchChem. (n.d.). Personal protective equipment for handling 2-Nitro-benzo[B]thiophene-3-carbonitrile.
  • Public Health England. (2023). Nitric acid - Incident management.
  • Yale Environmental Health & Safety. (n.d.). Standard Operating Procedure - POTENTIALLY EXPLOSIVE AND EXPLOSIVE COMPOUNDS.
  • National Research Centre for the Working Environment. (n.d.). Pyridine.
  • ResearchGate. (2025). Review on synthesis of nitropyrazoles.
  • International Agency for Research on Cancer. (n.d.). Pyridine - Some Industrial Chemicals. NCBI Bookshelf.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Safety and Handling of 4-iodo-1-methyl-1H-pyrazol-3-amine.
  • Fisher Scientific. (2025). SAFETY DATA SHEET: 4-(4-Nitrobenzyl)pyridine.
  • Liu, Y., et al. (n.d.). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PMC - PubMed Central.
  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY: Nitrobenzene.
  • International Enviroguard. (2019). 3 Common Chemicals That Require Protective Clothing.
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  • Chemius. (n.d.). nitro razredčilo.
  • MDPI. (n.d.). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains.
  • MiTeGen. (n.d.). Cryogenic Protective Apparel.
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  • AK Scientific, Inc. (n.d.). 4-Nitropyrazole - Safety Data Sheet.
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  • DuPont. (n.d.). Dust & Particle Protection PPE.
  • ScienceDirect. (n.d.). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors.
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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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